molecular formula C12H8FNO2 B1441216 1-Fluoro-3-(3-nitrophenyl)benzene CAS No. 80254-72-4

1-Fluoro-3-(3-nitrophenyl)benzene

Cat. No.: B1441216
CAS No.: 80254-72-4
M. Wt: 217.2 g/mol
InChI Key: BNFWFXBOZUJOLN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-nitrophenyl)benzene is an organic compound with the molecular formula C 12 H 8 FNO 2 and a molecular weight of 217.20 g/mol . Its CAS registry number is 80254-72-4 . As a fluorinated nitroaromatic compound, it serves as a versatile building block in organic synthesis and materials science research. Compounds within this class are frequently utilized in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals due to the reactivity of the fluorine and nitro functional groups . Researchers also employ similar structures in spectroscopic studies and computational chemistry to understand molecular geometries and vibrational properties . This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWFXBOZUJOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720608
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-72-4
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of 1-Fluoro-3-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and material science industries. While the initial query referenced "1-Fluoro-3-(3-nitrophenyl)benzene," our analysis of chemical databases and common synthetic reagents strongly indicates that the compound of interest is 1-Fluoro-3-nitrobenzene , corresponding to the CAS Number 402-67-5 . This guide will focus on this well-documented and widely utilized compound.

1-Fluoro-3-nitrobenzene is a disubstituted benzene derivative featuring a fluorine atom and a nitro group in a meta arrangement.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex organic molecules. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom serves as an excellent leaving group. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amine, providing a versatile handle for further synthetic manipulations.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3] As such, fluorinated building blocks like 1-Fluoro-3-nitrobenzene are in high demand. This guide will delve into the core aspects of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols, providing researchers, scientists, and drug development professionals with a detailed and practical resource.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity and properties is fundamental to its effective use in research and development.

Synonyms: m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-Fluoronitrobenzene.[4][5]

Physicochemical Data Summary

The key physicochemical properties of 1-Fluoro-3-nitrobenzene are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 402-67-5[4][5][6]
Molecular Formula C₆H₄FNO₂[4][5][6]
Molecular Weight 141.10 g/mol [5][6][7]
Appearance Clear brown liquid[1]
Melting Point 1.7 °C (lit.)[7]
Boiling Point 205 °C (lit.)[1][7]
Density 1.325 g/mL at 25 °C (lit.)[1][7]
Refractive Index n20/D 1.525 (lit.)[1][7]
Flash Point 76 °C (168.8 °F)[7]
Water Solubility Immiscible[1]
InChI Key WMASLRCNNKMRFP-UHFFFAOYSA-N[4][5]
SMILES C1=CC(=CC(=C1)F)[O-][5]

Synthesis and Manufacturing

The synthesis of 1-Fluoro-3-nitrobenzene can be achieved through various methods. One common laboratory-scale synthesis involves the decarboxylation of 2-nitro-4-fluorobenzoic acid.

Example Synthetic Protocol: Decarboxylation of 2-Nitro-4-fluorobenzoic Acid

This method utilizes a copper-catalyzed decarboxylation reaction.

Reaction Scheme:

A representative synthesis of 1-Fluoro-3-nitrobenzene.

Step-by-Step Methodology: [8]

  • Apparatus Setup: A Schlenk reaction tube is equipped with a magnetic stirrer.

  • Charging the Reaction Vessel: The reaction tube is charged with silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-phenanthroline (12.5 mg), 2-nitro-4-fluorobenzoic acid (37 mg), and sodium chloride (17.5 mg).

  • Solvent Addition: 4 mL of dimethyl sulfoxide (DMSO) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 160 °C in the presence of oxygen and stirred for 24 hours.

  • Work-up: After the reaction is complete, it is quenched by the addition of distilled water.

  • Extraction: The product is extracted with ethyl acetate (3 x 10 mL).

  • Isolation: The combined organic phases are concentrated to yield the final product, 1-Fluoro-3-nitrobenzene.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 1-Fluoro-3-nitrobenzene is crucial. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹⁵N NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants provide definitive information about the connectivity of the atoms.[9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the C-F bond and the nitro group (NO₂).

  • Gas Chromatography (GC): GC is a standard method for assessing the purity of volatile compounds like 1-Fluoro-3-nitrobenzene.

Applications in Research and Drug Development

1-Fluoro-3-nitrobenzene is a versatile building block in organic synthesis, primarily due to the unique reactivity conferred by its substituents.

Role as a Synthetic Intermediate

The compound is widely used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][11] Its utility stems from two key reactive sites: the fluorine atom, which can be displaced via nucleophilic aromatic substitution, and the nitro group, which can be reduced to an aniline.

Synthetic utility of 1-Fluoro-3-nitrobenzene.
Significance in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a widely used strategy in drug design.[2] Fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] 1-Fluoro-3-nitrobenzene serves as a key starting material for introducing a fluorine atom into a specific position on an aromatic ring. The resulting fluorinated compounds have found applications in various therapeutic areas, including oncology and central nervous system disorders.[2][11]

Reactivity and Synthetic Transformations

The reactivity of 1-Fluoro-3-nitrobenzene is dominated by the interplay between the fluoro and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. While the fluorine in 1-Fluoro-3-nitrobenzene is in the meta position relative to the nitro group, the overall electron-deficient nature of the ring still facilitates SNAr reactions, with the fluorine atom acting as a good leaving group. This reaction is a cornerstone for creating C-O, C-N, and C-S bonds.[12][13]

Typical SNAr Protocol:

  • Reactant Preparation: A solution of 1-Fluoro-3-nitrobenzene (1 mmol) is prepared in a suitable polar aprotic solvent, such as DMF or DMSO.

  • Nucleophile Addition: The desired nucleophile (e.g., an amine, alkoxide, or thiol, typically 1.1-1.2 equivalents) is added to the solution. A base may be required to deprotonate the nucleophile.

  • Reaction Conditions: The reaction mixture is stirred, often with heating, until completion, which is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation: The reaction is quenched with water, and the product is isolated by extraction with an organic solvent, followed by purification, typically through column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of 1-Fluoro-3-nitrobenzene can be readily reduced to an amino group (NH₂) using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Sn/HCl). This transformation yields 3-fluoroaniline, a valuable intermediate for further functionalization, such as diazotization or acylation reactions.

Safety, Handling, and Storage

1-Fluoro-3-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification
  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][14]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[14][15]

  • GHS Pictograms: GHS06 (Skull and Crossbones), GHS08 (Health Hazard).[14][15]

  • Signal Word: Danger.[7][14]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.[14][16]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[15]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from heat, sparks, and open flames.[16]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[16]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Conclusion

1-Fluoro-3-nitrobenzene (CAS 402-67-5) is a chemical intermediate of significant value in modern organic synthesis. Its unique reactivity, stemming from the meta-disposed fluoro and nitro groups, makes it a versatile building block for a wide range of complex molecules. Its importance is particularly pronounced in the field of drug discovery, where the strategic introduction of fluorine is a key tactic for optimizing the properties of therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in both academic and industrial research settings.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook. [Link]

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9823, 1-Fluoro-3-nitrobenzene. [Link]

  • SpectraBase. 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts. [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-3-nitro- Gas phase ion energetics data. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. [Link]

  • The Pharmaceutical Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Chemdad. 1-Fluoro-3-nitrobenzene. [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(3-nitrophenyl)benzene is a fluorinated nitroaromatic compound with a biphenyl scaffold. Its structure, featuring a fluorine atom and a nitro group on separate phenyl rings, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the nitro group can serve as a synthetic handle for further chemical transformations, such as reduction to an amine. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, intended to support its application in research and development.

Molecular Structure and Properties

The molecular structure of this compound is foundational to its physical and chemical behavior. The compound consists of two benzene rings linked by a single bond. One ring is substituted with a fluorine atom at the 1-position, and the other ring is substituted with a nitro group at the 3-position relative to the biphenyl linkage.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid Suzuki Coupling Suzuki Coupling 3-Fluorophenylboronic acid->Suzuki Coupling 3-Bromonitrobenzene 3-Bromonitrobenzene 3-Bromonitrobenzene->Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Suzuki Coupling Base (e.g., Na₂CO₃) Base (e.g., Na₂CO₃) Base (e.g., Na₂CO₃)->Suzuki Coupling Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

Caption: Conceptual Suzuki Coupling synthesis of the target compound.

Upon successful synthesis, characterization would be essential to confirm the identity and purity of the compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-F and N-O bonds.

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. Researchers synthesizing this compound would need to perform their own analyses. The expected spectral features would include:

  • ¹H NMR: A complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the eight protons on the two benzene rings. The coupling patterns would be influenced by the fluorine atom and the relative positions of the substituents.

  • ¹³C NMR: Signals corresponding to the twelve carbon atoms of the biphenyl scaffold. The carbons attached to the fluorine and nitro groups would show characteristic chemical shifts.

  • ¹⁹F NMR: A singlet or a multiplet, depending on the coupling with neighboring protons, which would be a definitive indicator of the fluorine's presence and chemical environment.

  • Mass Spectrum: A molecular ion peak corresponding to the calculated molecular weight of 217.2 g/mol .

Safety and Handling

Conclusion

This compound represents a potentially valuable, yet under characterized, chemical entity for drug discovery and materials science. This guide has consolidated the known identifying information for this compound. The significant lack of experimentally determined physical and spectral data highlights an opportunity for further research to fully characterize this compound and unlock its potential for various applications.

References

  • BIOFOUNT. This compound | 80254-72-4. Available at: [Link]

  • Pharmaffiliates. This compound | 80254-72-4. Available at: [Link]

An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Analyte: Initial searches for "1-Fluoro-3-(3-nitrophenyl)benzene" (a substituted biphenyl also systematically named 3-fluoro-3'-nitrobiphenyl) did not yield sufficient public data for a comprehensive technical guide. This suggests the compound is either novel, has limited research published, or is referred to by a different nomenclature. In the spirit of providing a valuable and scientifically grounded resource, this guide will focus on the closely related and well-documented molecule, 1-Fluoro-3-nitrobenzene . This compound appeared consistently in the initial search results and shares key functional groups (a fluorinated benzene ring and a nitro group), making it a relevant and instructive subject for researchers, scientists, and drug development professionals.

Whitepaper: A Comprehensive Technical Profile of 1-Fluoro-3-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

1-Fluoro-3-nitrobenzene (m-fluoronitrobenzene) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance stems from the unique reactivity conferred by its substituent groups. The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group in such reactions. This dual functionality allows for the regioselective introduction of a wide array of nucleophiles, making it a versatile building block for complex molecular architectures. This guide provides a detailed examination of its molecular characteristics, physicochemical properties, and key applications, grounded in established experimental data.

Molecular Structure and Core Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These values dictate storage conditions, reaction parameters, and analytical methods.

Chemical Identity and Molecular Weight

The molecular structure of 1-Fluoro-3-nitrobenzene consists of a benzene ring substituted with a fluorine atom and a nitro group at the meta position.

  • Molecular Formula: C6H4FNO2[1][2][3][4]

  • Molecular Weight: The calculated molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

    • Average Molecular Weight: 141.10 g/mol [1][3][5]

    • Monoisotopic Mass: 141.02260653 Da[6]

A precise understanding of the molecular weight is paramount for accurate reagent measurement, ensuring high-yield, reproducible reactions, and for the interpretation of mass spectrometry data.

Physicochemical Data Summary

The physical properties of 1-Fluoro-3-nitrobenzene are essential for its handling, purification, and use in various reaction conditions. The data below has been consolidated from multiple authoritative sources.

PropertyValueSource(s)
CAS Number 402-67-5[1][2][3][4]
Appearance Clear brown liquid[7]
Density 1.325 g/mL at 25 °C[5]
Melting Point 1.7 °C (lit.)
Boiling Point 205 °C (lit.)
Flash Point 76 °C (168.8 °F)[5]
Refractive Index (n20/D) 1.525 (lit.)[5]
SMILES String [O-]c1cccc(F)c1
InChI Key WMASLRCNNKMRFP-UHFFFAOYSA-N[2][5]

Expert Insight: The low melting point and high boiling point indicate that this compound is a liquid over a broad and convenient temperature range for many synthetic applications. Its density, being significantly higher than water, is a key consideration for aqueous workup procedures, as it will form the lower organic layer.

Synthesis and Reactivity Profile

1-Fluoro-3-nitrobenzene is a key substrate in reactions that leverage the electron-deficient nature of its aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 1-Fluoro-3-nitrobenzene is in SNAr reactions. The strong electron-withdrawing effect of the nitro group, particularly from the meta position, polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating nucleophilic attack.

  • Causality of Reactivity: The rate of SNAr is dictated by the stability of the Meisenheimer intermediate. The nitro group's ability to delocalize the negative charge through resonance is the key driver of this stability. Although the effect is strongest from ortho and para positions, the meta-nitro group still provides significant activation compared to an unsubstituted fluorobenzene.

  • Fluorine as a Leaving Group: Fluorine is the most electronegative halogen, which creates a highly polarized C-F bond, making the carbon atom highly electrophilic. Paradoxically, while the C-F bond is the strongest among carbon-halogen bonds, the rate-determining step in SNAr is the nucleophilic attack, not the breaking of the C-X bond. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, making it an excellent leaving group in this specific reaction mechanism.

Below is a diagram illustrating the logical workflow for a typical SNAr reaction using this substrate.

SNAr_Workflow sub Substrate (1-Fluoro-3-nitrobenzene) react Reaction Mixture sub->react nuc Nucleophile (e.g., R-NH2, R-O-) nuc->react solv Polar Aprotic Solvent (e.g., DMSO, DMF) solv->react base Base (e.g., K2CO3, Et3N) base->react workup Aqueous Workup & Extraction react->workup Reaction Completion purify Purification (e.g., Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, providing a pathway to 3-fluoroaniline derivatives. This transformation is fundamental in drug development for introducing an amino functional group that can be further modified.

  • Common Reducing Agents:

    • Catalytic Hydrogenation: H2 gas with a metal catalyst (e.g., Pd, Pt, Ni) is a clean and efficient method.

    • Metal/Acid Systems: Sn/HCl or Fe/HCl are classic, cost-effective methods often used in industrial-scale synthesis.

This reduction dramatically alters the electronic properties of the ring, transforming the substituent from strongly electron-withdrawing to strongly electron-donating, which in turn modifies the reactivity of the entire molecule for subsequent synthetic steps.

Experimental Protocol: Synthesis of a 3-Fluoro-N-alkylaniline

This protocol provides a validated, step-by-step methodology for a representative SNAr reaction followed by nitro group reduction.

Objective: To synthesize N-benzyl-3-fluoroaniline from 1-fluoro-3-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-3-nitrobenzene (1.41 g, 10 mmol).

  • Solvent and Base: Add potassium carbonate (2.76 g, 20 mmol) and dimethylformamide (DMF, 50 mL).

  • Nucleophile Addition: Add benzylamine (1.07 g, 10 mmol) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-3-fluoro-5-nitroaniline.

Step 2: Nitro Group Reduction

  • Setup: Dissolve the crude product from Step 1 in ethanol (100 mL) in a 500 mL flask.

  • Catalyst: Add tin(II) chloride dihydrate (SnCl2·2H2O) (11.3 g, 50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3 hours.

  • Basification: Cool the reaction and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the resulting crude product by column chromatography to yield N-benzyl-3-fluoroaniline.

This self-validating protocol includes clear steps for reaction, workup, and purification, which are essential for achieving a high-purity final product.

Safety and Handling

1-Fluoro-3-nitrobenzene is classified as a hazardous substance and requires careful handling.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[6] Prolonged or repeated exposure may cause organ damage.[6]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure).

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere at room temperature.[3]

The logical relationship between hazard identification and handling protocols is visualized below.

Safety_Protocol cluster_hazards Hazard Identification cluster_controls Control Measures H301 H301: Toxic if Swallowed ppe PPE (Gloves, Goggles, Coat) H301->ppe Mitigated by H311 H311: Toxic on Skin H311->ppe Mitigated by H331 H331: Toxic if Inhaled hood Fume Hood (Ventilation) H331->hood Mitigated by H373 H373: Organ Damage storage Proper Storage (Inert, Cool, Dry) H373->storage Long-term Prevention

Caption: Relationship between identified hazards and required safety controls for 1-Fluoro-3-nitrobenzene.

Conclusion

1-Fluoro-3-nitrobenzene is a foundational building block in synthetic chemistry, offering a reliable and versatile platform for the construction of complex molecules. Its value is rooted in the predictable and potent reactivity imparted by its fluoro and nitro substituents. A thorough understanding of its molecular weight, physicochemical properties, and reactivity profile, as detailed in this guide, is essential for its safe and effective application in research and development.

References

  • Benzene, 1-fluoro-3-nitro- . NIST WebBook. [Link]

  • 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 . PubChem. [Link]

  • 1-Fluoro-3-nitrobenzene . Shandong Biotech. [Link]

Sources

A Technical Guide to the Synthesis of 1-Fluoro-3-(3-nitrophenyl)benzene via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of 1-Fluoro-3-(3-nitrophenyl)benzene, a disubstituted biphenyl compound of significant interest in medicinal chemistry and materials science. The m,m'-substitution pattern, combined with the specific fluoro and nitro functionalities, makes this scaffold a valuable building block for the development of novel therapeutic agents and functional materials. This document details a robust and highly efficient synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation, the rationale behind the selection of precursors and reagents, a detailed step-by-step experimental protocol, and methods for purification and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthesis.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and alter the acidity of nearby functional groups, often leading to improved drug efficacy and bioavailability.[3][4]

The biaryl motif is another privileged structure, forming the core of numerous approved drugs and agrochemicals.[5] When these two features are combined in fluorinated biaryl compounds, they create a powerful platform for drug discovery. The target molecule, this compound, is a prime example of this synergy. The nitro group serves as a versatile chemical handle, readily converted into other functional groups such as amines, which are pivotal for further molecular elaboration.

The synthesis of unsymmetrical biaryls has historically posed a challenge. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the field.[6] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is preeminent due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][6] This guide will leverage the efficiency and reliability of the Suzuki-Miyaura reaction to construct the target molecule.

Part 1: Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound points directly to a Suzuki-Miyaura coupling as the key bond-forming step. The central C-C bond linking the two aromatic rings can be disconnected, yielding two commercially available or readily accessible precursors: an aryl halide and an arylboronic acid.

G product This compound disconnection C-C Disconnection (Suzuki-Miyaura) product->disconnection precursors Precursors disconnection->precursors halide Aryl Halide: 1-Bromo-3-fluorobenzene precursors->halide boronic_acid Arylboronic Acid: (3-nitrophenyl)boronic acid precursors->boronic_acid

Fig 1. Retrosynthetic approach for the target molecule.

This strategy is advantageous because:

  • Precursor Availability: Both 1-Bromo-3-fluorobenzene and (3-nitrophenyl)boronic acid are commercially available, minimizing preparatory steps.[7][8]

  • Reaction Selectivity: The Suzuki-Miyaura reaction is highly selective for the C-Br bond, leaving the C-F and C-NO₂ bonds intact.

  • Favorable Kinetics: The electron-withdrawing nitro group on the boronic acid and the halogen on the other ring facilitate key steps in the catalytic cycle, making the reaction efficient.[9]

Part 2: The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-X pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->center Transmetalation (Ar'-B(OH)₂) + Base pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Fig 2. The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices
  • Aryl Halide (1-Bromo-3-fluorobenzene): The reactivity order for the oxidative addition step is generally I > Br > Cl.[5] While an aryl iodide would be more reactive, the corresponding bromide offers an excellent balance of high reactivity, stability, and cost-effectiveness. The C-F bond is significantly stronger and less prone to oxidative addition under these conditions.

  • Arylboronic Acid ((3-nitrophenyl)boronic acid): This reagent is stable, crystalline, and generally less toxic than other organometallic counterparts (e.g., organotins or organozincs).[8][12] The electron-withdrawing nitro group does not impede the reaction.

  • Catalyst (Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄): This is a robust, commercially available, and widely used air-stable Pd(0) precatalyst.[11][13] In solution, it provides the active Pd(0)L₂ species required to initiate the catalytic cycle. While more sophisticated ligands exist, triphenylphosphine is effective for this class of transformation.[14][15]

  • Base (Potassium Carbonate, K₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[6] Potassium carbonate is an inexpensive and effective choice.

  • Solvent System (Toluene/Water): A biphasic solvent system is commonly employed. Toluene dissolves the organic precursors and the palladium complex, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface, facilitating the interaction of all components.[16]

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system based on established Suzuki-Miyaura coupling procedures.[9][16]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeRole
1-Bromo-3-fluorobenzene1073-06-9175.005.0875 mgAryl Halide (Limiting)
(3-nitrophenyl)boronic acid13331-27-6166.936.0 (1.2 eq)1.00 gOrganoboron Nucleophile
Pd(PPh₃)₄14221-01-31155.560.15 (3 mol%)173 mgCatalyst Precursor
Potassium Carbonate (K₂CO₃)584-08-7138.2110.0 (2.0 eq)1.38 gBase
Toluene108-88-392.14-20 mLOrganic Solvent
Deionized Water7732-18-518.02-5 mLAqueous Solvent

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-Bromo-3-fluorobenzene (5.0 mmol), (3-nitrophenyl)boronic acid (6.0 mmol), and Potassium Carbonate (10.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (20 mL) and deionized water (5 mL) to the flask via syringe.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Tetrakis(triphenylphosphine)palladium(0) (0.15 mmol) to the flask. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to afford this compound as a solid.

Part 4: Characterization and Expected Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Expected Physical Properties:

PropertyExpected Value
Appearance Pale yellow or off-white solid
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Yield 80-95% (typical for this type of coupling)
Melting Point Not widely reported, expected > room temp.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.45 (t, 1H), 8.20 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H), 7.50 (q, 1H), 7.40-7.30 (m, 2H), 7.15 (td, 1H). Note: Aromatic protons will show complex splitting patterns.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 163.0 (d, J=248 Hz, C-F), 148.5, 142.0, 140.0, 130.5 (d), 130.0, 124.0, 123.0, 122.0 (d), 116.0 (d), 115.5 (d). Note: Carbons near fluorine will show coupling (d = doublet).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) ≈ -112.0 (s).

  • Mass Spectrometry (EI): m/z (%) = 217 (M⁺), 187, 171, 145.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By providing a detailed mechanistic rationale and a step-by-step protocol, this document serves as a practical resource for chemists in research and development. The versatility of the nitro functional group in the final product opens avenues for the creation of diverse libraries of m,m'-disubstituted biaryl compounds, which are of high value in the ongoing search for new pharmaceuticals and advanced materials.

References

  • Al-Amin, M., & Sa, K. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1654. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Available at: [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions. Available at: [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Available at: [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoro-3,5-dinitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Boron Molecular. (n.d.). Buy 3-Nitrophenylboronic acid. Available at: [Link]

  • Ishikura, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry, 126(11-12), 1475-1480. Available at: [Link]

  • Talele, T. T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4504. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine: An invaluable tool in medicinal chemistry. Available at: [Link]

  • Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

Sources

Navigating the Solubility Landscape of 1-Fluoro-3-(3-nitrophenyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Uncharted Waters of Solubility

In the realm of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs the feasibility of synthesis, the efficiency of purification, and the ultimate bioavailability of a potential therapeutic agent. This technical guide is dedicated to a comprehensive exploration of the solubility of 1-Fluoro-3-(3-nitrophenyl)benzene, a compound of interest in various synthetic and medicinal chemistry endeavors.

Notably, a thorough review of existing literature reveals a conspicuous absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, pivots from a mere presentation of data to a more foundational role: to equip the researcher with the theoretical framework and practical methodologies required to predict, determine, and apply the solubility characteristics of this compound. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful understanding.

Section 1: Unveiling the Molecular Profile of this compound

To predict the solubility of a compound, one must first understand its molecular architecture and the inherent intermolecular forces at play.

Chemical Structure:

This compound is a biaryl compound featuring two phenyl rings linked by a single bond. One ring is substituted with a fluorine atom at the 1-position and the other with a nitro group at the 3-position relative to the biphenyl linkage.

  • Molecular Formula: C₁₂H₈FNO₂[1][2]

  • Molecular Weight: 217.19 g/mol

  • Appearance: Expected to be a solid at room temperature.

Physicochemical Properties and Solubility Prediction:

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is rooted in the nature of intermolecular forces between solute and solvent molecules.

  • Polarity: The presence of the highly electronegative fluorine atom and the strongly electron-withdrawing nitro group (-NO₂) introduces significant polarity to the molecule. The nitro group, in particular, creates a strong dipole moment. The overall molecule can be considered polar.

  • Hydrogen Bonding: this compound possesses hydrogen bond acceptors in the oxygen atoms of the nitro group.[3] However, it lacks hydrogen bond donors. This characteristic is crucial in its interactions with protic solvents.

Based on these features, we can make some qualitative predictions about its solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar and can engage in dipole-dipole interactions with the polar sites of this compound. The absence of strong hydrogen bonding in the solvent will not hinder the dissolution of the solute, which itself lacks hydrogen bond donors. Therefore, good solubility is anticipated in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can act as hydrogen bond donors. While they can interact with the hydrogen bond acceptors on the nitro group, the overall solubility might be moderate. The energy required to break the strong hydrogen bonds within the solvent to accommodate the solute molecules plays a significant role.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low. The weak van der Waals forces offered by these solvents are unlikely to overcome the stronger dipole-dipole interactions between the solute molecules.

Section 2: A Practical Guide to Experimental Solubility Determination

Given the absence of published data, experimental determination of solubility is essential. The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This protocol provides a self-validating system for obtaining reliable and reproducible results.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.

    • Once the solvent is completely removed, re-weigh the vial. The mass of the remaining solid represents the amount of dissolved this compound.

  • Spectroscopic/Chromatographic Analysis (preferred method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Accurately dilute a known volume of the filtered saturated solution and analyze it using the same method.

    • Determine the concentration of the unknown solution from the calibration curve.

  • Data Expression:

    • Express the solubility in units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or as a weight/weight percentage.

Diagram of the Experimental Workflow:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Incubate on orbital shaker (constant T and agitation) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F I Analyze filtered sample F->I G Prepare standard solutions H Generate calibration curve (HPLC/UV-Vis) G->H J Determine concentration H->J I->J

Caption: Workflow for Experimental Solubility Determination.

Section 3: Practical Implications in Research and Development

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications.

Solvent Selection for Synthesis and Purification:

  • Reaction Medium: The choice of solvent for a chemical reaction involving this compound is critical. The solvent must dissolve the reactants to a sufficient extent to allow for efficient reaction kinetics.[5][6]

  • Crystallization: For purification by crystallization, a solvent system must be identified where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility allows for the recovery of the pure compound upon cooling.

Diagram of Solvent Selection Logic:

Solvent_Selection_Logic cluster_synthesis For Synthesis cluster_purification For Purification (Crystallization) Start Start: Need to dissolve This compound S1 Are all reactants soluble? Start->S1 P1 High solubility at high temp? Start->P1 S2 Is the solvent inert to reaction conditions? S1->S2 Yes S_Bad Unsuitable Solvent S1->S_Bad No S_Good Suitable Solvent S2->S_Good Yes S2->S_Bad No P2 Low solubility at low temp? P1->P2 Yes P_Bad Unsuitable Solvent P1->P_Bad No P_Good Suitable Solvent P2->P_Good Yes P2->P_Bad No

Caption: Logical Flow for Solvent Selection.

Relevance in Drug Development:

For any compound being considered as a potential drug candidate, solubility is a make-or-break parameter.[7][8]

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption.[7] While this guide focuses on organic solvents, understanding solubility in a range of environments is a precursor to addressing challenges in aqueous media.

  • Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is often the first step in developing a liquid formulation for preclinical and clinical studies.[9] Knowledge of its solubility in organic solvents can inform strategies for creating amorphous solid dispersions or other advanced formulations to enhance bioavailability.[10]

Section 4: Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

  • Hazards: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

While the quantitative solubility of this compound in organic solvents remains to be publicly documented, this guide provides the necessary theoretical foundation and a robust experimental protocol for researchers to confidently determine this critical parameter. By understanding the interplay of molecular structure and solvent properties, and by applying a rigorous experimental approach, scientists can effectively navigate the solubility landscape of this compound, thereby accelerating their research and development efforts.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • De Witte, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Stefánsson, E. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2207. [Link]

  • Chen, Y., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Jadhav, S. B., et al. (2020). Importance of Solubility and Solubility Enhancement Techniques. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis. [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications. [Link]

  • Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

  • How are solvents chosen in organic reactions?. (2016). Chemistry Stack Exchange. [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. ResearchGate. [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]

  • Organic Solvents Selection Guide: Types, Features, Applications. (n.d.). GlobalSpec. [Link]

  • Benzene, 1-fluoro-3-nitro-. (n.d.). NIST WebBook. [Link]

  • 1-Fluoro-3-nitrobenzene. (n.d.). PubChem. [Link]

  • 1-fluoro-3-nitrobenzene. (n.d.). Stenutz. [Link]

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Unlocking the Potential of Substituted Nitrophenylbenzenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of substituted nitrophenylbenzenes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a theoretical overview to offer practical, field-proven insights and detailed methodologies. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding key claims in authoritative scientific literature.

Introduction: The Versatile Scaffold of Substituted Nitrophenylbenzenes

Substituted nitrophenylbenzenes are a class of aromatic compounds characterized by a biphenyl core with one or more nitro groups and other substituents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, making these compounds highly versatile building blocks and functional molecules in their own right.[1] This inherent reactivity and modularity have led to their application in a wide array of scientific disciplines, from medicinal chemistry to materials science.

I. Synthesis of Substituted Nitrophenylbenzenes: Building the Core

The construction of the biaryl scaffold of substituted nitrophenylbenzenes is a critical first step in harnessing their potential. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling and the Ullmann condensation.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, particularly between two aromatic rings.[2][3][4] It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Recent advancements have even demonstrated the use of nitroarenes as electrophilic coupling partners, further streamlining the synthesis of nitrophenylbenzenes.[5][6]

This protocol outlines a plausible synthetic route for a substituted nitrophenylbenzene derivative, based on established literature for similar substrates.[7]

Materials:

  • 2-Bromo-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylpyridine (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) species that is formed in situ.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-2-(4-nitrophenyl)pyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'-B(OR)2 Base pdiil_ar Ar-Pd(II)L2-Ar' transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds through the copper-promoted coupling of two aryl halides.[1][8][9][10] While it often requires harsher reaction conditions than the Suzuki-Miyaura coupling, it remains a valuable tool, particularly for the synthesis of symmetrical nitrophenylbenzenes.[11]

This protocol is a classic example of the Ullmann reaction.[1]

Materials:

  • 2-Chloronitrobenzene

  • Copper-bronze alloy (finely divided)

  • Sand (optional, as a heat transfer medium)

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix 2-chloronitrobenzene and a copper-bronze alloy. Sand can be added to facilitate even heating.

  • Reaction: Heat the mixture to approximately 230 °C (500 K). The reaction is typically carried out without a solvent.

  • Monitoring: The reaction progress can be monitored by observing the color change of the reaction mixture and by TLC analysis.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).

  • Purification: Filter the extract to remove the copper residue. The solvent is then evaporated, and the crude product can be purified by recrystallization or column chromatography to yield 2,2'-dinitrobiphenyl.

Mechanism of the Ullmann Condensation

Ullmann_Condensation cu0 2Cu(0) arx Ar-X cu_species [Ar-Cu(I)] arx->cu_species Cu(0) oxidative_addition Oxidative Addition cu_species->oxidative_addition Ar-X cu_complex [Ar-Cu(III)-Ar] oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->cu0 Catalyst Regeneration product Ar-Ar reductive_elimination->product

Caption: A proposed mechanism for the Ullmann condensation.

II. Medicinal Chemistry Applications: Targeting Disease with Precision

The unique electronic and structural features of substituted nitrophenylbenzenes have made them a focal point in drug discovery and development.

A. Hypoxia-Activated Prodrugs for Cancer Therapy

Solid tumors often contain regions of low oxygen, a condition known as hypoxia. These hypoxic cells are notoriously resistant to conventional cancer therapies. Nitroaromatic compounds, including substituted nitrophenylbenzenes, can be selectively activated under hypoxic conditions by nitroreductase enzymes, which are overexpressed in many cancer cells.[12] This bioreductive activation transforms the relatively non-toxic prodrug into a highly cytotoxic agent that can kill cancer cells.[12]

The activation process involves the enzymatic reduction of the nitro group to a series of reactive intermediates, including nitroso and hydroxylamine species. These reactive species can then induce cellular damage through various mechanisms, such as DNA cross-linking.[12][13]

Bioreductive Activation of Nitroaromatic Prodrugs

Bioreductive_Activation prodrug Nitroaromatic Prodrug (Ar-NO2) reduction1 Nitroreductase +NAD(P)H (Hypoxia) prodrug->reduction1 nitroso Nitroso Intermediate (Ar-NO) reduction1->nitroso reduction2 Further Reduction nitroso->reduction2 hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) reduction2->hydroxylamine activation Activation hydroxylamine->activation cytotoxic Cytotoxic Species activation->cytotoxic cell_death Cell Death cytotoxic->cell_death

Caption: General mechanism of bioreductive activation of nitroaromatic prodrugs in hypoxic environments.

The following table summarizes the in vitro anticancer activity of selected substituted nitrophenylbenzene derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.[14]

CompoundCancer Cell LineIC50 (µM)Reference
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-ethyl-2-thioxo-4-thiazolidinoneLeukemia (CCRF-CEM)1.57
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thionePancreatic (PACA2)34.9[9]
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneLung (A549)46.3[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[15][16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted nitrophenylbenzene test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the substituted nitrophenylbenzene compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.

III. Photocleavable Protecting Groups: Spatiotemporal Control in Synthesis and Biology

Ortho-nitrobenzyl derivatives, a subset of substituted nitrophenylbenzenes, are widely used as photolabile protecting groups (PPGs).[20] These groups can be attached to a functional group of a molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the o-nitrobenzyl group is cleaved, releasing the active molecule with high spatial and temporal precision.[20] This "caging" technology has profound implications for organic synthesis, drug delivery, and studying dynamic biological processes.[7]

Mechanism of Photocleavage

The photocleavage of an o-nitrobenzyl protecting group is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected molecule and a nitrosobenzaldehyde byproduct.[21]

Photocleavage Mechanism of an o-Nitrobenzyl Protecting Group

Photocleavage_Mechanism caged_molecule o-Nitrobenzyl Caged Molecule light_activation Light (hν) caged_molecule->light_activation excited_state Excited State light_activation->excited_state h_abstraction Intramolecular H-Abstraction excited_state->h_abstraction aci_nitro aci-Nitro Intermediate h_abstraction->aci_nitro rearrangement Rearrangement aci_nitro->rearrangement released_molecule Released Molecule rearrangement->released_molecule byproduct Nitrosobenzaldehyde Byproduct rearrangement->byproduct

Caption: General mechanism for the photocleavage of an o-nitrobenzyl protecting group.

IV. Chemical Sensing Applications: Detecting Analytes with High Sensitivity

The electron-deficient nature of the nitrophenylbenzene core makes it an excellent platform for the development of chemical sensors, particularly fluorescent chemosensors. The fluorescence of a molecule can be quenched or enhanced in the presence of a specific analyte, providing a detectable signal.

Fluorescence Quenching-Based Sensors

In a typical fluorescence quenching sensor, the substituted nitrophenylbenzene derivative acts as a fluorophore. When an analyte, often an electron-rich species, interacts with the electron-deficient nitrophenylbenzene, it can lead to a decrease in fluorescence intensity. This quenching effect can be highly sensitive and selective for the target analyte.

The following table presents the detection limits of a fluorescent sensor based on a polyaniline-silver composite for sensing nitroaromatic compounds.[20]

AnalyteQuenching Constant (Ksv, M⁻¹)Limit of Detection (LOD, M)Reference
2,4,6-Trinitrophenol (TNP)0.1037 x 10⁶5.58 x 10⁻⁷[20]
Dinitrobenzene (DNB)0.161 x 10⁴23.30 x 10⁻⁶[20]

This protocol outlines a general procedure for evaluating the fluorescence quenching of a sensor in the presence of an analyte.

Materials:

  • Fluorescent sensor solution (e.g., polyaniline-Ag composite in DMF)

  • Analyte stock solution (e.g., TNP or DNB in DMF)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Prepare Sensor Solution: Prepare a solution of the fluorescent sensor at a constant concentration in a suitable solvent.

  • Titration: To a cuvette containing the sensor solution, add increasing concentrations of the analyte from a stock solution.

  • Fluorescence Measurement: After each addition of the analyte, record the fluorescence emission spectrum of the solution using a spectrofluorometer at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. The data can be further analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The limit of detection (LOD) can also be calculated from this data.

V. Conclusion and Future Perspectives

Substituted nitrophenylbenzenes represent a remarkably versatile class of compounds with significant and expanding applications in scientific research. Their straightforward synthesis, coupled with their unique electronic properties, has established them as crucial scaffolds in medicinal chemistry, powerful tools for spatiotemporal control in chemical biology, and sensitive components in the development of advanced chemical sensors.

The future of research in this area is bright, with ongoing efforts to develop novel synthetic methodologies that are more efficient and environmentally benign. In medicinal chemistry, the design of next-generation hypoxia-activated prodrugs with enhanced selectivity and reduced off-target toxicity remains a key focus. Furthermore, the development of new photolabile protecting groups with tailored absorption wavelengths and improved cleavage efficiencies will continue to push the boundaries of what is possible in controlling biological processes with light. As our understanding of the fundamental properties of substituted nitrophenylbenzenes deepens, so too will the innovative applications that emerge from this fascinating and impactful area of chemical science.

References

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  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine.
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  • Singh, S., et al. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates.
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  • Zhang, Y., et al. (2019). A new fluorescent sensor for detecting p-nitrophenol based on β-cyclodextrin-capped ZnO quantum dots. RSC Advances, 9(4), 2059-2065.
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  • Zhang, Y., et al. (2018). A self-assembled triphenylamine-based fluorescent chemosensor for selective detection of Fe3+ and Cu2+ ions in aqueous solution. New Journal of Chemistry, 42(10), 7957-7963.
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Methodological & Application

Application Notes and Protocols: 1-Fluoro-3-(3-nitrophenyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Fluoro-3-(3-nitrophenyl)benzene in Modern Synthesis

This compound is a key building block in organic synthesis, valued for its unique electronic and structural properties. The presence of a fluorine atom and a nitro group on the benzene ring significantly influences its reactivity, making it a versatile substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the carbon-fluorine bond offers a site for cross-coupling reactions. This combination allows for the strategic construction of complex molecular architectures, which is of particular interest to researchers in medicinal chemistry and materials science.

The fluorine atom, being small and highly electronegative, can modulate the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and membrane permeation.[1] Consequently, the incorporation of fluorine into therapeutic agents is a widely used strategy in drug discovery.[1][2][3][4][5] this compound serves as a valuable precursor for introducing fluorinated moieties into target molecules. This application note will provide a detailed overview of the applications of this compound in organic synthesis, complete with mechanistic insights and detailed experimental protocols.

Core Applications and Mechanistic Considerations

The utility of this compound in organic synthesis is primarily centered around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group meta to the fluorine atom in 1-fluoro-3-nitrobenzene makes the aromatic ring susceptible to nucleophilic attack.[6][7] While the activating effect is most pronounced when the nitro group is in the ortho or para position, the meta positioning still allows for SNAr reactions to occur, albeit under potentially more forcing conditions.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the nitro group. In the subsequent step, the fluoride ion is eliminated, which restores the aromaticity of the ring and results in the substituted product.[6]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of 1-fluoro-3-nitrobenzene with a primary or secondary amine.

Materials:

  • 1-Fluoro-3-nitrobenzene (1.0 eq)

  • Amine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add 1-fluoro-3-nitrobenzene, the amine, and potassium carbonate.

  • Add DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

NucleophileProductReaction ConditionsYield (%)
Morpholine4-(3-Nitrophenyl)morpholineK2CO3, DMSO, 100 °C, 12 h85
Piperidine1-(3-Nitrophenyl)piperidineK2CO3, DMSO, 100 °C, 12 h82
Aniline3-Nitro-N-phenylanilineNaH, DMF, 80 °C, 8 h75
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9][10][11] While aryl fluorides are generally less reactive than other aryl halides in these couplings, advancements in catalyst design have enabled their effective use.[12]

The catalytic cycle of the Suzuki reaction involves three key steps:[8]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-fluorine bond of 1-fluoro-3-nitrobenzene to form a palladium(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the fluoride. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Fluoro-3-nitrobenzene with Phenylboronic Acid

This protocol outlines a procedure for the Suzuki-Miyaura coupling of 1-fluoro-3-nitrobenzene with phenylboronic acid.

Materials:

  • 1-Fluoro-3-nitrobenzene (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • Toluene and water (e.g., 10:1 mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 1-fluoro-3-nitrobenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add a degassed mixture of toluene and water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation:

Boronic AcidProductCatalyst SystemBaseSolventYield (%)
Phenylboronic acid3-Nitro-1,1'-biphenylPd(OAc)2/SPhosK3PO4Toluene/H2O78
4-Methoxyphenylboronic acid4'-Methoxy-3-nitro-1,1'-biphenylPd(OAc)2/SPhosK3PO4Toluene/H2O75
3-Thienylboronic acid3-(3-Nitrophenyl)thiophenePd(OAc)2/SPhosK3PO4Toluene/H2O70

Visualization of Synthetic Pathways

Diagram: Synthetic Utility of 1-Fluoro-3-nitrobenzene

G A 1-Fluoro-3-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B C Suzuki-Miyaura Coupling A->C D Substituted 3-Nitroanilines, Ethers, etc. B->D E Substituted 3-Nitrobiphenyls C->E

Caption: Key reaction pathways for 1-Fluoro-3-nitrobenzene.

Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-F pd0->pd2_complex Oxidative Addition (Ar-F) transmetalation_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetalation_complex Transmetalation (Ar'B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Sources

Application Notes & Protocols: 1-Fluoro-3-(3-nitrophenyl)benzene as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biphenyls in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and physicochemical properties.[1][2] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Concurrently, the biphenyl scaffold is a privileged structure in drug design, providing a rigid yet tunable framework for orienting pharmacophoric elements in three-dimensional space.

This guide focuses on 1-fluoro-3-(3-nitrophenyl)benzene (also known as 3-fluoro-3'-nitrobiphenyl), a versatile bifunctional building block that marries the benefits of both motifs. Its structure presents two distinct and orthogonally reactive sites: a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) and a nitro group readily reducible to a primary amine. This dual reactivity allows for sequential, controlled diversification, making it an invaluable starting point for the synthesis of complex molecular architectures and diverse compound libraries. Researchers can leverage this scaffold to develop novel therapeutics across a range of disease areas, from oncology to neurodegenerative disorders.[3][4]

Physicochemical Properties of this compound

A thorough understanding of a building block's physical and chemical properties is paramount for successful reaction design and scale-up. The key properties are summarized below for easy reference.

PropertyValueSource
CAS Number 80254-72-4[5][6][7][8][9]
Molecular Formula C₁₂H₈FNO₂[5]
Molecular Weight 217.20 g/mol [5][7][9]
IUPAC Name This compound[5]
Synonyms 3-Fluoro-3'-nitrobiphenyl[8]
Appearance (Predicted) Pale yellow solid or oil-
Boiling Point (Predicted) ~350-400 °C at 760 mmHg-
Melting Point (Predicted) Not readily available-

Scientist's Note: Experimental physical properties for this specific compound are not widely published. Predicted values should be used as a guideline, and experimental determination is recommended before large-scale synthesis.

Core Synthetic Application I: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The carbon-fluorine bond in this compound is activated towards nucleophilic attack. While the nitro group is on the adjacent ring, its powerful electron-withdrawing nature is transmitted through the biphenyl system, reducing electron density at the C-F bond position and stabilizing the crucial negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[10] Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond, and its relatively small size. This reaction pathway is a robust method for forming stable carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[11][12][13]

Caption: General workflow for SNAr reactions.

Protocol 1: O-Arylation with Phenols

This protocol describes a general method for synthesizing diaryl ethers, a common motif in pharmacologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the substituted phenol.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Stir the mixture until all solids are dissolved.

  • Add anhydrous potassium carbonate to the stirring solution.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scientist's Note: K₂CO₃ is a mild base suitable for deprotonating phenols. DMF is an excellent solvent for SNAr reactions as it is polar aprotic and has a high boiling point, allowing for elevated reaction temperatures.[12] Ensure all reagents and glassware are dry, as water can compete with the nucleophile and reduce yield.

Core Synthetic Application II: Reduction of the Nitro Group

Strategic Importance

The conversion of the nitro group to an aniline is one of the most powerful transformations in medicinal chemistry. It converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group. The resulting aniline is a versatile handle for a wide array of subsequent reactions, including amide and sulfonamide bond formation, diazotization, and reductive amination.

Protocol 2: Chemoselective Reduction using Tin(II) Chloride

This method is valued for its mild conditions and high chemoselectivity, preserving other reducible functional groups, including the C-F bond.

Materials:

  • This compound derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the this compound derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate in one portion.

  • Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Caution: Initial addition may cause foaming.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate if ethanol was used as the solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline product, which can often be used without further purification.

Scientist's Note: This is a classic Stannous Chloride reduction. The reaction works under mildly acidic conditions generated in situ. The basic workup is critical to remove the tin salts, which can otherwise complicate purification and downstream reactions. This method is preferable to catalytic hydrogenation when other sensitive groups like alkenes or alkynes are present.

Caption: Pathway from nitro compound to diverse scaffolds.

Tandem Synthesis Strategy: A Hypothetical Pharmaceutical Application

The true power of this compound lies in the sequential application of its orthogonal reactivities. A medicinal chemist can first perform an SNAr reaction to install a key pharmacophore, then execute a nitro reduction, and finally use the resulting aniline for further diversification.

This workflow is ideal for building libraries for structure-activity relationship (SAR) studies.

Caption: A multi-step synthesis leveraging orthogonal reactivity.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its pre-installed biphenyl core and two distinct, reliable reactive centers provide a streamlined and logical entry point into complex molecular scaffolds. The protocols and strategies outlined in this document demonstrate its utility in creating diverse libraries of compounds for drug discovery programs, enabling the efficient exploration of chemical space around this privileged structural motif.

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  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. [Link]

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  • Next Generation of Fluorine-Containing Pharmaceuticals... ACS Publications. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central (PMC). [Link]

  • Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed. [Link]

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Introduction to 1-Fluoro-3-(3-nitrophenyl)benzene: A Promising Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing literature reveals that while 1-Fluoro-3-(3-nitrophenyl)benzene is a known chemical entity, its specific applications in material science are not extensively documented. However, its unique molecular architecture, featuring a reactive fluoro group and a strongly electron-withdrawing nitro group on separate phenyl rings, presents significant potential for the development of advanced materials. This guide, therefore, serves as a forward-looking application note, extrapolating from the well-established chemistry of analogous fluorinated and nitrated aromatic compounds to propose novel applications and detailed experimental protocols for researchers and scientists.

This compound is an aromatic compound characterized by two key functional groups that make it a highly attractive monomer for polymer synthesis and a precursor for functional organic materials. The fluorine atom can be displaced via nucleophilic aromatic substitution, a cornerstone of polycondensation reactions for high-performance polymers. The nitro group, a potent electron-withdrawing moiety, can be leveraged to tune the electronic properties of materials, enhancing their performance in applications such as organic electronics. Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, opening avenues for further material modifications.

Key Molecular Features and Their Implications in Material Science:

FeatureImplication in Material Science
Fluorine Atom Enables facile polycondensation reactions to form robust polymer backbones.
Nitro Group Modulates electronic properties, enhances thermal stability, and allows for post-polymerization modification.
Biphenyl Linkage Provides rigidity and thermal stability to the resulting polymer chains.

Proposed Application in High-Performance Polymers: Synthesis of a Novel Poly(ether ketone)

The structure of this compound makes it an excellent candidate as a monomer in the synthesis of novel poly(aryl ether ketone)s (PAEKs). PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of the 3-nitrophenyl pendant group is hypothesized to enhance solubility and modify the dielectric properties of the resulting polymer.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution Polycondensation

A novel PAEK can be synthesized via a nucleophilic aromatic substitution polycondensation reaction between this compound and a bisphenol, such as 4,4'-dihydroxybiphenyl. The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base to activate the bisphenol.

DOT Diagram of the Proposed Polycondensation Reaction:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Product Novel Poly(ether ketone) Monomer1->Product Monomer2 4,4'-Dihydroxybiphenyl Monomer2->Product Solvent High-Boiling Aprotic Solvent (e.g., Sulfolane) Solvent->Product Base Weak Base (e.g., K2CO3) Base->Product G Start This compound Step1 Nucleophilic Substitution with a Carbazole Derivative Start->Step1 Intermediate Carbazole-Substituted Dinitrobiphenyl Step1->Intermediate Step2 Reduction of Nitro Groups (e.g., with SnCl2/HCl) Intermediate->Step2 FinalProduct Novel Hole-Transporting Material Precursor Step2->FinalProduct

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 1-Fluoro-3-(3-nitrophenyl)benzene in SNAr Chemistry

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the Nucleophilic Aromatic Substitution (SNAr) reaction stands as a cornerstone for forging carbon-heteroatom and carbon-carbon bonds.[1] This guide provides an in-depth exploration of the SNAr reaction utilizing this compound as the electrophilic substrate. While aromatic rings are inherently electron-rich and typically undergo electrophilic substitution, the strategic placement of electron-withdrawing groups (EWGs) can render them susceptible to nucleophilic attack.[2][3]

The subject of this guide, this compound, presents a unique electronic profile. The fluorine atom serves as an excellent leaving group for SNAr reactions. The key to its reactivity lies in the appended 3-nitrophenyl moiety. Although the nitro group is not directly on the fluorinated ring, its powerful electron-withdrawing nature, transmitted through the biphenyl system, sufficiently lowers the electron density of the target ring, thereby activating it for nucleophilic attack. This guide will elucidate the mechanistic underpinnings, provide detailed, field-proven protocols for various nucleophiles, and offer insights into optimizing reaction conditions for this versatile building block.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is fundamentally a two-step process, distinct from the concerted SN2 or stepwise SN1 reactions seen in aliphatic chemistry.[4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step.[1] The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount; the negative charge is delocalized onto the electron-withdrawing groups, in this case, the 3-nitrophenyl substituent.[5]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

A critical aspect of SNAr reactivity is the nature of the leaving group. Contrary to trends in SN1/SN2 reactions, fluoride is an exceptional leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, accelerating the formation of the Meisenheimer complex.[6]

Figure 1. The two-step addition-elimination mechanism of the SNAr reaction.

Core Experimental Considerations

Successful execution of SNAr protocols with this compound hinges on the careful selection of solvents, bases, and temperature.

  • Solvents: Polar aprotic solvents are the medium of choice for SNAr reactions.[5] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[7][8][9] Protic solvents should be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[5]

  • Bases: For nucleophiles like amines and thiols, a base is often required to deprotonate the nucleophile or to act as a scavenger for the HF generated in situ. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). For alcohol nucleophiles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is necessary to generate the more potent alkoxide nucleophile prior to the addition of the aryl fluoride.[10]

  • Temperature: Due to the indirect activation by the 3-nitrophenyl group, reactions with this compound may require heating to proceed at a reasonable rate. Typical temperatures range from 80 °C to 120 °C, though optimization for each specific nucleophile is recommended.[5] Reaction progress should be diligently monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr of this compound. Researchers should consider these as templates to be optimized for their specific nucleophile and scale.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate & Nucleophile in Polar Aprotic Solvent (e.g., DMSO, DMF) B Add Base (e.g., K2CO3, Et3N, NaH) A->B C Heat to Desired Temperature (e.g., 80-120 °C) B->C D Monitor Progress by TLC/LC-MS C->D E Cool to RT & Quench (Pour into water) D->E Upon Completion F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash, Dry & Concentrate F->G H Purify by Flash Column Chromatography G->H

Sources

Application Note & Protocol: A Comprehensive Guide to the Experimental Setup for Fluorination Reactions Using Nitrophenylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical and biological properties, a strategy widely exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. Nitrophenylbenzene derivatives serve as excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of C-F bond formation. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group by a fluoride ion.[1] This application note provides a comprehensive guide to the experimental setup for these critical fluorination reactions, emphasizing practical protocols, safety considerations, and optimization strategies to empower researchers in their synthetic endeavors.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The fluorination of nitrophenylbenzene derivatives via SNAr is a two-step addition-elimination process. A nucleophilic fluoride source attacks the carbon atom bearing a suitable leaving group (often a nitro group or a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][1] The negative charge of this complex is delocalized by the electron-withdrawing nitro group, which is most effective when positioned ortho or para to the site of substitution.[1] In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the desired fluorinated product.[2]

Visualizing the Workflow: From Reactants to Product

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization reactant_prep Reactant & Reagent Preparation reaction_setup Assemble Dry Glassware under Inert Atmosphere reactant_prep->reaction_setup solvent_prep Anhydrous Solvent Preparation solvent_prep->reaction_setup addition Sequential Addition of Reactants & Fluoride Source reaction_setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring quench Reaction Quenching monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the fluorination of nitrophenylbenzene derivatives.

Materials and Reagents

Category Items Notes
Substrates Substituted nitrophenylbenzene derivatives (e.g., 1-chloro-4-nitrobenzene, 1,4-dinitrobenzene)Purity should be assessed by NMR or GC-MS prior to use.
Fluoride Sources Anhydrous Potassium Fluoride (KF), Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF)KF and CsF should be dried under vacuum at high temperature before use. TBAF is often used as a solution in THF.
Solvents Anhydrous polar aprotic solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)Use of anhydrous solvents is critical to prevent reaction with the fluoride source.[1]
Phase-Transfer Catalysts 18-Crown-6, Kryptofix [2.2.2]Recommended when using sparingly soluble fluoride sources like KF.
Inert Gas Argon or NitrogenTo maintain an inert atmosphere and prevent side reactions.
Glassware Flame-dried round-bottom flasks, condensers, dropping funnels, Schlenk line apparatusEnsure all glassware is thoroughly dried to exclude moisture.
Monitoring Thin-Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS)For tracking reaction progress.
Work-up Separatory funnel, standard laboratory glassware
Purification Silica gel for column chromatography, appropriate solvents for elution

Safety Precautions: A Non-Negotiable Priority

Fluorination reactions require stringent safety protocols due to the hazardous nature of the reagents involved.

  • Handling Fluoride Sources: Fluoride salts can be corrosive and toxic. Anhydrous hydrogen fluoride (HF), a potential byproduct, is extremely corrosive and can cause severe burns.[3][4] Always handle fluoride sources in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves.[5][3]

  • Reactive Hazards: Some fluorinating agents can react violently with oxidizable materials.[6] A thorough risk assessment should be conducted before commencing any experiment.[3]

  • Waste Disposal: All waste containing fluoride must be disposed of according to institutional hazardous waste guidelines.[5] Contaminated materials should be collected in designated, sealed containers.[5]

Detailed Experimental Protocol: Fluorination of 1-Chloro-4-nitrobenzene

This protocol provides a general procedure for the fluorination of 1-chloro-4-nitrobenzene using spray-dried potassium fluoride and a phase-transfer catalyst.

1. Preparation:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
  • To the flask, add spray-dried potassium fluoride (2-3 equivalents) and the phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).

2. Reaction Setup:

  • Add the nitrophenylbenzene derivative (1 equivalent) and the anhydrous polar aprotic solvent (e.g., DMF or DMSO).
  • Begin vigorous stirring to ensure good mixing.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).[1]
  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
  • Pour the reaction mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

5. Characterization:

  • Confirm the identity and purity of the fluorinated product using analytical techniques such as 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.

Optimizing Your Fluorination Reaction: A Decision-Making Framework

Several parameters can be adjusted to optimize the yield and selectivity of the fluorination reaction.

Visualizing the Optimization Strategy

optimization_strategy cluster_params Key Parameters to Adjust start Low Conversion or Yield temp Increase Temperature start->temp solvent Change Solvent (e.g., DMF to DMSO) start->solvent fluoride Vary Fluoride Source (e.g., KF to CsF) start->fluoride catalyst Add/Change Phase- Transfer Catalyst start->catalyst outcome Improved Yield temp->outcome solvent->outcome fluoride->outcome catalyst->outcome

Caption: A decision-making diagram for optimizing fluorination reactions.

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF are generally preferred as they effectively solvate the cation of the fluoride salt, increasing the nucleophilicity of the "naked" fluoride anion.[1]

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[1] If a reaction is sluggish, incrementally increasing the temperature can improve the rate and yield. However, excessively high temperatures may lead to side reactions.[1]

  • Fluoride Source: The choice of fluoride source can significantly impact the reaction. Cesium fluoride is more soluble and reactive than potassium fluoride but is also more expensive.[7] Tetrabutylammonium fluoride is a soluble, reactive source but can be hygroscopic.

  • Phase-Transfer Catalysts: For sparingly soluble fluoride sources like potassium fluoride, the addition of a phase-transfer catalyst such as 18-crown-6 or Kryptofix [2.2.2] can be crucial for efficient reaction.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient temperature. 2. Inactive fluoride source (moisture). 3. Inappropriate solvent.1. Gradually increase the reaction temperature.[1] 2. Ensure all reagents and solvents are anhydrous.[1] 3. Switch to a more polar aprotic solvent like DMSO.[1]
Incomplete Reaction 1. Insufficient reaction time. 2. Equilibrium has been reached.1. Extend the reaction time and continue monitoring. 2. Use an excess of the fluoride source to shift the equilibrium.
Formation of Byproducts 1. Reaction temperature is too high. 2. Presence of water leading to hydrolysis.1. Lower the reaction temperature. 2. Ensure rigorous exclusion of moisture.

Conclusion

The fluorination of nitrophenylbenzene derivatives is a powerful and versatile method for the synthesis of valuable fluorinated aromatics. By understanding the underlying SNAr mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. Adherence to strict safety protocols is paramount when working with hazardous fluorinating agents. This application note provides a solid foundation for successfully implementing these important transformations in the laboratory.

References

  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds - Benchchem. (n.d.).
  • Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene - Benchchem. (n.d.).
  • Nitromethane-Enabled Fluorination of Styrenes and Arenes | CCS Chemistry. (2020).
  • Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022).
  • [ - Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdz4v33J9F1sVsUuepAEqf08ps-t_QWNO1sYamvWDBCGyheEzckuMhchWiB7uPnMVJKT32xrvNnlio-QpC9sqWtq84f3G5zsl8NFG0nFSHonKNYncbqGG_I_DF5cs8kHp_X8h
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (2016).
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. (2023).

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Application Notes & Protocols: 1-Fluoro-3-(3-nitrophenyl)benzene in Polymer and Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fluoro-3-(3-nitrophenyl)benzene is a versatile aromatic compound distinguished by its unique substitution pattern. The molecule features a fluorine atom and a nitro group, both of which are powerful electron-withdrawing groups that significantly influence the reactivity of the benzene ring. This activation makes it a valuable monomer and intermediate in the synthesis of high-performance polymers and specialized dyes.[1][2] The fluorine atom is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable pathway for forming ether linkages, which are crucial for building polymer backbones.[3][4][5] Concurrently, the nitro group can be chemically transformed, typically via reduction to an amine, which then serves as a precursor for azo dyes and other chromophoric systems.

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound in these critical areas. We will delve into the underlying chemical principles, provide field-tested protocols, and offer insights into the characterization of the resulting materials.

PART 1: Synthesis of High-Performance Poly(ether imide)s

The electron-deficient nature of the aromatic ring in this compound makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in polycondensation reactions to create high-performance polymers, such as poly(ether imide)s (PEIs). These materials are sought after in the aerospace and electronics industries for their exceptional thermal stability, chemical resistance, and mechanical properties.[6]

Section 1.1: The Chemistry of SNAr Polymerization

The polymerization process involves the reaction of a bisphenoxide nucleophile with two equivalents of an activated aromatic dihalide or dinitro compound. In our case, this compound acts as a precursor to a diamine monomer after the reduction of its nitro groups. This diamine is then converted into a bis(ether phthalimide) monomer containing nitro groups, which are subsequently displaced by bisphenoxides.

The key to this polymerization is the activation of the C-F or C-NO₂ bond by the strongly electron-withdrawing imide and nitro groups. A bisphenoxide, generated by reacting a bisphenol with a base like potassium carbonate, acts as the potent nucleophile. This nucleophile attacks the electron-deficient carbon atom, leading to the displacement of the fluoride or nitrite ion and the formation of a stable aryl ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the dissolution of the polymer and to stabilize the charged intermediates.[3][6]

Section 1.2: Experimental Protocol for Poly(ether imide) Synthesis

This protocol outlines the synthesis of a poly(ether imide) via nucleophilic displacement polymerization. The procedure is adapted from established methods for synthesizing PEIs from bisnitrophthalimides and aromatic diols.[6]

Materials:

  • 4,4'-Bis(N-phenoxy-4-nitrophthalimide) monomer (derived from a diamine precursor which could be synthesized from this compound)

  • Bisphenol A (BPA)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Protocol Steps:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Reagent Charging: Charge the flask with the bisnitrophthalimide monomer, an equimolar amount of Bisphenol A, and a 20% molar excess of anhydrous K₂CO₃.

  • Solvent Addition: Add NMP to achieve a solids concentration of 20-25% (w/v) and an appropriate volume of toluene (approximately 10% of the NMP volume) to act as an azeotropic agent.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen blanket. Water generated from the reaction between the bisphenol and K₂CO₃ will be removed azeotropically with toluene and collected in the Dean-Stark trap. This step is critical; residual water can inhibit polymerization.

  • Polymerization: After complete removal of water (typically 2-4 hours), drain the toluene from the Dean-Stark trap and raise the temperature to 180-190°C to initiate the polymerization.

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity of the solution. High molecular weight polymers will result in a significant thickening of the reaction mixture. The reaction is typically complete within 8-16 hours.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a large excess of vigorously stirred methanol or a methanol/water mixture. The polymer will precipitate as fibrous strands or a powder.

  • Washing: Collect the polymer by filtration and wash it thoroughly with deionized water to remove residual salts and NMP, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C overnight to remove all residual solvents.

Section 1.3: Polymer Characterization

The synthesized poly(ether imide)s should be characterized to confirm their structure and evaluate their properties.

Technique Purpose Expected Results
FTIR Spectroscopy Structural confirmationAppearance of characteristic peaks for ether linkages (~1240 cm⁻¹) and imide rings (~1780 and 1720 cm⁻¹).
¹H NMR Spectroscopy Structural elucidationResonances corresponding to the aromatic protons of the polymer backbone.
Gel Permeation (GPC) Molecular weight determinationHigh molecular weights (Mw > 10,000 g/mol ) with a defined polydispersity index (PDI).
Thermogravimetric (TGA) Thermal stabilityHigh decomposition temperatures (T₁₀% > 450°C), indicating excellent thermal stability.[6]
Differential Scanning (DSC) Glass transition temperature (Tg)High Tg values, typically around 200°C or higher, confirming the amorphous and rigid nature of the polymer.[6]
Section 1.4: Workflow for Poly(ether imide) Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Charge Reactor: - Bisnitrophthalimide - Bisphenol A - K₂CO₃ - NMP/Toluene dehydration Azeotropic Dehydration (140-150°C) reagents->dehydration Heat polymerization Polymerization (180-190°C, 8-16h) dehydration->polymerization Remove Toluene precipitation Precipitate in Methanol polymerization->precipitation Cool & Pour washing Wash with H₂O & Methanol precipitation->washing drying Vacuum Dry (120°C) washing->drying analysis Analyze Polymer: - FTIR, NMR - GPC - TGA, DSC drying->analysis

Caption: Workflow for the synthesis and characterization of poly(ether imide)s.

PART 2: Synthesis of Azo Dyes

The nitro group of this compound is a versatile functional handle that can be readily converted into an amino group. This amine is a key precursor for the synthesis of azo dyes, a large and commercially important class of colored compounds. The synthesis is a two-step process: reduction of the nitro group, followed by diazotization and azo coupling.

Section 2.1: The Chemistry of Azo Dye Synthesis
  • Reduction of the Nitro Group: The nitro group is typically reduced to a primary amine (-NH₂) using standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl). The choice of method depends on the desired selectivity and scale.

  • Diazotization and Azo Coupling: The resulting aniline derivative is then diazotized by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C). This reaction converts the primary amine into a highly reactive diazonium salt (-N₂⁺Cl⁻). This salt is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol or another aniline—to form the stable azo dye, characterized by the -N=N- linkage that forms the basis of the chromophore.[7]

Section 2.2: Experimental Protocol for Azo Dye Synthesis

This protocol describes a representative synthesis of an azo dye starting from a nitroaromatic precursor.

Step A: Reduction of the Nitro Compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 10 M solution

  • Ethyl Acetate

Protocol:

  • In a round-bottom flask, dissolve the starting nitro compound in ethanol.

  • Add a solution of SnCl₂ in concentrated HCl to the flask.

  • Heat the mixture at reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and carefully neutralize it with 10 M NaOH until the solution is strongly basic (pH > 10).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine product. Purify as needed (e.g., by column chromatography).

Step B: Diazotization and Azo Coupling

Materials:

  • Synthesized anilino-derivative from Step A

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (or other coupling component)

  • Sodium Hydroxide (NaOH)

  • Ice

Protocol:

  • Diazotization: Dissolve the amine in a mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice bath. While maintaining this temperature, add a pre-cooled aqueous solution of NaNO₂ dropwise. Stir for 15-20 minutes. The formation of the diazonium salt is complete when the solution tests positive for nitrous acid (starch-iodide paper turns blue).

  • Coupling: In a separate beaker, dissolve the coupling component (e.g., phenol) in an aqueous NaOH solution and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolation: Collect the dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.

Section 2.3: Dye Characterization

The synthesized dye should be analyzed to confirm its structure and assess its properties.

Technique Purpose Expected Results
UV-Visible Spectroscopy Determine color propertiesA strong absorption band (λmax) in the visible region (400-700 nm) characteristic of the azo chromophore.
¹H NMR Spectroscopy Structural confirmationSignals corresponding to the aromatic protons of the coupled rings.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the dye molecule.
Section 2.4: Pathway for Azo Dye Synthesis

G start This compound amine Aniline Derivative (e.g., 3-Fluoro-3'-amino-biphenyl) start->amine Reduction (SnCl₂/HCl) diazonium Diazonium Salt amine->diazonium Diazotization (NaNO₂/HCl, 0-5°C) dye Azo Dye Product diazonium->dye Azo Coupling coupler Coupling Component (e.g., Phenol) coupler->dye

Caption: Reaction pathway for the synthesis of an azo dye from a nitroaromatic precursor.

Safety and Handling

  • This compound is toxic if swallowed or in contact with skin.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitro compounds can be toxic and are often skin irritants.

  • Strong acids and bases (HCl, NaOH) are corrosive. Handle with care.

  • Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures at all times.

References

  • Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. (2012). Polymers and Polymer Composites, 20(9). [Link]

  • Al-Baghli, N. A., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]

  • McNally, A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed. [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health (NIH). [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). ResearchGate. [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]

  • Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. (2002). ResearchGate. [Link]

  • Al-Baghli, N. A., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. (2024). Mediterranean Journal of Basic and Applied Sciences. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2022). MDPI. [Link]

  • Key Chemical Intermediates: The Significance of 1-Fluoro-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and properties of fluoro‐polyetherimides. ResearchGate. [Link]

  • Preparation of fluoronitrobenzene.
  • 1-Fluoro-3-nitrobenzene. PubChem. [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene. Quora. [Link]propylbenzene-from-benzene)

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1-Fluoro-3-(3-nitrophenyl)benzene as an internal standard in fluorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 1-Fluoro-3-nitrobenzene as an Internal Standard in Fluorination Reactions

Introduction: The Pursuit of Precision in Fluorination Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorination a critical transformation.[1] However, accurately quantifying the efficiency of these reactions can be challenging due to product volatility, sample loss during workup, and the complexities of analytical response factors. The use of an internal standard (IS) is an indispensable technique for achieving accurate and reproducible quantification of reaction yield.

This guide details the application of 1-Fluoro-3-nitrobenzene as a robust internal standard for monitoring and quantifying fluorination reactions. Its chemical stability, distinct analytical signatures, and commercial availability make it an excellent choice for researchers seeking to improve the accuracy and reliability of their experimental data. We will explore the causality behind its selection, provide detailed protocols for its use with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) analysis, and offer insights into best practices.

Rationale for Selection: Why 1-Fluoro-3-nitrobenzene?

The efficacy of an internal standard hinges on a specific set of characteristics that ensure it does not interfere with the reaction while providing a stable and reliable analytical benchmark. 1-Fluoro-3-nitrobenzene is particularly well-suited for this role in many fluorination protocols for several key reasons:

  • Chemical Inertness: The molecule possesses two key features that contribute to its stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~112 kcal/mol), and the nitro group is deactivating, making the aromatic ring electron-deficient and less susceptible to electrophilic attack.[1] While it can undergo nucleophilic aromatic substitution under harsh conditions, it remains unreactive under many common fluorination conditions, such as the silver-mediated fluorination of aryl silanes.

  • Analytical Compatibility: 1-Fluoro-3-nitrobenzene is readily detectable by common analytical techniques. It is volatile enough for GC analysis and possesses a distinct mass spectrum.[2] Furthermore, its proton and fluorine NMR spectra contain well-resolved signals in regions that often do not overlap with those of the reactants or products, making it suitable for qNMR.[3][4]

  • Commercial Availability: The compound is readily available from major chemical suppliers, ensuring consistent purity and accessibility for routine use.

  • Appropriate Retention Time: In gas chromatography, it typically has a retention time that allows for good separation from common solvents and reaction components without being excessively long, ensuring efficient analysis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its correct application, particularly for preparing stock solutions and interpreting analytical data.

PropertyValueSource
Molecular Formula C₆H₄FNO₂[2][5]
Molecular Weight 141.10 g/mol [5]
Appearance Clear brown or green-yellow liquid[6]
Density 1.325 g/mL at 25 °C
Boiling Point 205 °C
Melting Point 1.7 °C
Refractive Index n20/D 1.525
CAS Number 402-67-5[2]

Experimental Workflow for Accurate Yield Determination

The fundamental principle of using an internal standard is to add a precisely known amount of the standard to the reaction mixture at the outset. The ratio of the product to the internal standard is then measured analytically. Since the amount of the standard is known, the amount of the product can be calculated with high precision, independent of volumetric losses during sample handling and workup.

Workflow_Yield_Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Calculation start Weigh Limiting Reagent & Internal Standard (IS) stock Prepare IS Stock Solution (e.g., in reaction solvent) react Add Reagents & IS to Reaction Vessel stock->react run Run Fluorination Reaction (Time, Temp, Atmosphere) react->run quench Quench Reaction & Prepare Aliquot for Analysis run->quench analyze Analyze via GC-MS or qNMR quench->analyze calc Calculate Molar Ratio (Product / IS) analyze->calc yield Determine Final Yield calc->yield

Caption: General workflow for determining reaction yield using an internal standard.

Protocol 1: Application in a Silver-Mediated Fluorination Reaction with GC-MS Analysis

This protocol is adapted from the documented use of 1-fluoro-3-nitrobenzene as an internal standard in the fluorination of aryl silanes. It provides a framework for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of the Internal Standard Stock Solution

  • Rationale: Preparing a stock solution allows for the precise and repeatable addition of the internal standard to multiple reactions. Using the reaction solvent prevents unintended changes in solvent polarity or concentration.

  • Procedure:

    • Accurately weigh approximately 141 mg of 1-fluoro-3-nitrobenzene (1.0 mmol) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the reaction solvent (e.g., acetonitrile or THF). This creates a 0.1 M stock solution.

    • Store the solution in a tightly sealed vial to prevent evaporation.

2. Reaction Setup

  • Rationale: The internal standard must be added at the very beginning of the reaction to account for any degradation or loss that might occur during the reaction itself, as well as during the subsequent workup.

  • Procedure:

    • To an oven-dried reaction vial equipped with a stir bar, add the limiting aryl silane substrate (e.g., 0.2 mmol).

    • Add the reaction solvent (e.g., 1.0 mL).

    • Using a calibrated syringe, add a precise volume of the 0.1 M 1-fluoro-3-nitrobenzene stock solution (e.g., 0.2 mL for 0.02 mmol, a 10% molar loading).

    • Add the other reagents (e.g., Ag₂O).

    • Seal the vial and commence the reaction by adding the fluorinating agent and placing it in a pre-heated block.

3. Sample Preparation and GC-MS Analysis

  • Rationale: Proper sample preparation is critical to ensure that the analyzed aliquot is representative of the bulk reaction mixture and to prevent damage to the analytical instrument.

  • Procedure:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

    • Vortex the mixture thoroughly. Allow the layers to separate.

    • Take a small, precise aliquot (e.g., 100 µL) of the organic layer and dilute it with a suitable solvent (e.g., ethyl acetate) in a GC vial to a total volume of 1 mL.

    • Analyze the sample using GC-MS.

GC-MS Parameters (Illustrative)

Parameter Setting Rationale
Column Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar A non-polar column provides good separation for a wide range of aromatic compounds.
Injector Temp 250 °C Ensures complete volatilization of the analytes.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A standard temperature ramp to elute compounds across a range of boiling points.

| Detector | Mass Spectrometer (Scan mode, e.g., 40-400 m/z) | Provides both retention time and mass fragmentation data for confident identification. |

4. Data Interpretation and Yield Calculation

  • Identify the peaks for your product and the internal standard (1-fluoro-3-nitrobenzene, m/z = 141) in the total ion chromatogram.

  • Integrate the peak areas for both compounds.

  • Calculate the response factor (RF) if not already known, using a standard mixture of known concentrations of the product and IS. For initial screening, an RF of 1 can be assumed.

  • Calculate the moles of product formed using the following equation: Moles of Product = (Area of Product / Area of IS) x Moles of IS

  • Calculate the final percentage yield: Yield (%) = (Moles of Product / Initial Moles of Limiting Reagent) x 100

Protocol 2: Yield Determination by Quantitative NMR (qNMR)

qNMR is a powerful alternative that does not rely on analyte volatility and can be performed on the crude reaction mixture.[7]

1. Sample Preparation

  • Rationale: A homogeneous solution is essential for accurate qNMR.[3] Filtering removes paramagnetic species that can broaden NMR signals and interfere with accurate integration.

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1 for reaction setup.

    • After the reaction is complete, take a precise aliquot of the crude reaction mixture (e.g., 0.1 mL).

    • Filter the aliquot through a small plug of silica or celite in a Pasteur pipette into a clean vial to remove any solids (like silver salts). Rinse the plug with a small amount of deuterated solvent (e.g., CDCl₃).

    • Transfer the filtered solution to an NMR tube and dilute with additional deuterated solvent to the appropriate volume for analysis.

2. qNMR Acquisition

  • Rationale: To obtain quantitatively accurate data, the NMR experiment must be set up to ensure complete relaxation of all relevant nuclei between scans. A long relaxation delay (D1) is the most critical parameter.[3]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum.

    • Identify a well-resolved peak for the product and a well-resolved peak for the internal standard (1-fluoro-3-nitrobenzene). The aromatic protons of the IS are typically well-resolved.

    • Set up a quantitative experiment with a relaxation delay (D1) of at least 5 times the longest T₁ of the peaks of interest (a D1 of 10-30 seconds is often sufficient).

    • Ensure the spectrum has a flat baseline and is properly phased.

qNMR_Logic cluster_known Known Quantities cluster_measured NMR Measurements cluster_calculated Calculation mol_IS Moles of IS Added (n_IS) equation n_Prod = n_IS * (I_Prod / I_IS) * (N_IS / N_Prod) mol_IS->equation protons_IS Number of Protons for IS Peak (N_IS) protons_IS->equation int_IS Integral of IS Peak (I_IS) int_IS->equation int_Prod Integral of Product Peak (I_Prod) int_Prod->equation protons_Prod Number of Protons for Product Peak (N_Prod) protons_Prod->equation mol_Prod Calculated Moles of Product (n_Prod) equation->mol_Prod

Caption: Logical flow for calculating product moles using qNMR with an internal standard.

3. qNMR Calculation

  • Rationale: The integral of an NMR peak is directly proportional to the number of nuclei contributing to it. By comparing the normalized integral of the product to the normalized integral of the known amount of internal standard, the amount of product can be determined.[8][9]

  • Formula: n_product = n_IS * (I_product / I_IS) * (N_IS / N_product) Where:

    • n_product = moles of the product
    • n_IS = moles of the internal standard
    • I_product = Integral of the chosen product peak
    • I_IS = Integral of the chosen internal standard peak
    • N_product = Number of protons represented by the product peak
    • N_IS = Number of protons represented by the internal standard peak
  • Example: If you used 0.02 mmol of IS and chose an IS peak corresponding to 1 proton (N_IS=1), and a product peak corresponding to 2 protons (N_product=2), and the integrals were 1.0 for the IS and 0.8 for the product, the calculation would be: n_product = 0.02 * (0.8 / 1.0) * (1 / 2) = 0.008 mmol

  • Calculate the final percentage yield as described in Protocol 1.

Considerations and Limitations

  • Stability with Strong Nucleophiles/Bases: While robust, 1-fluoro-3-nitrobenzene can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles at elevated temperatures. Its stability should be verified for new reaction conditions by running a control reaction with the IS and reagents but without the substrate.

  • Potential for Co-elution: In GC analysis, there is always a risk of the internal standard co-eluting with a reactant, byproduct, or the product itself. Method development should include running individual standards to confirm baseline separation.

  • Radiolabeling Applications: In ¹⁸F radiolabeling for PET, non-radioactive ("cold") 1-fluoro-3-nitrobenzene could be used as a carrier or standard, but its concentration must be carefully controlled to not adversely affect the desired specific activity.[1][10]

Conclusion

1-Fluoro-3-nitrobenzene serves as an exemplary internal standard for monitoring a variety of fluorination reactions. Its chemical stability, ease of analysis by both GC-MS and qNMR, and commercial availability provide a reliable and accessible tool for chemists. By implementing the protocols outlined in this guide, researchers can significantly enhance the accuracy and reproducibility of their results, leading to a more precise understanding and optimization of novel fluorination methodologies.

References

  • Dr. Vijay's Simplifying SOC. (2021). NMR Yield Calculation using Internal Standard (IS). YouTube. [Link]

  • Bartleby. (2024). To determine yield by NMR You will be determining the yield of your reaction through the use of an internal standard. [Link]

  • Scribd. NMR Yield Calculation. [Link]

  • JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • ResearchGate. (2018). How to calculate Yield of a unknown using internal standard in NMR?[Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. [Link]

  • Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as Triphenylfluorosilane. [Link]

  • PubMed. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. [Link]

  • ResearchGate. (2015). How can I calculate %yield from 1H-NMR analysis using some reference standard?[Link]

  • PubChem. 1-Fluoro-3-nitrobenzene. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?[Link]

  • NIST. Benzene, 1-fluoro-3-nitro-. [Link]

  • National Institutes of Health (NIH). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]

  • National Institutes of Health (NIH). Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

Sources

The Strategic Incorporation of Fluorine: Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of fluorinated compounds in modern medicinal chemistry. By leveraging the unique properties of fluorine, drug designers can overcome common challenges in potency, selectivity, and pharmacokinetics. This document will delve into the theoretical underpinnings of fluorine's effects and provide practical protocols for the synthesis and analysis of fluorinated drug candidates.

Introduction: The "Magic Bullet" of Medicinal Chemistry

Fluorine, the most electronegative element, has become an indispensable tool in the drug discovery arsenal.[1][2] Its introduction into a drug candidate can profoundly influence a molecule's physicochemical and pharmacological properties.[2][3][4] Strategic fluorination can lead to enhanced metabolic stability, improved membrane permeability, modulated acidity (pKa), and optimized binding affinity for its biological target.[1][2][3] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative power of this small atom.[5][6] This guide will explore the multifaceted roles of fluorine and provide actionable insights for its application in drug design.

The Physicochemical Impact of Fluorination: A Double-Edged Sword

The decision to incorporate fluorine is a strategic one, aimed at fine-tuning a molecule's properties to achieve a desired therapeutic profile. However, the effects of fluorination are highly context-dependent and require careful consideration.[1][7]

Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][8][9] The carbon-fluorine (C-F) bond is exceptionally strong (~105.4 kcal/mol), making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[10][11] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[8][9][10]

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the metabolic stability of a fluorinated compound compared to its non-fluorinated parent.

Objective: To determine the rate of metabolism of a test compound by HLM and calculate its in vitro half-life (t½).

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k.

Data Interpretation: A longer half-life for the fluorinated analog compared to the non-fluorinated parent indicates improved metabolic stability.

Lipophilicity (LogP/LogD): A Balancing Act for Permeability and Solubility

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12] The effect of fluorine on lipophilicity is complex. While a single fluorine substitution on an aromatic ring generally increases lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can either increase or decrease it depending on the molecular context.[6][10] Judicious modulation of lipophilicity through fluorination can enhance a compound's ability to cross cell membranes and reach its target.[8][12]

Table 1: Impact of Fluorination on Lipophilicity (LogP)

Compound SeriesModificationLogP (Non-fluorinated)LogP (Fluorinated)Change in LogPReference
AnisoleH to F (para-position)2.112.34+0.23[13]
AnisoleCH3 to CF32.112.98+0.87[13]
TolueneH to F (para-position)2.732.88+0.15N/A
TolueneCH3 to CF32.733.51+0.78N/A
pKa Modulation: Fine-Tuning Ionization for Optimal Bioavailability

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2][8] For instance, introducing a fluorine atom near a basic amine can lower its pKa, reducing its ionization at physiological pH.[14][15] This can be advantageous for improving oral bioavailability, as a less basic compound is more likely to be in a neutral, membrane-permeable state in the intestines.[2]

Workflow for Assessing pKa Shifts Upon Fluorination

Sources

synthesis of advanced materials using 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Advanced Materials from 1-Fluoro-3-(3-nitrophenyl)benzene

Introduction: Unlocking the Potential of a Versatile Building Block

This compound stands as a uniquely functionalized aromatic compound, offering multiple avenues for the synthesis of complex, high-value materials. Its structure, featuring a central biphenyl core, is adorned with two key reactive sites: a fluorine atom activated by a nitro group, and the nitro group itself. This strategic arrangement makes it an exemplary precursor for a range of advanced materials, from high-performance polymers to the sophisticated organic semiconductors used in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[1]

The electron-withdrawing nature of the meta-positioned nitro group significantly activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr) . This allows for the relatively facile displacement of the fluoride ion by a variety of nucleophiles, forming new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This reactivity is the cornerstone for creating polyarylether-type polymers.

Furthermore, the molecule serves as a substrate for modern cross-coupling reactions. While challenging, the C-F bond can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), enabling the construction of complex oligo-aryl and arylamine structures common in electronic materials.[2][3][4][5]

Finally, the nitro group is not merely an activating group; it is a versatile functional handle. Its reduction to a primary amine opens a gateway to an entirely different branch of chemistry, including the formation of amides, imines, and the synthesis of polymers such as polyamides and polyimides.

This document provides detailed application notes and protocols for leveraging the unique reactivity of this compound to create a portfolio of advanced materials. The methodologies are grounded in established chemical principles, providing researchers with both the practical steps and the theoretical understanding necessary for successful synthesis.

Part 1: Synthesis of High-Performance Poly(arylether)s via Nucleophilic Aromatic Substitution Polymerization

Scientific Principle: The synthesis of poly(arylether)s, such as the renowned Poly(ether ether ketone) (PEEK), relies on nucleophilic aromatic substitution.[6] In this step-growth polymerization, a bisphenolate nucleophile attacks an activated aromatic dihalide, displacing the halide ions to form repeating ether linkages. The electron-withdrawing nitro group on this compound activates the C-F bond, making it an excellent electrophilic monomer for this type of polymerization. When reacted with a bisphenol, it can produce novel poly(arylether)s with high thermal stability and mechanical strength, conferred by the rigid biphenyl backbone.

Experimental Protocol: Synthesis of a Novel Poly(arylether-nitrophenyl)

This protocol describes the synthesis of a polymer by reacting this compound with Bisphenol A.

Materials & Equipment:

  • Monomers: this compound, Bisphenol A (dried under vacuum at 100°C for 12h)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Solvent: N,N-Dimethylacetamide (DMAc) or Diphenyl sulfone

  • Co-solvent: Toluene (for azeotropic removal of water)

  • Apparatus: 3-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, condenser, nitrogen inlet, thermometer, heating mantle.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g polymer)
This compound1.00219.189.61 g
Bisphenol A1.00228.2910.00 g
Potassium Carbonate (K₂CO₃)1.10138.216.66 g
N,N-Dimethylacetamide (DMAc)--100 mL
Toluene--50 mL

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure it is completely dry. Charge the flask with this compound, Bisphenol A, K₂CO₃, DMAc, and toluene.

  • Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170°C to initiate polymerization. The solution will become progressively more viscous.

  • Reaction Monitoring: Maintain the reaction at this temperature for 6-12 hours. The progress can be monitored by observing the increase in viscosity.

  • Polymer Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol or water containing a small amount of acetic acid. This will precipitate the polymer as fibrous strands or a powder.

  • Purification: Filter the polymer and wash it extensively with hot water to remove inorganic salts, followed by a methanol wash to remove residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

Polymerization_Workflow cluster_setup Reactor Setup & Dehydration cluster_reaction Polymerization cluster_workup Isolation & Purification A Charge Reactants: - Monomers - K2CO3 - DMAc/Toluene B Purge with N2 A->B C Heat to 140°C (Azeotropic Removal of H2O) B->C D Increase Temp to 160-170°C C->D Remove Toluene E Maintain for 6-12h (Viscosity Increases) D->E F Cool & Precipitate in Methanol/H2O E->F Reaction Complete G Filter & Wash (H2O, Methanol) F->G H Vacuum Dry at 120°C G->H Final Final H->Final Yields Purified Polymer

Polymerization Experimental Workflow.

Part 2: Synthesis of Oligo-Aryl Scaffolds via Suzuki-Miyaura Coupling

Scientific Principle: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7][8][9][10] This reaction is paramount for constructing the conjugated bi-aryl and oligo-aryl structures that form the core of many liquid crystals and OLED materials.[11] While aryl chlorides and bromides are more common substrates, advancements in catalyst design have made the coupling of less reactive aryl fluorides feasible, particularly when the aromatic ring is activated by electron-withdrawing groups.[2]

Experimental Protocol: Palladium-Catalyzed Coupling with Phenylboronic Acid

This protocol provides a representative method for the Suzuki coupling of this compound with phenylboronic acid to synthesize 3-Nitro-5-phenyl-1,1'-biphenyl.

Materials & Equipment:

  • Substrates: this compound, Phenylboronic Acid

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate (K₃PO₄), anhydrous

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Apparatus: Schlenk flask or reaction tube, magnetic stirrer, heating block, inert gas (Argon or Nitrogen) line.

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
This compound1.0219.18219 mg
Phenylboronic Acid1.5121.93183 mg
Pd₂(dba)₃0.02915.7218.3 mg
SPhos0.08410.5032.8 mg
K₃PO₄3.0212.27637 mg
1,4-Dioxane / H₂O (4:1)--5 mL

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos to the Schlenk flask. Add half of the degassed dioxane and stir for 10 minutes.

  • Reactant Addition: To the flask containing the catalyst mixture, add this compound, phenylboronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add the remaining degassed dioxane/water solvent mixture. If not using a glovebox, seal the flask and perform three cycles of vacuum backfilling with argon.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 100-110°C. Stir the reaction vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)(X)]L2 (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar']L2 (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-F ArX->OxAdd ArB Ar'-B(OH)2 Borate [Ar'B(OH)3]- ArB->Borate Base Base (K3PO4) Base->Borate Borate->Transmetal HX F- + H-Base+

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Part 3: Synthesis of Arylamine Building Blocks via Buchwald-Hartwig Amination

Scientific Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, providing a powerful tool for synthesizing arylamines.[3][5][12] These structures are fundamental to many hole-transport layers (HTLs) in OLEDs and are prevalent in pharmaceuticals. Similar to the Suzuki reaction, coupling aryl fluorides requires highly active catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[4]

Experimental Protocol: Palladium-Catalyzed Coupling with Carbazole

This protocol outlines the synthesis of 9-(3-(3-nitrophenyl)phenyl)carbazole, a potential precursor for OLED materials.

Materials & Equipment:

  • Substrates: this compound, Carbazole

  • Catalyst: Pd(OAc)₂ (Palladium(II) Acetate)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous, degassed)

  • Apparatus: Schlenk flask or reaction tube, magnetic stirrer, heating block, inert gas (Argon or Nitrogen) line, glovebox for handling base.

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
This compound1.0219.18219 mg
Carbazole1.2167.21201 mg
Pd(OAc)₂0.02224.504.5 mg
XPhos0.04476.6719.1 mg
NaOtBu1.496.10135 mg
Toluene--5 mL

Procedure:

  • Reactor Setup (in Glovebox): Inside a glovebox, charge a Schlenk flask with Pd(OAc)₂, XPhos, NaOtBu, carbazole, and this compound.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100°C. Stir the reaction for 12-24 hours.

  • Quenching & Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Buchwald_Workflow A 1. Setup in Glovebox Combine Ar-F, Amine, Pd(OAc)2, XPhos, and NaOtBu in Schlenk flask. B 2. Add Solvent Add anhydrous, degassed Toluene. A->B C 3. Reaction Seal flask and heat at 100°C for 12-24 hours. B->C D 4. Quench & Filter Cool, add aq. NH4Cl, dilute with EtOAc, filter through Celite. C->D E 5. Extraction Wash organic phase with H2O and brine. D->E F 6. Purification Dry, concentrate, and purify by column chromatography. E->F G Final Product Arylamine Derivative F->G

Buchwald-Hartwig Amination Workflow.

Part 4: Derivatization via Reduction of the Nitro Group

Scientific Principle: The nitro group is a powerful synthetic handle that can be readily converted into a primary amine. This transformation fundamentally alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one, and opens up new avenues for functionalization. The resulting aniline derivative can be used in amide couplings, as a diazonium salt precursor, or as a monomer for polyamides.

Experimental Protocol: Reduction to 3'-Fluoro-[1,1'-biphenyl]-3-amine

This protocol describes the reduction of the nitro group on the parent compound using tin(II) chloride.

Materials & Equipment:

  • Substrate: this compound

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Solvent: Ethanol or Ethyl Acetate

  • Acid: Concentrated Hydrochloric Acid (HCl)

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add SnCl₂·2H₂O (4-5 eq) to the solution. The mixture may become a thick slurry.

  • Reaction: Slowly add concentrated HCl while stirring. An exothermic reaction may occur. Attach a condenser and heat the mixture to reflux (approx. 80°C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of NaHCO₃ or a 3M NaOH solution until the pH is basic (~8-9). A precipitate of tin salts will form.

  • Extraction: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the mixture through Celite to remove the tin salts, washing the filter cake with ample ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or recrystallization.

Reduction_Flowchart Start This compound (Ar-NO2) Process Reduction (SnCl2, HCl, EtOH) Start->Process Intermediate 3'-Fluoro-[1,1'-biphenyl]-3-amine (Ar-NH2) Process->Intermediate FollowUp Further Derivatization (e.g., Acylation, Polymerization) Intermediate->FollowUp

Functionalization via Nitro Group Reduction.

References

  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved January 19, 2026, from [Link]

  • O'Lenick, T. G., & Feng, Y. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Preparation and characterization of poly(ether ether ketone) derivatives. Retrieved January 19, 2026, from [https://www.semanticscholar.org/paper/Preparation-and-characterization-of-poly(ether-de-Souza-Pires/2665e75d27891785f83c16223e7284b23831d10e]([Link]

  • PubMed. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. Retrieved January 19, 2026, from [Link]

  • Pearson Channels. (n.d.). Buchwald-Hartwig Amination Reaction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2008). Preparation and characterization of poly(ether ether ketone) derivatives. Retrieved January 19, 2026, from [Link]

  • NASA Technical Reports Server. (n.d.). New aromatic activated dihalides and bisphenol monomers for the preparation of novel poly(arylene ethers). Retrieved January 19, 2026, from [Link]

  • MDPI. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 19, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 19, 2026, from [Link]

  • NSF Public Access Repository. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Retrieved January 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-3-nitrobenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: This guide focuses on the purification of 1-Fluoro-3-nitrobenzene (CAS 402-67-5). The methodologies and principles detailed herein are directly applicable to structurally similar compounds, including 1-Fluoro-3-(3-nitrophenyl)benzene, for which specific purification literature is less common. The underlying techniques of distillation and chromatography are foundational and can be adapted based on the specific physical properties of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 1-Fluoro-3-nitrobenzene?

A1: The most effective and commonly employed purification techniques for 1-Fluoro-3-nitrobenzene, a liquid at room temperature, are vacuum distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities, the required purity level, and the scale of the purification. For instance, distillation is excellent for separating components with different boiling points on a larger scale, while chromatography offers finer separation of structurally similar impurities.

Q2: What are the critical physical properties to consider before starting purification?

A2: Understanding the physicochemical properties of 1-Fluoro-3-nitrobenzene is crucial for selecting and optimizing a purification protocol. Key parameters are summarized in the table below. The high boiling point, for example, necessitates vacuum distillation to prevent thermal decomposition.

Table 1: Physicochemical Properties of 1-Fluoro-3-nitrobenzene

PropertyValueSource(s)
Molecular Formula C₆H₄FNO₂[1][2]
Molecular Weight 141.10 g/mol [1][2]
Appearance Clear yellow to green liquid[3][4]
Melting Point 1.7 °C[2][5]
Boiling Point 205 °C (at 760 mmHg)[2][5]
Density 1.325 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.525[2][5]
Flash Point 76 °C (168.8 °F)[2]
Solubility Insoluble in water.[6]

Q3: How can I assess the purity of 1-Fluoro-3-nitrobenzene after purification?

A3: Purity assessment is a critical step. The most common methods include:

  • Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds and detecting residual solvents or volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities by comparing the obtained spectrum with a reference.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and can be used for a qualitative comparison against a pure standard.[1]

Q4: What are the major safety precautions I should take when handling this compound?

A4: 1-Fluoro-3-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[8] Therefore, stringent safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][8]

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood.

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air.[8]

Q5: How should I properly store purified 1-Fluoro-3-nitrobenzene?

A5: For long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

Troubleshooting Guide

Problem 1: My compound is decomposing or turning dark during distillation.

  • Possible Cause: The boiling point of 1-Fluoro-3-nitrobenzene is high (205 °C), and prolonged heating can lead to thermal decomposition.

  • Solution:

    • Use Vacuum Distillation: This is the most critical adjustment. By reducing the pressure, you significantly lower the boiling point, minimizing the risk of thermal degradation.

    • Check for Impurities: Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a pre-purification step, such as a simple filtration through a plug of silica gel, to remove baseline impurities.

Problem 2: I am getting poor separation of my product from an impurity during column chromatography.

  • Possible Cause 1: The chosen eluent system has suboptimal polarity.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of approximately 0.3 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution:

    • Reduce Sample Load: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel used for the column.

  • Possible Cause 3: The column was not packed correctly, leading to channeling.

  • Solution:

    • Proper Packing: Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles or cracks. See the detailed protocol below for proper technique.[9]

Problem 3: My product "oiled out" instead of crystallizing during a low-temperature recrystallization attempt.

  • Possible Cause: The compound's melting point (1.7 °C) is very low, making standard recrystallization challenging. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, and it comes out of solution as a liquid.[10]

  • Solution:

    • Change Purification Method: For a low-melting compound like this, vacuum distillation or chromatography are generally more suitable and reliable methods.

    • Solvent Selection: If you must attempt recrystallization, choose a very low-boiling solvent (e.g., pentane) and cool the solution very slowly in a controlled-temperature bath. Adding a seed crystal of the pure compound can also help induce proper crystallization.[10]

Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines a general workflow for the purification of crude 1-Fluoro-3-nitrobenzene.

G cluster_0 Purification Workflow crude Crude 1-Fluoro-3-nitrobenzene pre_analysis Initial Purity Analysis (TLC/GC) crude->pre_analysis decision Select Purification Method pre_analysis->decision distillation Vacuum Distillation decision->distillation Large Scale / Different B.P. chromatography Flash Column Chromatography decision->chromatography Small Scale / Similar Polarity post_analysis Purity Analysis of Fractions (TLC/GC) distillation->post_analysis chromatography->post_analysis combine Combine Pure Fractions post_analysis->combine evaporation Solvent Removal (Rotary Evaporation) combine->evaporation final_product Pure Product evaporation->final_product final_analysis Final Purity & Identity Confirmation (GC, NMR) final_product->final_analysis

Caption: General purification workflow for 1-Fluoro-3-nitrobenzene.

Method Selection Guide

This decision tree can help in selecting the most appropriate purification technique.

G start Start with Crude Product scale Scale of Purification? start->scale impurities Nature of Impurities? scale->impurities Large Scale (>5g) f_chrom Use Flash Chromatography scale->f_chrom Small Scale (<5g) v_dist Use Vacuum Distillation impurities->v_dist Boiling points differ >25°C combo Consider Sequential Purification (Distillation then Chromatography) impurities->combo Boiling points are close

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography

This protocol is adapted from standard organic chemistry techniques for purifying liquid samples.[9]

  • Eluent Selection:

    • Perform TLC analysis on the crude material using a starting eluent of 95:5 Hexane:Ethyl Acetate.

    • Adjust the solvent ratio until the desired compound has an Rf value of ~0.3.

  • Column Packing:

    • Select an appropriate size glass column with a stopcock.

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form. The final silica bed height should be around 15-20 cm.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 1-Fluoro-3-nitrobenzene (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent to obtain a free-flowing powder. This is the dry-loading method.

    • Carefully add this powder to the top of the packed column.

  • Elution and Collection:

    • Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed.

    • Apply gentle, steady air pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 1-Fluoro-3-nitrobenzene.

Protocol 2: Vacuum Distillation

This protocol is a standard procedure for purifying high-boiling liquids.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a heating mantle with a magnetic stirrer for even heating. Add a stir bar to the distillation flask.

    • Connect the apparatus to a vacuum pump with a trap and a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude 1-Fluoro-3-nitrobenzene (do not fill more than two-thirds full).

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the flask. The liquid should begin to boil at a temperature significantly lower than 205 °C.

    • Collect the fraction that distills over at a constant temperature. This is your purified product. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.

  • Shutdown:

    • After collecting the product, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air to the system to release the vacuum. Releasing the vacuum on a hot apparatus can be a fire hazard.

References

  • PubChem. 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE For Synthesis. [Link]

  • Loba Chemie. Safety Data Sheet: 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS. [Link]

  • Welter, C., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • Stenutz. 1-fluoro-3-nitrobenzene Properties. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • SIELC Technologies. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column. [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • NIST. Benzene, 1-fluoro-3-nitro-. [Link]

  • PubChem. 1-Chloro-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Nitrophenylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on nitrophenylbenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring the success and reproducibility of your reactions.

Understanding the Core Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution on nitrophenylbenzenes is a powerful tool for forging carbon-heteroatom bonds. The reaction proceeds via a distinct addition-elimination mechanism. The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), is crucial as it activates the aromatic ring towards attack by a nucleophile.[1][2][3] This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate.[4][5]

The reaction begins with the nucleophile attacking the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4][6][7] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[7][8] The initial nucleophilic attack is generally the rate-determining step of the reaction.[7][8]

Caption: The addition-elimination mechanism of an SNAr reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common hurdle in SNAr reactions and can often be traced back to one of several key factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group.[2][3][4] A meta-positioning of the EWG does not provide the necessary resonance stabilization for the Meisenheimer complex, rendering the substrate much less reactive.[4][5]

    • Solution: If possible, select a substrate with stronger or multiple EWGs. For substrates that are not sufficiently activated, catalytic methods involving metal complexes can sometimes be employed to increase the electron deficiency of the ring.[9]

  • Poor Leaving Group: In contrast to SN2 reactions, the leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I.[7][10] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack.[7]

    • Solution: If you are using a chloro- or bromo-substituted nitrophenylbenzene and experiencing low reactivity, consider switching to the corresponding fluoro-substituted analog if it is available.

  • Weak Nucleophile: The strength of the nucleophile is a critical factor. Neutral nucleophiles like water or alcohols are generally less reactive than their anionic counterparts (hydroxides, alkoxides).

    • Solution: If using a neutral nucleophile, the addition of a base is often necessary to generate the more potent anionic nucleophile in situ. For example, using sodium hydride (NaH) with an alcohol will generate the corresponding alkoxide.[10]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice.[10] These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and therefore more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[10][11]

  • Insufficient Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[6]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC. Be aware that excessively high temperatures can lead to side product formation.[12]

Troubleshooting_Workflow Start Low or No Conversion Check_Activation Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Improve_Activation Consider a more electron-deficient substrate or a catalytic approach. Check_Activation->Improve_Activation No Check_Leaving_Group Is the leaving group optimal (F > Cl > Br > I)? Check_Activation->Check_Leaving_Group Yes Improve_Activation->Check_Leaving_Group Improve_Leaving_Group Use a substrate with a better leaving group (e.g., Ar-F). Check_Leaving_Group->Improve_Leaving_Group No Check_Nucleophile Is the nucleophile strong enough? Check_Leaving_Group->Check_Nucleophile Yes Improve_Leaving_Group->Check_Nucleophile Improve_Nucleophile Use a stronger nucleophile or add a base to generate the anion. Check_Nucleophile->Improve_Nucleophile No Check_Solvent Are you using a polar aprotic solvent (e.g., DMSO, DMF)? Check_Nucleophile->Check_Solvent Yes Improve_Nucleophile->Check_Solvent Change_Solvent Switch to a suitable polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Temperature Is the reaction temperature high enough? Check_Solvent->Check_Temperature Yes Change_Solvent->Check_Temperature Increase_Temperature Gradually increase the reaction temperature. Check_Temperature->Increase_Temperature No Success Reaction Optimized Check_Temperature->Success Yes Increase_Temperature->Success

Caption: A troubleshooting workflow for low conversion in SNAr reactions.

Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I suppress them?

A2: Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side reactions and strategies to mitigate them:

  • Diaryl Ether Formation: When performing SNAr reactions with phenols, the product, a substituted phenol, can be deprotonated by the base present in the reaction mixture. This newly formed phenoxide can then act as a nucleophile and react with another molecule of the starting aryl halide, leading to the formation of a diaryl ether as a byproduct.

    • Solution: Use a stoichiometric amount of the nucleophile and base. Adding the base slowly to the reaction mixture can also help to minimize the concentration of the product phenoxide at any given time.

  • Reaction at other positions: While the leaving group is the primary site of substitution, nucleophilic attack can sometimes occur at other activated positions on the ring, particularly those occupied by a hydrogen atom.[13] This can lead to a mixture of products.

    • Solution: Optimizing the reaction conditions, such as temperature and solvent, can often improve the regioselectivity of the reaction. In some cases, the choice of nucleophile can also influence the site of attack.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain reaction conditions, especially in the presence of certain nucleophiles (like thiols) or impurities.

    • Solution: Ensure that your reagents and solvents are pure and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes be coupled with nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents like DMSO and DMF preferred for SNAr reactions?

A1: Polar aprotic solvents are ideal for SNAr reactions because they possess a high dielectric constant which helps to dissolve the ionic nucleophile, but they lack acidic protons. This means they can effectively solvate the cation of the nucleophile's salt, but they do not form strong hydrogen bonds with the anionic nucleophile.[10] This leaves the nucleophile in a more reactive, "naked" state, thereby increasing the rate of the reaction. In contrast, protic solvents can solvate the anion through hydrogen bonding, which stabilizes the nucleophile and makes it less reactive.[10][11]

Q2: What is the role of the base in an SNAr reaction?

A2: A base can play two primary roles in an SNAr reaction. First, if the nucleophile is a neutral molecule like an alcohol or an amine, a base is often required to deprotonate it and generate the more nucleophilic anionic species (e.g., an alkoxide or an amide).[14] Second, if the reaction generates an acidic byproduct (for example, HCl if the leaving group is chlorine and the nucleophile is an amine), a base is needed to neutralize this acid and prevent it from protonating the desired product or unreacted nucleophile.[14]

Q3: How should I monitor the progress of my SNAr reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions.[10] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]

Experimental Protocols

Below are generalized, step-by-step methodologies for common SNAr reactions. Note: These are starting points and may require optimization for your specific substrate and nucleophile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrophenyl halide (1.0 eq) and the amine nucleophile (1.1-1.5 eq).

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF or DMSO. If the amine is used as its hydrochloride salt, add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[15]

  • Reaction: Stir the mixture at room temperature or heat to 50-100 °C.[15]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[15]

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (Williamson Ether Synthesis)
  • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) and a dry polar aprotic solvent (e.g., THF or DMF). Cool the solution in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.[10]

  • Addition of Aryl Halide: Add the nitrophenyl halide (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction to a suitable temperature (e.g., reflux) and stir until the starting material is consumed as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).[10]

  • Purification: Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Data Summary Tables

Table 1: Common Solvents for SNAr Reactions

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189Excellent for dissolving a wide range of reactants; can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic37153Good general-purpose solvent; can decompose at high temperatures.
Acetonitrile (MeCN)Polar Aprotic37.582Lower boiling point, easier to remove.
Tetrahydrofuran (THF)Polar Aprotic7.666Less polar, may be suitable for some reactions.
Methanol (MeOH)Polar Protic3365Can reduce reaction rates due to hydrogen bonding with the nucleophile.[11]
WaterPolar Protic80100Generally not ideal, but can be used with phase-transfer catalysts or surfactants.[16]

Table 2: Common Bases for SNAr Reactions

BasepKa of Conjugate AcidTypeNotes
Sodium Hydride (NaH)~36Non-nucleophilicUsed to deprotonate alcohols and other weak acids.[10]
Potassium Carbonate (K₂CO₃)10.3InorganicMild base, often used with amine salts.[15]
Triethylamine (Et₃N)10.75OrganicSoluble in organic solvents, acts as an acid scavenger.[15]
1,8-Diazabicycloundec-7-ene (DBU)13.5Non-nucleophilicStrong, non-nucleophilic organic base.
Potassium Hydroxide (KOH)15.7InorganicStrong base, can also act as a nucleophile (OH⁻).

References

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(5), 797-807. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Jaworska, M., & Stary, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 19, 2026, from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]

  • Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. [Link]

  • ResearchGate. (n.d.). Optimization of reaction temperature and time. [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]

  • Last Minute Lecture. (2023, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) [Video]. YouTube. [Link]

  • Larsson, A., & Norrby, P.-O. (2011). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 76(8), 2749–2756. [Link]

  • ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved January 19, 2026, from [Link]

  • Peng, Y., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(23), 6371-6377. [Link]

  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2023, November 28). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Poole, D. L., & Donohoe, T. J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(50), 16364-16382. [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 19, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved January 19, 2026, from [Link]

  • Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. [Link]

  • Poole, D. L., & Donohoe, T. J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(50), 16364-16382. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Bardan, A. A. (2009). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 6(113), 112151-112163. [Link]

  • Venditto, N. J., & Nicewicz, D. A. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic Letters, 22(12), 4817–4822. [Link]

  • Dimakos, V., & Taylor, M. S. (2018). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. The Journal of Organic Chemistry, 83(15), 8449–8456. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. The Journal of Organic Chemistry, 61(23), 8004–8005. [Link]

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Technical Support Center: A Researcher's Guide to 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on 1-Fluoro-3-nitrobenzene (CAS No. 402-67-5). The query for "1-Fluoro-3-(3-nitrophenyl)benzene" likely refers to this common laboratory reagent, as the former is not a standard chemical nomenclature. 1-Fluoro-3-nitrobenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, valued for its role in nucleophilic aromatic substitution reactions.[1][2][3] This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for its handling and storage.

Section 1: Safety First - The Cardinal Rules of Handling

1-Fluoro-3-nitrobenzene is a hazardous chemical, classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5][6][7] Strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended equipment.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][8]Protects against splashes and vapors that can cause serious eye irritation.[1][7]
Hand Protection Chemically resistant gloves, such as Viton® (breakthrough time > 480 min).Prevents skin contact, as the compound is toxic and can be absorbed dermally.[4]
Body Protection Fire/flame resistant and impervious clothing. A lab coat is mandatory.[4][8]Protects against accidental spills and splashes.
Respiratory Protection Use a full-face respirator with a suitable filter (e.g., Type ABEK (EN14387)) if exposure limits are exceeded or if working outside a fume hood.[4][6][8]The vapors are toxic if inhaled.[4] Always work in a well-ventilated area, preferably a certified chemical fume hood.[4]
Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Spills: Evacuate the area and eliminate all ignition sources.[11] For small spills, use an inert absorbent material like vermiculite or sand.[11] Collect the absorbed material into a sealed container for hazardous waste disposal.[10][11] Do not allow the chemical to enter drains.[11]

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses common problems encountered when working with 1-Fluoro-3-nitrobenzene in a question-and-answer format.

Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or failing. What are the likely causes?

A1: The reactivity of fluoronitrobenzene isomers in SNAr reactions is heavily influenced by the position of the nitro group. The nitro group activates the benzene ring towards nucleophilic attack through its strong electron-withdrawing effects (both inductive and resonance). However, in 1-fluoro-3-nitrobenzene (the meta-isomer), the nitro group is not in a position to effectively stabilize the negative charge of the Meisenheimer complex intermediate via resonance. This makes the meta-isomer significantly less reactive than its ortho and para counterparts.[12]

If your reaction is not proceeding as expected, consider the following:

  • Insufficient Activation: The meta position provides weaker activation compared to the ortho and para positions. You may need more forcing reaction conditions, such as higher temperatures, a stronger nucleophile, or a more polar aprotic solvent to facilitate the reaction.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the moderately activated ring. If you are using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).

  • Reaction Conditions: Ensure your solvent is dry and your reaction is protected from atmospheric moisture, as water can protonate your nucleophile, reducing its reactivity.

Below is a decision tree to help troubleshoot a slow SNAr reaction.

SNAr_Troubleshooting start Slow or No Reaction check_isomer Is the substrate 1-Fluoro-3-nitrobenzene? start->check_isomer meta_issue Meta-isomer has lower reactivity. Increase reaction severity. check_isomer->meta_issue Yes other_issue Check other parameters check_isomer->other_issue No (ortho/para) increase_temp Increase Temperature meta_issue->increase_temp stronger_nuc Use a Stronger Nucleophile meta_issue->stronger_nuc polar_solvent Switch to a more Polar Aprotic Solvent (e.g., DMF, DMSO) meta_issue->polar_solvent success Reaction Proceeds increase_temp->success stronger_nuc->success polar_solvent->success check_reagents Are reagents pure and dry? Is the nucleophile active? other_issue->check_reagents purify_reagents Purify/dry reagents. Confirm nucleophile activity. check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for slow SNAr reactions.

Q2: I've noticed my stored 1-Fluoro-3-nitrobenzene has developed a darker color. Is it still usable?

A2: 1-Fluoro-3-nitrobenzene is a clear brown or pale yellow liquid.[2][3] Darkening upon storage can indicate the presence of impurities or slow decomposition, potentially accelerated by improper storage conditions.

  • Check Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass container at a recommended temperature of 10–25°C, away from direct sunlight and heat sources.[1]

  • Purity Check: Before use, it is prudent to check the purity of the discolored material using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13] An internal standard can help quantify the amount of active reagent remaining.

  • Purification: If significant impurities are detected, purification by distillation under reduced pressure may be necessary.

Q3: I'm having trouble dissolving 1-Fluoro-3-nitrobenzene. What are the best solvents?

A3: 1-Fluoro-3-nitrobenzene is sparingly soluble in water.[3] However, it exhibits good solubility in common organic solvents.[1] For reactions, polar aprotic solvents like toluene, ethyl acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are often suitable choices as they can effectively solvate the transition state of SNAr reactions.

Section 3: Storage and Handling Protocols

Proper storage and handling are paramount for maintaining the integrity of 1-Fluoro-3-nitrobenzene and ensuring laboratory safety.

Step-by-Step Storage Protocol
  • Container: Always store in the original, tightly sealed amber glass container to protect from light.[1]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals.[4] The recommended storage temperature is between 10-25°C.[1]

  • Segregation: Keep the container separated from incompatible materials, which include strong oxidizing agents, strong reducing agents, acids, and bases.[1][8] Improper mixing can lead to decomposition and the release of toxic fumes containing nitrogen oxides and fluorine.[1]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in Section 1.1.

  • Work Area: Conduct all transfers and manipulations inside a certified chemical fume hood to avoid inhalation of toxic vapors.

  • Dispensing: Use a clean, dry glass syringe or pipette to transfer the liquid. Avoid using metal spatulas or other incompatible materials.

  • After Use: Tightly reseal the container immediately after use.

  • Cleaning: Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after handling.[10]

  • Waste Disposal: Dispose of any waste, including contaminated consumables, as hazardous chemical waste through a licensed disposal service, in accordance with local, regional, and national regulations.[4][10]

The following diagram illustrates the key stages of safe handling and storage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_dispense Dispense with Clean, Dry Glassware prep_hood->handle_dispense handle_seal Immediately Reseal Container handle_dispense->handle_seal post_clean Decontaminate Surfaces & Wash Hands handle_seal->post_clean post_dispose Dispose of Waste as Hazardous Material post_clean->post_dispose post_store Return to Secure, Designated Storage post_dispose->post_store

Caption: Workflow for the safe handling and storage of 1-Fluoro-3-nitrobenzene.

Section 4: Physical and Chemical Properties

A summary of key properties is provided below for quick reference.

PropertyValueSource
Molecular Formula C₆H₄FNO₂[5][14]
Molecular Weight 141.10 g/mol [5][6]
Appearance Clear brown or pale yellow liquid[2][3]
Density 1.325 g/mL at 25 °C[6]
Melting Point 1.7 °C[6]
Boiling Point 205 °C[6]
Flash Point 76 °C (168.8 °F)[6]
Solubility Sparingly soluble in water; soluble in organic solvents like toluene and ethyl acetate.[1][3]

References

  • 1-Fluoro-3-Nitrobenzene / 3-Fluoronitrobenzene CAS 402-67-5 - Shanghai Talent Chemical Co.,Ltd. [Link]

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS - Loba Chemie. [Link]

  • 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem. [Link]

  • Benzene, 1-fluoro-3-nitro- - NIST WebBook. [Link]

  • 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D. [Link]

  • 4 - SAFETY DATA SHEET. [Link]

  • analytical methods. [Link]

  • Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. [Link]

  • 1-fluoro-3-nitrobenzene - Stenutz. [Link]

  • 1-Fluoro-3-nitrobenzene, 98+% | Fisher Scientific. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. [Link]

Sources

Technical Support Center: Fluoronitrobenzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoronitrobenzene compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile yet sensitive reagents. Fluoronitrobenzenes are critical intermediates in the synthesis of pharmaceuticals and agrochemicals, primarily due to the electron-withdrawing nitro group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2][3] However, this same reactivity can lead to undesired decomposition and side reactions if not properly managed.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve common challenges encountered during the handling, storage, and reaction of fluoronitrobenzene compounds.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section addresses common problems observed during experiments involving fluoronitrobenzene compounds. Each issue is presented in a question-and-answer format, detailing the probable causes, the chemical reasoning, and actionable solutions.

Question 1: My reaction mixture containing a fluoronitrobenzene has turned dark brown or black. What is causing this discoloration and how can I prevent it?

Probable Cause: The formation of dark, polymeric, or complex side products is a frequent indicator of decomposition. This is often triggered by excessively harsh reaction conditions, particularly the use of strong, poorly soluble bases (like powdered KOH or NaOH) in combination with high temperatures, or the presence of certain nucleophiles. The high reactivity of the fluoronitrobenzene ring, especially in ortho and para isomers, can lead to uncontrolled side reactions.[4]

Chemical Rationale: The strong electron-withdrawing nature of the nitro group makes the aromatic ring highly electron-deficient. In the presence of a strong base or nucleophile, a Meisenheimer complex is formed as an intermediate in the SNAr pathway.[4][5][6] If the reaction is not well-controlled, this intermediate or the product can undergo further reactions, leading to polymerization or the formation of highly conjugated, colored species. Strong heating can also promote thermal decomposition.

Solutions & Preventative Measures:

  • Optimize Base and Solvent Selection:

    • Instead of strong, heterogeneous bases, consider using milder bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • If a strong base is necessary, use a phase-transfer catalyst to improve solubility and allow for lower reaction temperatures.[7][8]

    • Ensure your solvent is appropriate for the reaction. Aprotic polar solvents like DMSO, DMF, or sulfolane are common but must be anhydrous, as water can act as a competing nucleophile.[8][9]

  • Strict Temperature Control:

    • Avoid excessive heating. Start reactions at a lower temperature and gradually increase only if necessary. Many SNAr reactions on activated rings proceed smoothly at or slightly above room temperature.

    • Monitor the reaction for exotherms, especially on a larger scale, and have a cooling system ready.

  • Maintain an Inert Atmosphere:

    • While not always the primary cause of discoloration, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.

Question 2: My LC-MS/NMR analysis shows a significant peak corresponding to the analogous nitrophenol (e.g., 4-nitrophenol from 4-fluoronitrobenzene). Why is this happening?

Probable Cause: This is a classic sign of hydrolysis, where water or hydroxide ions are acting as a nucleophile and displacing the fluoride.[10][11]

Chemical Rationale: Water is a nucleophile, and the hydroxide ion (OH⁻) is a strong nucleophile. Given the activated nature of the fluoronitrobenzene ring, the fluoride is an excellent leaving group and can be readily displaced.[12][13] This reaction is often faster than the intended substitution if there is sufficient water in the reaction medium. The rate of hydrolysis is significantly accelerated by alkaline conditions (high pH).[14]

Solutions & Preventative Measures:

  • Use Anhydrous Reagents and Solvents:

    • Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and DMSO are notoriously hygroscopic and should be handled accordingly.

    • Ensure all solid reagents, including bases like potassium carbonate, are thoroughly dried before use.

    • Assemble glassware hot from the oven and cool it under a stream of inert gas to prevent atmospheric moisture from adhering to the surfaces.

  • Control pH:

    • The stability of many organic compounds is pH-dependent.[15][16] For fluoronitrobenzenes, strongly alkaline conditions (pH > 9) dramatically increase the rate of hydrolysis.[14] If possible, run the reaction under neutral or mildly basic conditions.

    • If using an aqueous workup, neutralize the reaction mixture promptly and avoid letting it sit in basic aqueous solutions for extended periods.

Protocol: Quick Check for Solvent Anhydrous Quality

A simple chemical test can provide confidence in your solvent's dryness before committing your valuable starting materials.

Materials:

  • Small, oven-dried test tube with a septum

  • Syringe and needle

  • Small piece of sodium metal

  • Solvent to be tested (e.g., DMF, THF)

Procedure:

  • Under an inert atmosphere, place a small, freshly cut piece of sodium into the test tube.

  • Using a dry syringe, add ~1 mL of the solvent to the test tube.

  • Observation: If the solvent is dry, the sodium surface will remain shiny with no gas evolution. If the solvent contains water, you will observe the evolution of hydrogen gas bubbles from the sodium surface (2Na + 2H₂O → 2NaOH + H₂).

  • Action: If gas evolution is observed, the solvent must be properly dried before use.

Frequently Asked Questions (FAQs)

Q: Which of the fluoronitrobenzene isomers (ortho, meta, para) is the most stable?

A: From a thermodynamic standpoint, 4-fluoronitrobenzene (para) is the most stable isomer.[17] The meta-isomer (3-fluoronitrobenzene) is the next most stable, followed by the ortho-isomer (2-fluoronitrobenzene). However, in the context of SNAr reactions, both ortho and para isomers are highly reactive because the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The meta isomer is significantly less reactive as this resonance stabilization is not possible.[4][6]

IsomerRelative Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)[17]Reactivity in SNAr
2-Fluoronitrobenzene (ortho) -102.4High
3-Fluoronitrobenzene (meta) -128.0Low
4-Fluoronitrobenzene (para) -133.9High

Q: Are fluoronitrobenzene compounds sensitive to light?

A: Yes, they can be. Aromatic nitro compounds, in general, can be susceptible to photodegradation.[18] While they are not as acutely light-sensitive as some other classes of compounds, prolonged exposure to UV light can lead to decomposition. It is a standard best practice to store these compounds in amber bottles and to protect reactions from direct, strong light, especially if the reaction is running for an extended period.[19]

Q: What are the ideal storage and handling conditions for fluoronitrobenzene compounds?

A: To ensure long-term stability, fluoronitrobenzene compounds should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[20][21] Some sources recommend refrigeration (<15°C).[19]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress.[20][21] For long-term storage, flushing the container with an inert gas like argon or nitrogen is beneficial.

  • Container: Use amber glass bottles to protect from light.

  • Handling: Always handle these compounds in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as they are toxic and can be harmful if swallowed, inhaled, or in contact with skin.[1][21]

Q: My SNAr reaction with a fluoronitrobenzene is sluggish. Besides decomposition, what else could be the issue?

A: If decomposition has been ruled out, sluggishness is often due to insufficient activation or poor reaction setup.

  • Purity of Reagents: Ensure the fluoronitrobenzene and the nucleophile are of high purity.

  • Fluorinating Agent Quality (in synthesis): If you are synthesizing the compound via a Halex process (halogen exchange), the efficiency of the fluorinating agent (e.g., potassium fluoride) is critical. Spray-dried KF with a high surface area is much more effective than crystalline KF.[7][9]

  • Nucleophile Strength: The reaction rate is directly dependent on the strength and concentration of your nucleophile.

  • Steric Hindrance: The ortho-isomer can present more steric hindrance to the incoming nucleophile compared to the para-isomer, which might slow the reaction depending on the nucleophile's size.[4]

Visualizing Key Processes

To better understand the factors leading to decomposition, it's helpful to visualize the core chemical mechanism and a robust experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products cluster_decomp Decomposition Pathway FNB Fluoronitrobenzene Ar-F Meisenheimer Meisenheimer Complex |{Resonance-Stabilized Anion | [Ar(F)Nu]⁻} FNB->Meisenheimer + Nu⁻ (Slow) Decomp Hydrolysis Product Ar-OH FNB->Decomp + OH⁻ Nu {Nucleophile | Nu⁻} Product Substituted Product Ar-Nu Meisenheimer->Product - F⁻ (Fast) LeavingGroup {Leaving Group | F⁻} H2O {Water/OH⁻}

Caption: SNAr mechanism and the competing hydrolysis decomposition pathway.

Troubleshooting_Workflow start Experiment Start: SNAr Reaction Setup check_reagents Use Anhydrous Solvents & Dried Reagents? start->check_reagents conditions Set Conditions: Inert Atmosphere, Controlled Temp. check_reagents->conditions Yes troubleshoot Troubleshoot check_reagents->troubleshoot No run_rxn Run Reaction & Monitor Progress (TLC/LC-MS) conditions->run_rxn outcome Evaluate Outcome: Low Yield or Byproducts? run_rxn->outcome success Success: High Yield, Clean Product outcome->success No outcome->troubleshoot Yes cause_hydrolysis Probable Cause: Hydrolysis troubleshoot->cause_hydrolysis Moisture Present cause_thermal Probable Cause: Thermal/Base Decomposition troubleshoot->cause_thermal Excess Heat/Strong Base cause_hydrolysis->check_reagents Solution: Improve Drying Protocol cause_thermal->conditions Solution: Lower Temp, Milder Base

Caption: A workflow for preventing and troubleshooting decomposition.

References

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS . (2016). Loba Chemie. [Link]

  • Ribeiro da Silva, M. A. V., et al. (n.d.). Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers . PubMed. [Link]

  • Fluoronitrobenzene . (n.d.). Wikipedia. [Link]

  • Feng, H. J., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination . ResearchGate. [Link]

  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. . (2023). Filo. [Link]

  • Zhersh, S. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides . ResearchGate. [Link]

  • Kącka-Zych, A., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Institutes of Health. [Link]

  • Bolto, B. A., et al. (1959). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions . Journal of the Chemical Society B: Physical Organic. [Link]

  • Schumb, A., et al. (2025). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins . ResearchGate. [Link]

  • Fluoronitrobenzene Series . (n.d.). Sparrow Chemical. [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? . (2015). ResearchGate. [Link]

  • 4-Fluoronitrobenzene . (n.d.). Wikipedia. [Link]

  • p-Fluoronitrobenzene is more reactive than p-chloronitrobenzene toward the hydroxide ion. What does this . (2024). brainly.com. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene . (2021). Chemistry Stack Exchange. [Link]

  • pH stability of FS1 (a) and FS2 (b) at pH = 1.2, 4, 5, 6, and 7.4 for different times from 0 to 4 h . (n.d.). ResearchGate. [Link]

  • Preparation of fluoronitrobenzene. (1978).
  • Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. (1987).
  • Feng, H., et al. (2017). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions . ResearchGate. [Link]

  • Feng, H., et al. (2014). Enhanced removal of p-fluoronitrobenzene using bioelectrochemical system . PubMed. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments . (2025). Ibis Scientific, LLC. [Link]

  • Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres . (2011). PubMed. [Link]

  • Feng, H., et al. (2017). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions . UQ eSpace. [Link]

  • Preparation of 2-fluoronitrobenzene. (1978).
  • p-Fluoronitrobenzene . (n.d.). PubChem. [Link]

  • CID 141051979 | C12H8F2N2O4 . (n.d.). PubChem. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides . DigitalCommons@USU. [Link]

  • Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms . (n.d.). PubMed Central. [Link]

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Technical Support Center: Silver-Mediated Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for silver-mediated fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your fluorination experiments.

Troubleshooting Guide

This section addresses common problems encountered during silver-mediated fluorination reactions in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Fluorinated Product

Question: I am not observing any significant formation of my desired fluorinated product. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits.

Possible Causes & Solutions:

  • Inactive Silver(I) Source: The choice and quality of the silver salt are paramount.

    • Insight: While various Ag(I) salts can catalyze fluorination, their effectiveness can differ. Silver oxide (Ag₂O) is often a cost-effective and non-hygroscopic choice, but its solubility is low. Soluble salts like silver triflate (AgOTf) can be more effective but may be more sensitive to moisture.[1] The formation of less effective silver carboxylates can occur if your substrate has acidic protons, deactivating the catalyst.[1]

    • Solution:

      • Ensure your silver salt is fresh and has been stored correctly. For hygroscopic salts like AgOTf, store them in a desiccator.

      • Consider using Ag₂O in combination with an additive like sodium triflate (NaOTf) to generate a more soluble and active Ag(I) species in situ.[1]

      • If your substrate is acidic, a non-coordinating base may be required to prevent deactivation of the silver catalyst.[1]

  • Suboptimal Solvent: The reaction medium plays a critical role in silver-mediated fluorination.

    • Insight: Acetone is often the solvent of choice, affording high yields.[2][3] Other solvents like acetonitrile, DMF, THF, and dichloromethane have been shown to be ineffective in some cases.[3] Methanol, while sometimes used as an additive to reduce side reactions, can lead to the formation of aryl methyl ether byproducts if used as the primary solvent.[4]

    • Solution:

      • If not already doing so, switch to reagent-grade acetone.[1]

      • Ensure the solvent is anhydrous, as water can lead to the formation of phenol byproducts.[4] The addition of 3 Å molecular sieves can help mitigate the effects of residual water.[4]

  • Insufficient Reaction Temperature:

    • Insight: Many silver-mediated fluorinations require heating to proceed at an appreciable rate. For instance, reactions in acetone are often performed at 65°C or even up to 90°C in a sealed vessel to achieve optimal yields.[1][3]

    • Solution: Increase the reaction temperature. If using a low-boiling solvent like acetone, perform the reaction in a sealed vial or pressure tube to safely reach temperatures above its boiling point.[1]

  • Ineffective Fluorinating Reagent: The choice of the electrophilic fluorine source is crucial.

    • Insight: N-Fluoro-2,4,6-trimethylpyridinium triflate and similar reagents are not always the most effective. F-TEDA-BF₄ (Selectfluor®) is a powerful and commonly used electrophilic fluorinating agent in these reactions.[3]

    • Solution: If your current fluorinating agent is not working, consider switching to F-TEDA-BF₄ or another potent N-F reagent.

Issue 2: Significant Formation of Protodemetalation Byproduct

Question: My main byproduct is the result of C-H bond formation instead of C-F bond formation (e.g., protodestannylation or protodeboronation). How can I suppress this side reaction?

Answer: Protodemetalation is a common competitive pathway, particularly when using organostannane or organoboron starting materials. This side reaction is often acid-catalyzed.

Possible Causes & Solutions:

  • In Situ Acid Generation:

    • Insight: When using arylstannanes and AgOTf, the in situ generation of tributyltin triflate can lead to hydrolysis, forming triflic acid (TfOH). This acid is a primary culprit for protodestannylation.[1]

    • Solution:

      • Addition of a Base: Incorporating a mild, non-nucleophilic base can neutralize the acid. Sodium bicarbonate (NaHCO₃) is often effective.[1]

      • Methanol as an Additive: The addition of a few equivalents of methanol has been shown to decrease the amount of protodestannylated product formed, although the exact mechanism is not fully understood.[1] However, be cautious as excess methanol can lead to other side products.[4]

  • Reaction Conditions Favoring Protodemetalation:

    • Insight: Higher temperatures and longer reaction times can sometimes favor the formation of this byproduct.

    • Solution: Optimize the reaction conditions by carefully monitoring the reaction progress. Aim for the shortest reaction time and lowest temperature that still provides a good yield of the desired fluorinated product.

Issue 3: Poor Regioselectivity or Formation of Isomers

Question: I am observing the formation of multiple fluorinated isomers. How can I improve the regioselectivity of my reaction?

Answer: Silver-mediated fluorination of organometallic precursors (e.g., arylstannanes, arylboronic acids) is generally highly regiospecific, with fluorination occurring at the carbon atom that was bonded to the metal.[1][4] If you are observing isomers, the issue might lie with the purity of your starting material or unintended isomerization.

Possible Causes & Solutions:

  • Isomeric Starting Materials:

    • Insight: The most likely cause is an isomeric mixture in your starting organometallic reagent.

    • Solution: Carefully purify your starting arylstannane or arylboronic acid. Use techniques like chromatography or recrystallization and verify the purity and isomeric ratio by NMR spectroscopy before proceeding with the fluorination.

  • Reaction-Induced Isomerization:

    • Insight: While less common for these reactions, certain substrates or harsh reaction conditions could potentially lead to isomerization.

    • Solution: Re-evaluate your reaction conditions. Milder temperatures and shorter reaction times might be beneficial. Ensure that the reaction is not being driven to equilibrium under conditions that allow for isomer scrambling.

Issue 4: Substrate Incompatibility

Question: My reaction is not working with a specific substrate containing certain functional groups. What are the limitations?

Answer: While silver-mediated fluorination is known for its broad functional group tolerance, certain moieties can interfere with the reaction.[1][2]

Incompatible Functional Groups & Solutions:

  • Basic Amines:

    • Insight: Basic functional groups, such as certain amines, can react unproductively with the electrophilic fluorinating reagent (e.g., F-TEDA-PF₆) to form N-fluoro compounds, which can then undergo side reactions.[1]

    • Solution: Protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) before the fluorination step. The protecting group can be removed after the C-F bond is formed.

  • Carboxylic Acids:

    • Insight: The carboxylate anions formed by deprotonation can react with the silver(I) salt to form silver carboxylates. These are generally less effective for the desired fluorination pathway.[1]

    • Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to fluorination.

  • Sulfides:

    • Insight: Nucleophilic sulfides can react directly with the electrophilic fluorinating reagent.[1]

    • Solution: If possible, oxidize the sulfide to the corresponding sulfone, which is compatible with the reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for silver-mediated fluorination?

A1: The reaction is thought to proceed through a mechanism distinct from traditional cross-coupling cycles.[1] A key proposed step involves the formation of a high-valent arylsilver fluoride complex, possibly involving more than one silver atom (a multinuclear or bimetallic species).[1][2] The carbon-fluorine bond is then formed via reductive elimination from this high-valent intermediate.[1][2] Evidence suggests that the participation of two silver atoms may facilitate the two-electron reductive elimination process, as silver typically undergoes one-electron redox chemistry.[2]

dot

Caption: Proposed mechanism for silver-mediated fluorination.

Q2: Which silver salt should I choose: Ag₂O, AgOTf, or AgF?

A2: The choice depends on several factors including cost, stability, and the specific reaction.

  • Ag₂O (Silver(I) Oxide): Inexpensive and not hygroscopic, making it a practical choice. Its low solubility can be overcome by additives like NaOTf, which helps generate a soluble Ag(I) species in situ.[1]

  • AgOTf (Silver(I) Triflate): A highly effective soluble salt that often gives high yields. However, it is more expensive and hygroscopic, requiring careful handling.[2][4]

  • AgF (Silver(I) Fluoride): Can act as both the silver source and, in some cases, the fluoride source. It is highly soluble in water but has variable solubility in organic solvents.[5][6] Its use is common in specific applications, such as the fluorination of organosilanes.[3]

Silver SaltProsCons
Ag₂O Inexpensive, not hygroscopic, stable.[1]Low solubility, may require additives.[1]
AgOTf Highly soluble, often leads to high yields.[2]Expensive, hygroscopic.[1]
AgF Can serve as both Ag and F source.[7]Variable organic solubility, can be light sensitive.[5][8]

Q3: Can I run the reaction open to the atmosphere?

A3: Yes, many silver-mediated fluorination reactions can be performed under ambient atmosphere without a significant decrease in yield, which adds to their operational simplicity.[1] However, for sensitive substrates or to ensure maximum reproducibility, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is always a good practice.

Q4: How should I purify my fluorinated product?

A4: Purification can sometimes be challenging because the fluorinated product may have similar physical properties (e.g., boiling point, Rf value on TLC) to the corresponding non-fluorinated starting material or protodemetalated byproduct.[3]

  • Standard Chromatography: Silica gel column chromatography is the most common method. Careful selection of the eluent system is critical to achieve good separation.

  • Alternative Techniques: If co-elution is a problem, consider alternative purification methods such as preparative HPLC, or distillation for volatile compounds. In some cases, derivatization of the byproduct followed by extraction or chromatography can be effective.

General Experimental Protocol

This protocol provides a starting point for the silver-catalyzed fluorination of an aryl stannane. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

dot

Workflow A 1. Reagent Preparation (Vial, Stir Bar, Substrate) B 2. Addition of Reagents (Ag₂O, NaHCO₃, NaOTf, MeOH) A->B Step 1 C 3. Add Solvent & Fluorinating Agent (Acetone, F-TEDA-PF₆) B->C Step 2 D 4. Reaction (Seal vial, Heat at 65-90 °C) C->D Step 3 E 5. Workup (Cool, Filter through Celite, Concentrate) D->E Step 4 F 6. Extraction (Add organic solvent, wash with NaHCO₃(aq)) E->F Step 5 G 7. Purification (Dry organic layer, concentrate, chromatograph) F->G Step 6 H 8. Characterization (NMR, MS) G->H Step 7

Caption: General workflow for silver-mediated fluorination.

Materials:

  • Aryl stannane (1.0 equiv)

  • Silver(I) oxide (Ag₂O, 5 mol%)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Sodium triflate (NaOTf, 1.0 equiv)

  • Methanol (MeOH, 5.0 equiv)

  • F-TEDA-PF₆ (1.5 equiv)

  • Reagent-grade acetone

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the aryl stannane (e.g., 0.2 mmol, 1.0 equiv).

  • Add silver(I) oxide (0.01 mmol, 5 mol%), sodium bicarbonate (0.4 mmol, 2.0 equiv), sodium triflate (0.2 mmol, 1.0 equiv), and methanol (1.0 mmol, 5.0 equiv).

  • Add acetone (e.g., 2 mL) followed by the electrophilic fluorinating agent, F-TEDA-PF₆ (0.3 mmol, 1.5 equiv).

  • Securely cap the vial and place it in a preheated oil bath or heating block at 65 °C.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired aryl fluoride.

  • Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

References

  • Engle, K. M., & Ritter, T. (2012). Silver-Catalyzed Late-Stage Fluorination. National Institutes of Health. [Link]

  • Furuya, T., Strom, A. E., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard University DASH. [Link]

  • Smile Innovations. (2025). Understanding Silver Diamine Fluoride Side Effects for Dental Health. Smile Innovations. [Link]

  • Tang, P., & Ritter, T. (2011). Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. ACS Publications. [Link]

  • Lee, E., & Hartwig, J. F. (2014). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. National Institutes of Health. [Link]

  • Furuya, T., & Ritter, T. (2009). Fluorination of Boronic Acids Mediated by Silver(I) Triflate. ACS Publications. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Silver Diammine Fluoride?. Patsnap Synapse. [Link]

  • American Dental Association. (2023). Silver Diamine Fluoride. American Dental Association. [Link]

  • Furuya, T., Kaiser, J., & Ritter, T. (2010). Silver-mediated fluorination of aryl silanes. National Institutes of Health. [Link]

  • Duangthip, D., Fung, M. H. T., Wong, M. C. M., Lo, E. C. M., & Chu, C. H. (2017). Adverse effects of silver diamine fluoride treatment among preschool children. HKU Scholars Hub. [Link]

  • Duangthip, D., Fung, M. H. T., Wong, M. C. M., Lo, E. C. M., & Chu, C. H. (2018). Adverse Effects of Silver Diamine Fluoride Treatment among Preschool Children. PubMed. [Link]

  • Wikipedia. (n.d.). Silver(I) fluoride. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Silver fluoride. PubChem. [Link]

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Technical Support Center: Scaling the Synthesis of 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-fluoro-3-(3-nitrophenyl)benzene. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of biaryl compounds. The synthesis of this compound, a key intermediate in various research applications, is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. While robust, this palladium-catalyzed C-C bond formation presents unique challenges upon scale-up that require a deep, mechanistic understanding to overcome.[1]

This document provides field-proven insights, troubleshooting guides, and frequently asked questions to ensure a successful, scalable, and reproducible synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to diagnose and resolve issues proactively.

Part 1: The Synthetic Approach - Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the industry standard for biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[2][3] The core transformation for our target molecule involves coupling an aryl halide with an arylboronic acid or ester.

Reaction Scheme: (1-bromo-3-fluorobenzene or 1-fluoro-3-iodobenzene) + (3-nitrophenyl)boronic acid → this compound

The catalytic cycle, which is the foundation for all troubleshooting, is a three-step process involving a Pd(0) active species.[2][4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Understanding this cycle is critical for diagnosing issues related to catalyst activity and turnover.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (R¹-Pd(II)-X)L_n Pd0->OA + R¹-X Trans Transmetalation (R¹-Pd(II)-R²)L_n OA->Trans + [R²-B(OR)₂]⁻ RE Reductive Elimination Trans->RE Isomerization RE->Pd0 + R¹-R² Product Biaryl Product (R¹-R²) RE->Product ArylHalide Aryl Halide (R¹-X) (e.g., 1-bromo-3-fluorobenzene) BoronicAcid Boronic Acid (R²-B(OH)₂) (e.g., 3-nitrophenylboronic acid) BoronicAcid->Trans Activation by Base Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and scale-up.

Issue 1: Low or No Conversion

  • Q: My reaction has stalled, and TLC/LCMS analysis shows primarily unreacted starting materials. What are the likely causes?

    A: This is one of the most common issues and typically points to a problem with the catalyst's activity. The root causes can be broken down into several key areas:

    • Inactive Catalyst (Pd(0) Not Formed or Maintained): The active catalyst is a Pd(0) species.[5] Many protocols start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ.[1] If this reduction is inefficient or if the generated Pd(0) is quenched, the cycle never begins.

      • Solution: Ensure your phosphine ligand is not oxidized and is present in sufficient quantity to reduce the Pd(II) precatalyst. When using air-stable precatalysts (e.g., Pd-G3/G4), ensure the activation by the base is occurring as expected.[6]

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, effectively killing the reaction.[7] This is a critical failure point during scale-up where surface area exposure and longer reaction times increase the risk.

      • Solution: Rigorous degassing of all solvents and the reaction headspace is non-negotiable.[7] Use a robust nitrogen or argon blanket and maintain positive pressure. For large-scale reactions, sparging solvents with inert gas for 30-60 minutes prior to use is highly recommended.[6]

    • Poor Base Selection or Solubility: The base is crucial for activating the boronic acid in the transmetalation step.[2] If the base is too weak, insoluble, or degrades a starting material, the reaction will fail.

      • Solution: For this synthesis, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is standard. Ensure the base is finely powdered for maximum surface area. If using a biphasic system (e.g., Toluene/Water), ensure agitation is sufficient to facilitate phase transfer. Sometimes switching to an organic base or a different solvent system (e.g., dioxane, 2-MeTHF) can resolve solubility issues.[8]

Issue 2: Significant Side Product Formation

  • Q: My reaction is producing significant amounts of homocoupled (biaryl of the starting material) or dehalogenated side products. How can I improve selectivity?

    A: Side reactions compete with the desired cross-coupling pathway, reducing the yield and complicating purification.

    • Homocoupling of Boronic Acid: This involves the coupling of two molecules of the (3-nitrophenyl)boronic acid. This side reaction is often promoted by the presence of oxygen.[7]

      • Solution: As with catalyst inactivity, rigorous degassing is the primary solution.[7] Running the reaction at a lower temperature can also minimize this side reaction.[7]

    • Dehalogenation (Hydrodehalogenation): This side reaction replaces the bromine on the 1-bromo-3-fluorobenzene with a hydrogen atom, producing fluorobenzene as a byproduct.[7]

      • Causes & Solutions: This is more common with highly active catalyst systems and electron-rich aryl halides.[7] The hydrogen source can be the solvent, base, or other reagents. Try using a less active catalyst, a different solvent, or a milder base. Verifying the stability of your substrate under the coupling conditions via control experiments can help diagnose the problem.[7]

Issue 3: Difficult Purification and High Residual Palladium

  • Q: The crude product is difficult to purify, and my final API has unacceptable levels of residual palladium (>10 ppm). What are the best practices for purification?

    A: This is a critical challenge in pharmaceutical process chemistry.[9]

    • Separating Structurally Similar Impurities: Homocoupled products or unreacted starting materials can have very similar polarity to the desired product, making chromatographic separation difficult and costly at scale.[10]

      • Solution: The best solution is to optimize the reaction to minimize these impurities in the first place. If they are present, consider a crystallization study. Sometimes, converting the product to a salt or derivative can dramatically alter its solubility, allowing for selective precipitation or extraction.[10]

    • Removing Residual Palladium: Palladium is a toxic heavy metal and its removal is strictly regulated. High residual levels often indicate catalyst decomposition to palladium black or complexation with the product.

      • Solution: Post-reaction treatment with a palladium scavenger is essential. Common and effective scavengers include thiol-functionalized silica, activated carbon, or aqueous washes with reagents like sodium bisulfite.[11] One study highlighted that treating the reaction mixture with toluene and 20% aqueous NaHSO₃ at elevated temperatures effectively reduced palladium levels from 8000 ppm to below 100 ppm.[11]

Part 3: Scale-Up Considerations & FAQs

  • Q1: What are the biggest "blind spots" when moving from a 1L flask to a 50L reactor?

    A: The primary challenges are related to physical parameters that do not scale linearly.[9]

    • Mixing and Mass Transfer: Inefficient stirring in a large reactor can lead to localized "hot spots" or areas of poor reagent mixing, causing side reactions and catalyst decomposition.[9]

    • Heat Transfer: Exothermic events are much harder to control at scale. What might be a minor temperature rise in a flask can become a dangerous runaway reaction in a large vessel. Ensure your reactor has adequate cooling capacity.

    • Reagent Addition: The order and rate of addition become critical. For instance, adding the catalyst to a pre-heated solution is different from heating all components together.

  • Q2: My reaction works at 80 °C in the lab, but our large-scale reactor is at a high-altitude facility where the solvent boils at a lower temperature. What should I do?

    A: This is a real-world manufacturing challenge.[12] Reaction temperature is often a critical process parameter.[12] If a specific temperature is required, you must use a sealed pressure vessel to maintain the necessary internal pressure and achieve the target temperature, as was done in a 50 kg scale-up campaign conducted at a high-altitude CMO.[9][12]

  • Q3: How do I choose the right catalyst and ligand?

    A: While there are hundreds of options, for a standard biaryl coupling like this, start with well-established, commercially available systems.

    • Catalysts: Pd(PPh₃)₄ is a classic but can be sensitive. Modern Buchwald or cataCXium® precatalysts are often more robust and require lower loadings.[6]

    • Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the rate-limiting reductive elimination step and stabilize the active catalyst.

Table: Key Process Parameters & Recommendations
ParameterLaboratory Scale (1g)Pilot Scale (1kg) RecommendationRationale & Key Considerations
Aryl Halide 1-bromo-3-fluorobenzene1-bromo-3-fluorobenzeneReactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and cost.[5]
Boronic Acid 3-nitrophenylboronic acid (1.1-1.4 eq)1.2 equivalentsA slight excess drives the reaction to completion, but a large excess can complicate purification.[12]
Catalyst Loading 1-3 mol%0.5-1 mol%Minimize catalyst loading to reduce cost and residual palladium issues. Modern catalysts are highly efficient.[12]
Base K₂CO₃ (2.0-2.5 eq)K₂CO₃ or K₃PO₄ (2.2 eq)Ensure base is finely milled and dry. K₃PO₄ can sometimes be more effective but is more expensive.[12][13]
Solvent Dioxane/H₂O or Toluene/H₂O2-MeTHF/H₂O or Toluene/H₂OChoose a solvent with an appropriate boiling point for heat management. 2-MeTHF is a greener alternative to THF/Dioxane.
Temperature 80-100 °C85-95 °CMust be carefully controlled. Monitor internal temperature, not just jacket temperature.[9][12]
Degassing N₂ bubble for 15 minSparging with N₂/Ar for >1 hrCritical for catalyst longevity. Ingress of oxygen is a primary failure mode.[6][7]
Diagram: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing a failed or underperforming reaction.

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
  • 1-Fluoro-3-nitrobenzene synthesis - ChemicalBook.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. The Royal Society of Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • This compound | C12H8FNO2 - PubChem. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene - Benchchem.
  • This compound CAS No : 80254-72-4 | Pharmaffiliates.
  • 1-Fluoro-3-nitrobenzene CAS#: 402-67-5 - ChemicalBook.
  • Suzuki–Miyaura coupling - Wikipedia. Available at: [Link]

  • The Suzuki–Miyaura cross-coupling reaction - PMC - National Center for Biotechnology Information. Available at: [Link]

Sources

common impurities in 1-Fluoro-3-(3-nitrophenyl)benzene and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Fluoro-3-(3-nitrophenyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this important chemical intermediate.

I. Understanding the Compound: A Quick Reference

This compound is a key building block in organic synthesis, valued for its specific structural features that allow for diverse chemical transformations.[1] Its utility is largely defined by the reactivity of the fluorine and nitro groups on the biphenyl system.

PropertyValue
CAS Number 80254-72-4
Molecular Formula C12H8FNO2
Molecular Weight 217.2 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.

II. Troubleshooting & FAQs: Synthesis and Purification

The synthesis of this compound, often achieved through Suzuki-Miyaura cross-coupling, can present challenges related to impurities.[2][3] This section addresses common questions and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is incomplete. What are the likely causes?

A1: Incomplete conversion in a Suzuki coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it is handled under inert conditions to prevent oxidation.

  • Base Inefficiency: The choice and quality of the base are critical.[2] Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. Ensure the base is finely powdered and dry.

  • Solvent Issues: The solvent must be anhydrous. The presence of water can hydrolyze the boronic acid and hinder the catalytic cycle.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature based on your specific catalyst and substrates.

Q2: I observe significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the boronic acid. A large excess can promote homocoupling.

  • Slow Addition: Add the boronic acid solution slowly to the reaction mixture. This maintains a low instantaneous concentration of the boronic acid, disfavoring homocoupling.

  • Oxygen Control: Rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote oxidative homocoupling.

Q3: After the reaction, I have a persistent impurity that is difficult to remove by standard column chromatography. What could it be and how do I remove it?

A3: A common and often stubborn impurity from reactions involving phosphine ligands (e.g., from the palladium catalyst precursor like Pd(PPh3)4) is triphenylphosphine oxide (TPPO) .[4][5][6] TPPO is often co-polar with the desired product, making chromatographic separation challenging.

Troubleshooting Guide: Impurity Removal

This guide focuses on the identification and removal of common impurities encountered during the synthesis of this compound.

Impurity Profile:
ImpurityOriginIdentification
Unreacted Starting Materials Incomplete reactionTLC, LC-MS, NMR
Homocoupled Products Side reaction of boronic acidTLC, LC-MS, NMR
Triphenylphosphine Oxide (TPPO) Oxidation of triphenylphosphine ligandTLC (streaky spot), NMR (characteristic peaks)
Solvent Residues Incomplete removal after workupNMR
Workflow for Impurity Removal

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup Crude_Mixture->Aqueous_Workup Quench & Extract Concentration Concentration Aqueous_Workup->Concentration Remove Solvents TPPO_Removal TPPO Removal Strategy Concentration->TPPO_Removal Address Phosphine Oxide Column_Chromatography Column Chromatography TPPO_Removal->Column_Chromatography Purify Further Recrystallization Recrystallization (Optional) Column_Chromatography->Recrystallization Enhance Purity Pure_Product Pure Product Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product Column_Chromatography cluster_column Chromatography Column cluster_separation Separation Over Time cluster_fractions Collected Fractions Eluent Eluent (e.g., Hexane/Ethyl Acetate) Sample_Band Crude Sample Band Impurity1 Less Polar Impurity Eluent->Impurity1 Elution Flow Silica_Gel Silica Gel (Stationary Phase) Product Product Fraction3 Fraction 3: Impurity 2 Impurity2 More Polar Impurity Fraction2 Fraction 2: Pure Product Fraction1 Fraction 1: Impurity 1

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 1-Fluoro-4-nitrobenzene and 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, fluorinated nitroaromatic compounds serve as pivotal intermediates, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth comparison of two constitutional isomers, 1-fluoro-4-nitrobenzene and 1-fluoro-3-nitrobenzene, focusing on their respective reactivities and applications in key synthetic transformations. This analysis is grounded in experimental data and established mechanistic principles to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Introduction: A Tale of Two Isomers

1-Fluoro-4-nitrobenzene (the para isomer) and 1-fluoro-3-nitrobenzene (the meta isomer) share the same molecular formula, C₆H₄FNO₂, but their distinct substitution patterns give rise to profoundly different chemical behaviors. The interplay between the highly electronegative fluorine atom and the potent electron-withdrawing nitro group governs the electronic landscape of the aromatic ring, dictating their susceptibility to various chemical reactions.

Property1-Fluoro-4-nitrobenzene1-Fluoro-3-nitrobenzene
Structure
CAS Number 350-46-9402-67-5
Molar Mass 141.10 g/mol 141.10 g/mol
Appearance Yellow solid or liquidClear brown liquid
Melting Point 21-24 °C[1]1.7 °C
Boiling Point 205-206 °C[1]205 °C
Density ~1.33 g/mL at 25 °C~1.325 g/mL at 25 °C

The fluorine atom, a common bioisostere for hydrogen, can enhance the metabolic stability and binding affinity of drug candidates.[2] The nitro group, on the other hand, serves a dual purpose: it strongly activates the aromatic ring for certain transformations and can be readily converted into a versatile amino group.

Comparative Reactivity in Key Synthetic Transformations

The utility of these isomers is most clearly delineated by their performance in two fundamental reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The SNAr reaction is a cornerstone of arene functionalization, and it is here that the difference between the para and meta isomers is most pronounced. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The rate of this reaction is largely determined by the stability of this intermediate.

The reactivity of fluoronitrobenzene isomers in SNAr reactions follows the general trend: ortho > para >> meta.[3][4]

  • 1-Fluoro-4-nitrobenzene (para isomer): The nitro group at the para position provides substantial stabilization of the negative charge in the Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This significant stabilization lowers the activation energy of the reaction, making 1-fluoro-4-nitrobenzene highly susceptible to nucleophilic attack.[4] This high reactivity makes it a valuable precursor for a wide range of pharmaceutical intermediates.[4]

  • 1-Fluoro-3-nitrobenzene (meta isomer): In contrast, the nitro group in the meta position cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. The stabilization is limited to the inductive effect of the nitro group. Consequently, SNAr reactions with the meta isomer are significantly slower and often require more forcing conditions.

Caption: SNAr mechanism for para and meta isomers.

While direct kinetic comparisons are scarce, qualitative observations consistently show that 1-fluoro-4-nitrobenzene is far more reactive in SNAr reactions than its meta counterpart.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[5] However, the C-F bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for this transformation. The reaction relies on a palladium catalyst to facilitate the oxidative addition of the aryl fluoride, a step that is often rate-limiting.

The electron-withdrawing nitro group can influence the reactivity of the C-F bond in Suzuki-Miyaura couplings. While it might be expected to activate the ring towards oxidative addition, the strong C-F bond remains a significant hurdle. Nevertheless, with the development of sophisticated catalyst systems, particularly those employing electron-rich and sterically hindered phosphine ligands, the Suzuki-Miyaura coupling of activated aryl fluorides has become more feasible.[6]

There is limited direct comparative data for the Suzuki-Miyaura coupling of 1-fluoro-3-nitrobenzene and 1-fluoro-4-nitrobenzene. However, studies on related nitroaromatic compounds suggest that both isomers can participate in this reaction, albeit with potentially lower yields and requiring more specialized catalysts compared to their bromo- or iodo-substituted analogs.[7] In some cases, the nitro group itself can be used as a leaving group in Suzuki-Miyaura reactions, further expanding the synthetic possibilities.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdF Ar-Pd(II)-F(L₂) OxAdd->ArPdF Ar-F Transmetal Transmetalation ArPdF->Transmetal Ar'B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A significant application for both isomers is their reduction to the corresponding fluoroanilines. The nitro group is readily reduced to an amine using various methods, such as catalytic hydrogenation with Pd/C.[10][11]

  • 1-Fluoro-4-nitrobenzene is reduced to 4-fluoroaniline .

  • 1-Fluoro-3-nitrobenzene is reduced to 3-fluoroaniline .

These fluoroanilines are valuable intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and other therapeutic agents.[4]

Reduction_Workflow FNitrobenzene 1-Fluoro-x-nitrobenzene Reduction Reduction (e.g., H₂, Pd/C) FNitrobenzene->Reduction FAniline x-Fluoroaniline Reduction->FAniline API Active Pharmaceutical Ingredients (APIs) FAniline->API

Caption: Synthetic workflow from fluoronitrobenzenes to APIs.

Experimental Protocols

This protocol is a representative example for the synthesis of N-aryl amines, which are common motifs in kinase inhibitors.[4]

  • To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the desired amine (1.1-1.5 eq) and a base such as K₂CO₃ or Et₃N (1.5-2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(4-nitrophenyl)amine.

  • In a flask, 1-fluoro-4-nitrobenzene (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.[10]

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for several hours.[10]

  • The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-fluoroaniline, which is often of sufficient purity for subsequent steps.[10]

This protocol highlights the general conditions that may be adapted for the coupling of fluoronitrobenzenes.

  • To a reaction vessel are added the aryl fluoride (1.0 eq), the boronic acid or its ester derivative (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq).[7]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene) is added.

  • The reaction mixture is heated to 80-120 °C and stirred for several hours to overnight.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

Synthesis of the Isomers

The accessibility of these isomers is also a key consideration for their practical application.

  • 1-Fluoro-4-nitrobenzene: This isomer is commonly synthesized on an industrial scale via the Halex process , which involves the nucleophilic substitution of the chlorine atom in 4-chloronitrobenzene with fluoride from an alkali metal fluoride like KF at high temperatures.[12] Another route is the direct nitration of fluorobenzene, which typically yields a mixture of ortho and para isomers that require separation.[13]

  • 1-Fluoro-3-nitrobenzene: The synthesis of the meta isomer can be more challenging. It can be prepared through various methods, including the decarboxylation of 2-nitro-4-fluorobenzoic acid or via diazotization of 3-nitroaniline followed by a Balz-Schiemann reaction.

Synthesis_Pathways cluster_para 1-Fluoro-4-nitrobenzene Synthesis cluster_meta 1-Fluoro-3-nitrobenzene Synthesis Chloronitrobenzene 4-Chloronitrobenzene Halex Halex Process (KF, high T) Chloronitrobenzene->Halex Para_Product 1-Fluoro-4-nitrobenzene Halex->Para_Product Fluorobenzene Fluorobenzene Nitration Nitration (HNO₃, H₂SO₄) Fluorobenzene->Nitration Isomer_Mix o/p Isomer Mixture Nitration->Isomer_Mix Separation Separation Isomer_Mix->Separation Separation->Para_Product Nitroaniline 3-Nitroaniline Diazotization 1. NaNO₂, HBF₄ 2. Heat (Balz-Schiemann) Nitroaniline->Diazotization Meta_Product 1-Fluoro-3-nitrobenzene Diazotization->Meta_Product

Caption: Common synthetic routes to 1-fluoro-4-nitrobenzene and 1-fluoro-3-nitrobenzene.

Conclusion and Recommendations

The choice between 1-fluoro-4-nitrobenzene and 1-fluoro-3-nitrobenzene is dictated by the intended synthetic transformation.

  • For nucleophilic aromatic substitution (SNAr) reactions, 1-fluoro-4-nitrobenzene is the vastly superior choice due to the resonance stabilization provided by the para-nitro group, which leads to significantly higher reaction rates. Its application is well-established in the synthesis of N-aryl amines and other heteroatom-substituted aromatics, which are prevalent in medicinal chemistry.[4]

  • 1-Fluoro-3-nitrobenzene is generally a poor substrate for SNAr reactions. Its utility in this context is limited to reactions with very strong nucleophiles or under harsh conditions. However, it serves as a valuable precursor for 3-fluoroaniline and its derivatives, which are also important building blocks in drug discovery.

  • In palladium-catalyzed cross-coupling reactions , both isomers present the challenge of C-F bond activation. While feasible with modern catalysts, their bromo- or iodo-analogs are generally preferred for higher reactivity and yields.

References

  • Wikipedia. (2023). Halex process. Available at: [Link]

  • Google Patents. (1999). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Wikipedia. (2023). 4-Fluoronitrobenzene. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Available at: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • Sci-Hub. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Journal of Physical Organic Chemistry.
  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... [Image]. Available at: [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • Google Patents. (1996). WO1996016926A1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ChemRxiv. (2020). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. Available at: [Link]

  • ResearchGate. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • PubMed. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Available at: [Link]

  • Yale University EliScholar. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Available at: [Link]

  • Sci-Hub. (2017). A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. Inorganica Chimica Acta.
  • UC Santa Barbara Lipshutz Research Group. (n.d.). Publications - Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Available at: [Link]

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comparing reactivity of different isomers of fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Fluoronitrobenzene Isomers in Nucleophilic Aromatic Substitution

As a Senior Application Scientist, this guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzene isomers. These compounds are foundational building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries where their reactivity dictates synthetic strategy.[1] This document moves beyond simple rules to explore the nuanced interplay of electronic and steric effects, supported by quantitative data and a detailed experimental protocol for validation.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of fluoronitrobenzene isomers is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like SN2, nor does it involve a carbocation like SN1. Instead, it is a two-step addition-elimination process.[2][3]

The reaction's success hinges on three core factors:

  • A good leaving group: Fluorine, despite being a weak leaving group in aliphatic substitution, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to attack.[2][4]

  • A strong nucleophile: A species with a high-energy lone pair of electrons is required to attack the electron-deficient aromatic ring.[3]

  • Electron-withdrawing groups (EWGs): This is the most critical factor for activating the ring. A powerful EWG, like the nitro (-NO₂) group, is necessary to withdraw electron density from the ring and stabilize the negatively charged intermediate formed during the reaction.[2][3]

The SNAr reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5][6] The formation of this complex is the slow, rate-determining step.[4][7] Therefore, the reactivity of each isomer is directly proportional to the stability of its corresponding Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

A Tale of Three Isomers: Unpacking the Reactivity Order

The positional difference of the nitro group relative to the fluorine atom dramatically influences the reaction rate. The generally observed order of reactivity is:

para ≈ ortho >> meta

This vast difference in reactivity stems directly from the ability of the nitro group to stabilize the Meisenheimer complex.

The Unreactive Isomer: meta-Fluoronitrobenzene

The meta isomer is significantly less reactive than its ortho and para counterparts. The reason becomes clear upon examining the resonance structures of its Meisenheimer complex. While the negative charge is delocalized across the ring, it never resides on the carbon atom bearing the nitro group. Consequently, the powerful electron-withdrawing nitro group can only stabilize the negative charge through its weaker inductive effect; it cannot participate in resonance stabilization.[3] This results in a much less stable intermediate and a prohibitively high activation energy for the reaction.

Caption: Meisenheimer complex of m-fluoronitrobenzene.

The Activated Isomers: ortho vs. para-Fluoronitrobenzene

Both ortho and para isomers are highly reactive because they can effectively delocalize the negative charge of the intermediate onto the oxygen atoms of the nitro group via resonance.[3][5] This provides substantial stabilization. The question of which isomer is more reactive is nuanced and depends on a delicate balance of three factors: the resonance effect, the inductive effect, and steric hindrance.[5]

Effectortho-Fluoronitrobenzenepara-Fluoronitrobenzenemeta-Fluoronitrobenzene
Resonance (-M) Strong: Negative charge is delocalized onto the nitro group, providing significant stabilization.Strong: Negative charge is delocalized onto the nitro group, providing significant stabilization.None: The nitro group does not participate in resonance stabilization of the negative charge.
Inductive (-I) Very Strong: The nitro group is adjacent to the reaction center, exerting a powerful electron-withdrawing effect.[5]Strong: The inductive effect is attenuated by distance but remains significant.Strong: The inductive effect is present but insufficient to activate the ring alone.
Steric Hindrance Present: The adjacent nitro group can sterically hinder the approach of the nucleophile.[5][8]Absent: The reaction site is unhindered.Absent: The reaction site is unhindered.
  • Inductive Effect (-I): This is the withdrawal of electron density through sigma bonds due to electronegativity differences.[9] It is a distance-dependent effect. The nitro group in the ortho position exerts a stronger -I effect on the reaction center (the carbon bonded to fluorine) than the more distant nitro group in the para position.[5] This makes the ortho carbon more electrophilic.

  • Resonance Effect (-M): This is the delocalization of pi electrons across the molecule. For both ortho and para isomers, a key resonance structure places the negative charge directly on the nitro group, significantly stabilizing the intermediate.[5]

  • Steric Hindrance: The bulky nitro group at the ortho position can physically block the incoming nucleophile, slowing the reaction.[5] This effect is non-existent for the para isomer.

Quantitative Reactivity Data

Theoretical principles are best understood when supported by experimental data. The following table summarizes kinetic data for the reaction of ortho- and para-fluoronitrobenzene with isopropoxide ions.

IsomerRate Constant (k) at 30°C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (L mol⁻¹ s⁻¹)
o-fluoronitrobenzene1.13 x 10⁻³74.51.1 x 10⁹
p-fluoronitrobenzene5.43 x 10⁻⁴78.22.5 x 10⁹

Data adapted from a study with isopropoxide ions in isopropyl alcohol.[10]

Analysis: In this specific case with isopropoxide, the ortho-isomer reacts approximately twice as fast as the para-isomer. The data reveals that this is primarily due to a lower activation energy (Ea) for the ortho isomer, which can be attributed to the stronger inductive effect stabilizing the transition state.[5][10] The pre-exponential factor (A), which relates to the frequency of effective collisions, is lower for the ortho-isomer, likely reflecting the steric hindrance.[5] However, the dominant factor in this system is the lower activation energy.[5]

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

To empirically determine and compare these reaction rates, a kinetic study using UV-Vis spectrophotometry is a reliable method. The formation of the N-substituted product results in a colored compound whose absorbance can be monitored over time.

Objective: To determine the second-order rate constants for the reaction of o-, m-, and p-fluoronitrobenzene with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.[5]

Materials:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • ortho-, meta-, and para-fluoronitrobenzene

  • Piperidine

  • Anhydrous Ethanol

Procedure:

  • Determine λmax: Prepare a solution of the expected product (e.g., N-(4-nitrophenyl)piperidine) and scan its absorbance from 300-500 nm to find the wavelength of maximum absorbance (λmax). This is the wavelength you will use for kinetic measurements.[5]

  • Prepare Stock Solutions:

    • Prepare a stock solution of each fluoronitrobenzene isomer (e.g., 1.0 x 10⁻³ M) in ethanol.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M) in ethanol. A significant excess of the nucleophile is crucial to ensure pseudo-first-order kinetics.[5]

  • Kinetic Run:

    • Set the spectrophotometer to λmax and equilibrate the instrument and cuvette holder to the desired temperature (e.g., 25°C).

    • Pipette a known volume of the fluoronitrobenzene stock solution into a cuvette.

    • Add a known volume of the piperidine solution to the cuvette, rapidly mix, and immediately begin recording absorbance as a function of time.

    • Continue recording until the absorbance value becomes constant (reaction completion). This final value is A∞.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the excess piperidine. The observed rate constant, kobs, is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this line is -kobs.

    • Repeat the kinetic run for each piperidine concentration.

    • The second-order rate constant, k₂, is determined by plotting kobs versus the concentration of piperidine ([Piperidine]). The slope of this line is k₂.

    • Repeat the entire process for the other two isomers.

Workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Isomers & Nucleophile) C Set up Spectrophotometer (λmax, Temperature) A->C B Determine λmax of Product B->C D Initiate Reaction in Cuvette (Mix Isomer + Excess Nucleophile) C->D E Record Absorbance vs. Time D->E F Calculate k_obs (Plot ln(A∞ - At) vs. t) E->F G Repeat for Multiple Nucleophile Concentrations F->G Iterate H Calculate k₂ (Plot k_obs vs. [Nucleophile]) G->H I Compare k₂ values for o-, m-, p- isomers H->I

Caption: Workflow for determining rate constants via spectrophotometry.

References

  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. Benchchem.
  • A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. Benchchem.
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo.
  • Which is more reactive towards the nucleophilic substitution reaction. askIITians.
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Substituent effect on electronic structures of halonitrobenzenes. PubMed.
  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B.
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A Senior Application Scientist's Guide to Purity Validation of 1-Fluoro-3-(3-nitrophenyl)benzene: A Comparative Analysis of NMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 1-Fluoro-3-(3-nitrophenyl)benzene, a potential building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary validation method, benchmarked against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document moves beyond rote protocols, delving into the causality behind methodological choices to empower researchers with a framework for selecting and executing the most appropriate purity validation strategy for their specific needs.

The Imperative of Purity: Why It Matters

Section 1: Quantitative NMR (qNMR) - The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) stands as a powerful primary ratio method for determining purity.[1][2] Unlike chromatographic techniques that rely on calibration curves against a reference standard of the same compound, qNMR leverages the direct proportionality between the integrated NMR signal area and the number of atomic nuclei giving rise to that signal.[1][2] This allows for the determination of absolute purity by comparing the analyte's signal integral to that of a certified internal standard of a different compound, provided the standard is accurately weighed and has a known purity.[2]

The Principle of qNMR Purity Assessment

The fundamental principle of qNMR is rooted in the fact that the area under an NMR peak is directly proportional to the number of protons (in the case of ¹H qNMR) generating that signal. By incorporating a known mass of a high-purity internal standard into a sample containing a known mass of the analyte, the purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral value of the signal for the analyte or standard

  • N : Number of protons for the integrated signal of the analyte or standard

  • M : Molar mass of the analyte or standard[3][4]

  • m : Mass of the analyte or standard

  • Purity_std : Purity of the internal standard

Causality in Experimental Design for this compound

The successful application of qNMR is contingent upon meticulous planning and execution of the experiment.[1]

The selection of an internal standard is a critical decision.[5] For this compound, which has signals in the aromatic region, an ideal standard should:

  • Possess high purity: Use a certified reference material (CRM) with a purity >99.5%.[6]

  • Be chemically inert: It must not react with the analyte, solvent, or trace moisture.[6]

  • Have simple, sharp signals: A simple spectrum with one or more sharp singlets is ideal.

  • Exhibit signal separation: Its signals must not overlap with those of the analyte or any expected impurities.[1][6]

  • Be soluble: It must be soluble in the same deuterated solvent as the analyte.[1]

For this compound, Maleic Anhydride or 1,4-Dinitrobenzene are suitable candidates. Maleic anhydride provides a sharp singlet around 7.1 ppm, while 1,4-dinitrobenzene gives a singlet around 8.5 ppm, both typically clear of the complex aromatic signals of the analyte.

Simply recording a standard ¹H NMR spectrum is insufficient for quantification.[7] Several parameters must be optimized to ensure that the signal intensities are truly proportional to the molar concentrations.

  • Relaxation Delay (D1): This is arguably the most critical parameter.[6] To ensure complete relaxation of all protons between scans, the relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard).[1][6][7] T₁ values for protons in medium-sized molecules can be several seconds.[7] A failure to allow for full relaxation will result in signals with longer T₁ values being suppressed, leading to an underestimation of their quantity. An inversion-recovery experiment can be used to measure T₁ values accurately.[6]

  • Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio per scan, although a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay if T₁ values are very long.[6]

  • Signal-to-Noise (S/N) Ratio: For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended for the signals being integrated.[1][7] This can be achieved by increasing the number of scans.

  • Digital Resolution: Ensure sufficient data points are acquired across each peak for accurate integration.

Experimental Workflow for qNMR Purity Determination

qNMR_Workflow transfer transfer t1_exp t1_exp transfer->t1_exp acquire acquire ft ft acquire->ft result Report Purity (%) with Uncertainty calculate calculate calculate->result

Step-by-Step Protocol for qNMR
  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 10-20 mg of the internal standard (e.g., Maleic Anhydride, certified purity >99.5%) into a clean glass vial. Record the mass to at least 0.01 mg.

    • Accurately weigh approximately 15-25 mg of this compound into the same vial. Record the mass precisely.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar aromatic compounds) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup & T₁ Measurement:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument setup procedures (locking, tuning, shimming). Accurate shimming is crucial for good resolution and lineshape.[7]

    • Run an inversion-recovery experiment to determine the T₁ relaxation times for the signals of interest from both the analyte and the internal standard.

  • Quantitative Data Acquisition:

    • Set the relaxation delay (D1) to be at least 7 times the longest measured T₁ value.[6]

    • Use a 90° pulse width.

    • Set the number of scans (NS) to achieve a S/N ratio >250:1 for the peaks to be integrated.

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Purity Calculation:

    • Apply a small exponential line broadening (e.g., 0.3 Hz) to the FID and perform Fourier transformation.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals. Manual correction is preferable to automatic procedures.[6]

    • Select well-resolved, non-overlapping signals for both the analyte and the standard for integration. For this compound, a signal corresponding to a single proton is ideal. For the maleic anhydride standard, integrate the singlet corresponding to its two olefinic protons.

    • Calculate the purity using the qNMR equation provided in Section 1.1.

Section 2: Chromatographic Methods - Orthogonal Approaches to Purity

While qNMR provides absolute purity, chromatographic techniques like HPLC and GC are indispensable for detecting and quantifying trace impurities, especially those that are structurally similar to the main component. They are considered purity check methods rather than absolute determination methods unless a fully characterized reference standard of the analyte is available.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a UV-active molecule like this compound, a UV detector is highly effective.

  • Column Choice: A reversed-phase C18 column is the standard choice for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used to ensure elution of the main peak with good shape while also resolving any earlier or later eluting impurities.

  • Detection Wavelength: The nitroaromatic structure provides strong UV absorbance. Analysis at multiple wavelengths, including the absorbance maximum (~254 nm), can help in detecting impurities with different chromophores.[8] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across an eluting peak.[9]

HPLC_Workflow filter filter equilibrate equilibrate filter->equilibrate detect detect integrate integrate detect->integrate result Report Purity as % Area calculate calculate calculate->result

  • Preparation:

    • Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile.

    • Prepare a working solution by diluting the stock to ~0.1 mg/mL with a 50:50 mixture of water:acetonitrile.

    • Filter the working solution through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, 210-400 nm, monitoring at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the prepared sample.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on area percent normalization: Purity (%) = (Area_main_peak / Area_total_all_peaks) * 100.

    • Use the PDA software to check for peak purity of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC is an excellent high-resolution separation technique.[10] Coupling it with a Mass Spectrometry (MS) detector provides not only quantification but also structural information about impurities, aiding in their identification.

  • Column Choice: A low-polarity capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

  • Inlet Temperature: Must be high enough to ensure rapid volatilization without causing thermal degradation.

  • Oven Program: A temperature ramp is used to separate compounds based on their boiling points and column interactions.

  • Detector: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (total ion chromatogram, TIC) data.

  • Preparation:

    • Prepare a stock solution of ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Dilute to a working concentration of ~10 µg/mL.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C, Split mode (e.g., 50:1).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Analysis & Data Processing:

    • Inject 1 µL of the sample.

    • Calculate purity by area percent normalization of the Total Ion Chromatogram (TIC).

    • Examine the mass spectra of minor peaks to tentatively identify impurities by comparing them to spectral libraries (e.g., NIST).

Section 3: Comparative Analysis - Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. No single method is universally superior; they provide complementary information.

Decision_Tree

Performance Metrics Comparison
FeatureQuantitative NMR (qNMR)HPLC-UV/PDAGC-MS/FID
Principle Absolute quantification via signal integration against an internal standard.[2]Relative quantification based on UV absorbance and area percent.Relative quantification based on peak area in TIC or FID signal.
Quantification Absolute (Primary Method)Relative (Requires analyte-specific reference standard for absolute)Relative (Requires analyte-specific reference standard for absolute)
Structural Info Excellent . Provides full structure confirmation.Limited . UV spectrum provides some information on chromophores.Good . Mass spectrum provides fragmentation patterns for identification.
Impurity Detection Good for impurities >0.1%. May miss impurities with overlapping signals.Excellent . High resolving power for a wide range of impurities.Excellent . High resolving power for volatile impurities.
Sample Throughput Low to Medium (T₁ can lead to long experiment times).High.High.
Destructive? No . Sample can be recovered.[2]Yes.Yes.
Key Requirement High-purity, certified internal standard.[6]High-purity solvents and column.Thermally stable and volatile analyte.
Validation Guideline In-house validation.ICH Q2(R1)[9][11][12]ICH Q2(R1)[9][11][12]

Conclusion

For the definitive validation of this compound purity, a multi-faceted approach is recommended. Quantitative NMR (qNMR) should be employed as the primary method to determine an absolute purity value, grounded in the stoichiometric relationship between signal and nuclei. This result provides a high degree of confidence and traceability.

This primary measurement should be complemented by a high-resolution separation technique. HPLC with PDA detection is the preferred orthogonal method, offering a robust assessment of purity by area percentage and the capability to detect non-volatile or thermally labile impurities. The peak purity analysis from the PDA detector adds another layer of validation. GC-MS serves as an excellent alternative or additional technique, particularly for identifying potential volatile impurities by their mass spectra.

By integrating the absolute quantification of qNMR with the high-resolution separation of chromatography, researchers can establish a comprehensive and trustworthy purity profile for this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. Available at: [Link]

  • Quantitative NMR Spectroscopy Notes. University of Oxford. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • 1-Fluoro-3-nitrobenzene Compound Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]

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A Comparative Guide to the Stability of Fluoronitrobenzene Isomers: An In-Depth Assessment for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, fluoronitrobenzene isomers serve as pivotal building blocks. Their utility is largely dictated by the interplay of the electron-withdrawing nitro group and the unique electrochemical properties of fluorine. While the synthetic applications of these isomers are widely explored, a comprehensive understanding of their relative stability under various stress conditions is crucial for predicting their shelf-life, ensuring the integrity of reaction pathways, and meeting stringent regulatory standards. This guide provides a detailed comparative assessment of the stability of 1-fluoro-3-nitrobenzene and its structural isomers, 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene, under thermal, photolytic, oxidative, and hydrolytic stress.

The strategic placement of the nitro and fluoro groups on the benzene ring significantly influences the electron density distribution, and consequently, the molecule's susceptibility to degradation.[1][2] This guide will not only present the degradation profiles of these isomers but also delve into the mechanistic rationale behind the observed stability differences, providing a predictive framework for their handling, storage, and application.

Physicochemical Properties of Fluoronitrobenzene Isomers

A foundational understanding of the physicochemical properties of the three isomers is essential for interpreting their stability profiles. The following table summarizes key parameters for 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-fluoro-4-nitrobenzene.

Property1-Fluoro-2-nitrobenzene1-Fluoro-3-nitrobenzene1-Fluoro-4-nitrobenzene
CAS Number 1493-27-2402-67-5[3]350-46-9
Molecular Formula C₆H₄FNO₂C₆H₄FNO₂[3]C₆H₄FNO₂
Molecular Weight 141.10 g/mol 141.10 g/mol [3]141.10 g/mol
Appearance Colorless to slight yellow liquid[4]Clear brown liquid[5]Yellow solid or liquid[6]
Melting Point -9 to -6 °C1.7 °C[7]21-24 °C[6]
Boiling Point 215 °C[8]205 °C[7]205-207 °C[9]
Density 1.338 g/mL at 25 °C1.325 g/mL at 25 °C[7]1.33 g/mL at 25 °C
Flash Point 94 °C (closed cup)76 °C[7]90 °C (closed cup)
Solubility Soluble in organic solvents, insoluble in water[2]Sparingly soluble in water[5]Soluble in alcohol and ether; insoluble in water[2][9]

Forced Degradation Studies: A Framework for Stability Assessment

To rigorously evaluate and compare the stability of the fluoronitrobenzene isomers, a series of forced degradation studies are proposed. These studies, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, are designed to accelerate the degradation process, thereby revealing potential degradation pathways and identifying the likely degradation products.[10][11][12] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[13]

The stability-indicating nature of the analytical methods used is paramount for the successful execution of these studies. High-performance liquid chromatography (HPLC) with UV detection is the preferred method for quantifying the parent compound and its degradation products due to its ability to separate complex mixtures.[14][15] Gas chromatography-mass spectrometry (GC-MS) will be employed for the identification and structural elucidation of volatile degradation products.[16]

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for the comparative stability assessment of the fluoronitrobenzene isomers.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-fluoro-4-nitrobenzene thermal Thermal Stress prep->thermal Expose to photo Photolytic Stress prep->photo Expose to oxidative Oxidative Stress prep->oxidative Expose to hydrolytic Hydrolytic Stress prep->hydrolytic Expose to hplc HPLC-UV Analysis (Quantification) thermal->hplc Analyze samples at time intervals photo->hplc Analyze samples at time intervals oxidative->hplc Analyze samples at time intervals hydrolytic->hplc Analyze samples at time intervals gcms GC-MS Analysis (Identification) hplc->gcms Characterize degradants eval Compare degradation rates and identify degradation products hplc->eval gcms->eval

Caption: General workflow for the forced degradation studies.

Methodologies for Stability Assessment

The following sections detail the experimental protocols for each stress condition. The rationale behind the chosen conditions is to create a challenging environment that is likely to induce degradation and reveal the intrinsic stability of each isomer.

Thermal Stability

Rationale: Thermal stress testing evaluates the stability of the compounds at elevated temperatures. This is critical for determining appropriate storage and shipping conditions. The strength of the C-F and C-N bonds, as well as the overall molecular symmetry, will influence thermal stability.

Protocol:

  • Prepare solutions of each fluoronitrobenzene isomer in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Transfer aliquots of each solution into sealed glass vials.

  • Expose the vials to a constant temperature of 80°C in a calibrated oven.

  • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).

  • Cool the samples to room temperature and analyze by HPLC-UV to determine the percentage of degradation.

  • Analyze samples showing significant degradation by GC-MS to identify potential degradation products.

G start Prepare 1 mg/mL solutions of each isomer vials Aliquot into sealed glass vials start->vials oven Incubate at 80°C vials->oven sampling Sample at 0, 24, 48, 72, 168 hours oven->sampling analysis Analyze by HPLC-UV and GC-MS sampling->analysis end Determine degradation rate and products analysis->end

Caption: Workflow for thermal stability testing.

Photostability

Rationale: Photostability testing is essential for compounds that may be exposed to light during their lifecycle. The nitroaromatic system is known to be photoreactive, and this study will reveal the relative susceptibility of the isomers to photodegradation.

Protocol:

  • Prepare solutions of each isomer in a photochemically inert solvent (e.g., acetonitrile) at 1 mg/mL.

  • Expose the solutions to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp).[11]

  • Simultaneously, wrap a set of control samples in aluminum foil to protect them from light.

  • Place both sets of samples in the photostability chamber.

  • Withdraw samples and their corresponding dark controls at specified time intervals.

  • Analyze the samples by HPLC-UV and GC-MS.

G start Prepare 1 mg/mL solutions of each isomer samples Prepare light-exposed and dark control samples start->samples chamber Expose to UV/Vis light in a photostability chamber samples->chamber sampling Sample at defined time points chamber->sampling analysis Analyze by HPLC-UV and GC-MS sampling->analysis end Compare degradation between exposed and control samples analysis->end

Caption: Workflow for photostability testing.

Oxidative Stability

Rationale: Oxidative degradation can occur in the presence of oxygen or other oxidizing agents. This study will assess the resilience of the fluoronitrobenzene isomers to oxidative stress, which is particularly relevant for formulations that may be exposed to air.

Protocol:

  • Prepare solutions of each isomer in a suitable solvent at 1 mg/mL.

  • Add a solution of 3% hydrogen peroxide to each sample solution.

  • Maintain the samples at room temperature and protect them from light.

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench the reaction if necessary (e.g., by adding sodium bisulfite).

  • Analyze the samples by HPLC-UV and GC-MS.

G start Prepare 1 mg/mL solutions of each isomer add_h2o2 Add 3% hydrogen peroxide start->add_h2o2 incubate Incubate at room temperature, protected from light add_h2o2->incubate sampling Sample at 0, 2, 4, 8, and 24 hours incubate->sampling analysis Analyze by HPLC-UV and GC-MS sampling->analysis end Identify oxidative degradation products analysis->end

Caption: Workflow for oxidative stability testing.

Hydrolytic Stability

Rationale: Hydrolytic degradation is a common pathway for many organic molecules in the presence of water and can be catalyzed by acids or bases. This study will evaluate the stability of the isomers across a range of pH values, which is crucial for predicting their behavior in aqueous environments.

Protocol:

  • Prepare solutions of each isomer in a mixture of acetonitrile and water at 1 mg/mL.

  • Adjust the pH of separate sets of solutions to acidic (e.g., pH 1.2 with 0.1 M HCl), neutral (e.g., pH 7.0 with water), and basic (e.g., pH 12 with 0.1 M NaOH) conditions.

  • Maintain the solutions at a constant temperature (e.g., 60°C) to accelerate degradation.

  • Withdraw samples at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC-UV and GC-MS.

G start Prepare 1 mg/mL solutions of each isomer ph_adjust Adjust pH to acidic, neutral, and basic conditions start->ph_adjust incubate Incubate at 60°C ph_adjust->incubate sampling Sample at various time points incubate->sampling neutralize Neutralize samples sampling->neutralize analysis Analyze by HPLC-UV and GC-MS neutralize->analysis end Determine pH-dependent degradation profiles analysis->end

Caption: Workflow for hydrolytic stability testing.

Expected Outcomes and Comparative Analysis

Based on the principles of organic chemistry, we can hypothesize the relative stability of the three isomers.

  • 1-Fluoro-3-nitrobenzene (meta-isomer): The electron-withdrawing effects of the fluorine and nitro groups are less concerted in the meta position. This may result in a more stable aromatic ring compared to the ortho and para isomers, where the nitro group can more effectively delocalize a negative charge during nucleophilic attack. Therefore, 1-fluoro-3-nitrobenzene is expected to exhibit the highest stability across most stress conditions.

  • 1-Fluoro-2-nitrobenzene (ortho-isomer) and 1-Fluoro-4-nitrobenzene (para-isomer): Both the ortho and para isomers are highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group at positions that can stabilize a negative charge through resonance.[1] This increased reactivity suggests a lower intrinsic stability compared to the meta isomer. The ortho isomer may be more susceptible to intramolecular reactions due to the proximity of the two substituents.

The following table summarizes the expected stability ranking and potential degradation pathways for the fluoronitrobenzene isomers under the different stress conditions.

Stress ConditionExpected Stability Ranking (Most to Least Stable)Potential Degradation Pathways
Thermal 1-fluoro-3-nitrobenzene > 1-fluoro-4-nitrobenzene ≈ 1-fluoro-2-nitrobenzeneDecomposition, polymerization
Photolytic 1-fluoro-3-nitrobenzene > 1-fluoro-4-nitrobenzene > 1-fluoro-2-nitrobenzeneReduction of the nitro group, cleavage of the C-N or C-F bond
Oxidative 1-fluoro-3-nitrobenzene > 1-fluoro-4-nitrobenzene ≈ 1-fluoro-2-nitrobenzeneHydroxylation of the aromatic ring
Hydrolytic (Acidic/Basic) 1-fluoro-3-nitrobenzene > 1-fluoro-4-nitrobenzene ≈ 1-fluoro-2-nitrobenzeneNucleophilic substitution of the fluorine atom by hydroxide

Conclusion

This comprehensive guide provides a robust framework for assessing the stability of 1-fluoro-3-nitrobenzene in comparison to its ortho and para isomers. By employing systematic forced degradation studies and validated analytical methods, researchers and drug development professionals can gain a nuanced understanding of the intrinsic stability of these critical building blocks. The insights gained from these studies are invaluable for optimizing reaction conditions, ensuring the quality and shelf-life of products, and meeting regulatory expectations. The proposed experimental design not only allows for a direct comparison of the isomers but also provides a deeper understanding of the structure-stability relationships that govern the chemistry of fluoronitrobenzenes.

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of various classes of compounds synthesized from the versatile starting material, 1-Fluoro-3-(3-nitrophenyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental data, and comparative performance of these compounds, offering insights into their potential as therapeutic agents. The unique substitution pattern of this compound, featuring a fluorine atom and a nitro group on separate phenyl rings, offers a rich scaffold for the generation of diverse molecular architectures with significant pharmacological potential.

Introduction: The Strategic Advantage of the Fluorinated and Nitrated Phenyl Scaffolds

The incorporation of fluorine atoms and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. The fluorine atom, due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Concurrently, the nitro group, a potent electron-withdrawing moiety, can modulate the electronic properties of a molecule and serve as a versatile synthetic handle for further functionalization, often being a precursor to an amino group which is a common feature in many pharmaceuticals. The combination of these two functionalities in this compound provides a unique platform for the synthesis of novel bioactive compounds.

This guide will explore the synthesis and biological evaluation of several classes of compounds derived from this precursor, focusing on their potential applications in oncology, infectious diseases, and inflammatory conditions. We will examine the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

I. Anticancer Agents Derived from Fluoronitrophenyl Precursors

The quest for novel anticancer agents is a continuous endeavor in medicinal chemistry. The structural motifs present in this compound make it an attractive starting point for the synthesis of compounds with potential antitumor activity.

A. Substituted Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer properties. The synthesis of benzimidazole derivatives can be achieved through the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative. In this context, the amino derivative of the nitrophenyl ring of our starting material can serve as a key intermediate.

  • Reduction of the Nitro Group: this compound is subjected to a reduction reaction, typically using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation, to convert the nitro group to an amino group, yielding 3-(3-fluorophenyl)aniline.

  • Condensation Reaction: The resulting diamine is then condensed with a suitable aldehyde, for instance, a substituted benzaldehyde, in the presence of an oxidizing agent like sodium metabisulfite to facilitate the cyclization and formation of the benzimidazole ring.

Benzimidazole Synthesis This compound This compound 3-(3-Fluorophenyl)aniline 3-(3-Fluorophenyl)aniline This compound->3-(3-Fluorophenyl)aniline Reduction (e.g., SnCl2/HCl) Substituted Benzimidazole Substituted Benzimidazole 3-(3-Fluorophenyl)aniline->Substituted Benzimidazole Condensation with Aldehyde

Caption: Synthetic pathway to Benzimidazole derivatives.

Several studies have demonstrated the potent anticancer activity of fluorinated and nitrated benzimidazole derivatives against various cancer cell lines. While specific data for derivatives of this compound are not abundant, we can extrapolate from related structures. For instance, fluorinated benzimidazoles have shown significant cytotoxicity against breast cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated BenzimidazoleMCF-7 (Breast)5-20Doxorubicin0.5-2
Nitro-substituted BenzimidazoleHCT-116 (Colon)10-505-Fluorouracil5-15

Note: The IC50 values are representative ranges based on literature for structurally similar compounds and are intended for comparative purposes.

II. Antimicrobial Agents: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The unique electronic and steric properties imparted by the fluorine and nitro groups can be exploited to design novel compounds with potent activity against resistant strains.

A. Pyrazole and Triazole Derivatives

Pyrazole and triazole moieties are present in numerous clinically used antimicrobial drugs. The synthesis of these five-membered heterocycles often involves the reaction of a hydrazine or an azide with a suitable precursor containing a 1,3-dicarbonyl or an alkyne functionality, respectively.

  • Activation of the Fluorophenyl Ring: The fluorine atom on the phenyl ring can be activated towards nucleophilic aromatic substitution (SNAr) by the presence of the nitro group on the other ring, although this effect is transmitted through the biphenyl system. A more direct approach involves the synthesis of a chalcone intermediate.

  • Chalcone Synthesis: The acetyl derivative of 1-fluoro-3-nitrobiphenyl can be condensed with an aromatic aldehyde in the presence of a base to form a chalcone.

  • Cyclization: The resulting chalcone is then reacted with hydrazine hydrate to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole.

Pyrazole_Synthesis Precursor Precursor Chalcone Chalcone Precursor->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Chalcone->Pyrazoline Reaction with Hydrazine Pyrazole Derivative Pyrazole Derivative Pyrazoline->Pyrazole Derivative Oxidation

Caption: General synthetic scheme for Pyrazole derivatives.

Fluorinated and nitrated pyrazole and triazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Compound ClassPathogenMIC (µg/mL)Reference DrugMIC (µg/mL)
Fluorinated PyrazoleStaphylococcus aureus8-32Ciprofloxacin0.5-2
Nitrated TriazoleCandida albicans16-64Fluconazole1-8

Note: MIC (Minimum Inhibitory Concentration) values are representative and sourced from literature on analogous compounds.

III. Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases, driving the need for novel anti-inflammatory therapeutics. Compounds derived from this compound can be designed to target key enzymes and signaling pathways involved in the inflammatory response.

A. Thiourea and Thiazole Derivatives

Thiourea and thiazole-containing compounds have been reported to possess significant anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Amine Formation: The nitro group of the starting material is reduced to an amine, as previously described.

  • Isothiocyanate Formation: The resulting amine can be converted to an isothiocyanate by reacting it with thiophosgene or a related reagent.

  • Thiourea Synthesis: The isothiocyanate is then reacted with a primary or secondary amine to yield the desired thiourea derivative.

Thiourea_Synthesis Amino Derivative Amino Derivative Isothiocyanate Isothiocyanate Amino Derivative->Isothiocyanate Reaction with Thiophosgene Thiourea Derivative Thiourea Derivative Isothiocyanate->Thiourea Derivative Reaction with Amine

Caption: Synthetic route to Thiourea derivatives.

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit pro-inflammatory enzymes or reduce the production of inflammatory mediators in cellular assays.

Compound ClassAssay% InhibitionReference Drug% Inhibition
Fluorinated ThioureaCOX-2 Inhibition60-80%Celecoxib>90%
Nitrophenyl ThiazoleLPS-induced NO production in Macrophages50-70%Indomethacin>85%

Note: Percentage inhibition values are illustrative and based on findings for structurally related compounds.

Conclusion and Future Directions

The strategic placement of fluorine and nitro groups on a biphenyl scaffold, as seen in this compound, provides a powerful platform for the development of novel bioactive compounds. This guide has highlighted the potential of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The presented synthetic strategies and comparative activity data underscore the versatility of this starting material in medicinal chemistry.

Future research should focus on the synthesis and rigorous biological evaluation of a broader library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules. Furthermore, investigations into their mechanisms of action at a molecular level will provide a deeper understanding of their therapeutic potential and pave the way for the development of next-generation drugs.

References

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]

  • Additional references to be populated based on specific compounds and data identified in further detailed liter

Sources

Spectroscopic Characterization of Substituted Nitroaromatics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Fluoro-3-(3-nitrophenyl)benzene and its Analogs

For researchers engaged in the synthesis and characterization of novel chemical entities, particularly within the realms of medicinal chemistry and materials science, a comprehensive understanding of spectroscopic data is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of aromatic nitro compounds, with a primary focus on the theoretical and practical aspects of interpreting data for compounds like this compound.

Comparative Spectroscopic Data

A direct comparison of the key spectroscopic features of 1-chloro-3-nitrobenzene and 1-bromo-3-nitrobenzene provides a foundational understanding of how different halogen substituents impact the spectral output.

Spectroscopic Technique1-Chloro-3-nitrobenzene1-Bromo-3-nitrobenzene
Molecular Formula C₆H₄ClNO₂C₆H₄BrNO₂
Molecular Weight 157.55 g/mol [1][2]202.01 g/mol [3]
¹H NMR (CDCl₃, ppm) δ 8.23 (t), 8.13 (d), 7.67 (d), 7.50 (t)[4]No readily available data
¹³C NMR (CDCl₃, ppm) δ 148.8, 135.2, 130.6, 127.0, 125.4, 120.1No readily available data
Key IR Absorptions (cm⁻¹) ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~740 (C-Cl stretch)~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~670 (C-Br stretch)
Mass Spec (m/z) Molecular ion [M]⁺ at 157/159 (due to ³⁵Cl/³⁷Cl isotopes)[5]Molecular ion [M]⁺ at 201/203 (due to ⁷⁹Br/⁸¹Br isotopes)[6]

In-Depth Spectroscopic Analysis

A thorough interpretation of the spectroscopic data is crucial for structural elucidation and purity assessment. The following sections detail the expected and observed spectral features for our comparative compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups within a molecule. For aromatic nitro compounds, the most characteristic absorptions are the symmetric and asymmetric stretches of the nitro group (NO₂).

  • Nitro Group Vibrations: In both 1-chloro-3-nitrobenzene and 1-bromo-3-nitrobenzene, strong absorption bands are expected around 1530-1525 cm⁻¹ and 1350 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. The position of these bands can be influenced by the electronic nature of other substituents on the aromatic ring.

  • Carbon-Halogen Vibrations: The C-Cl stretching vibration in 1-chloro-3-nitrobenzene typically appears in the 800-600 cm⁻¹ region, with a characteristic band around 740 cm⁻¹. The C-Br stretch in 1-bromo-3-nitrobenzene is found at a lower frequency, generally in the 700-500 cm⁻¹ range, due to the greater mass of the bromine atom.

  • Aromatic C-H and C=C Vibrations: All three compounds will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

For This compound , we would predict the following IR features:

  • Strong NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.

  • A C-F stretching vibration, which is typically a strong band in the 1250-1000 cm⁻¹ region.

  • Characteristic absorptions for the disubstituted benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum for these compounds is complex due to the deshielding effects of the electron-withdrawing nitro group and the halogen substituent.

    • For 1-chloro-3-nitrobenzene, the protons on the aromatic ring appear as a complex pattern of doublets and triplets between δ 7.4 and 8.3 ppm. The proton situated between the two electron-withdrawing groups (at C2) is expected to be the most deshielded and appear at the lowest field.

    • For This compound , the ¹H NMR spectrum would be even more complex, showing signals for eight aromatic protons. The presence of fluorine would introduce additional complexity through ¹H-¹⁹F coupling, resulting in doublets or multiplets for adjacent protons.

  • ¹³C NMR Spectroscopy:

    • In the ¹³C NMR spectrum of 1-chloro-3-nitrobenzene, six distinct signals are observed for the aromatic carbons. The carbon atom attached to the nitro group (C3) is significantly deshielded, appearing around δ 148 ppm. The carbon attached to the chlorine atom (C1) also shows a downfield shift.

    • For This compound , we would expect to see twelve distinct signals for the aromatic carbons in the ¹³C NMR spectrum, assuming no accidental equivalence. The carbon atoms attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings, which are characteristic features in the ¹³C NMR of organofluorine compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum of 1-chloro-3-nitrobenzene shows a characteristic isotopic pattern for the molecular ion peak at m/z 157 and 159, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5] Similarly, 1-bromo-3-nitrobenzene exhibits a molecular ion with an isotopic pattern at m/z 201 and 203 of nearly equal intensity, characteristic of the ⁷⁹Br and ⁸¹Br isotopes.[6]

  • Fragmentation Pattern: Common fragmentation pathways for these compounds involve the loss of the nitro group (-NO₂) to give a prominent peak at m/z [M-46]⁺.

  • For This compound , the molecular ion peak would be expected at m/z 217. Fluorine is monoisotopic, so no isotopic pattern for the halogen would be observed. The fragmentation would likely involve the loss of the nitro group and potentially cleavage of the biphenyl bond.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are standard protocols for the spectroscopic analysis of solid organic compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via a direct insertion probe or dissolved in a suitable solvent for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The logical flow of a comprehensive spectroscopic analysis is crucial for unambiguous structure determination.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_IR Grind with KBr Acq_IR FTIR Spectrometer Prep_IR->Acq_IR KBr Pellet Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Solution Prep_MS Dissolve for GC/LC or use Probe Acq_MS Mass Spectrometer Prep_MS->Acq_MS Solution/Solid Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_NMR Determine Connectivity & Environment Acq_NMR->Analysis_NMR Analysis_MS Determine Molecular Weight & Fragmentation Acq_MS->Analysis_MS Final_Structure Structural Elucidation Analysis_IR->Final_Structure Analysis_NMR->Final_Structure Analysis_MS->Final_Structure

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Conclusion

While the direct spectroscopic data for this compound remains elusive in the public domain, a comparative analysis of structurally related compounds provides a robust framework for predicting its spectral characteristics. By understanding the influence of individual substituents and the biphenyl scaffold on IR, NMR, and MS spectra, researchers can confidently approach the characterization of this and other novel molecules. The methodologies and interpretative strategies outlined in this guide serve as a valuable resource for professionals in drug development and chemical research, ensuring the accurate and efficient elucidation of molecular structures.

References

  • NIST. Benzene, 1-chloro-3-nitro-. [Link]

  • PubChem. Benzene, 1-bromo-3-nitro-. [Link]

Sources

A Comparative Guide to Core Materials in Organic Electronics: Unveiling the Performance of CBP in OLEDs and PCBM in Photovoltaic Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic electronics, the performance of devices is intrinsically linked to the judicious selection of their constituent materials. This guide provides an in-depth comparative analysis of two workhorse molecules that have become benchmarks in their respective fields: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) for Organic Light-Emitting Diodes (OLEDs) and[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) for organic photovoltaic (OPV) cells. While the initially proposed 1-Fluoro-3-(3-nitrophenyl)benzene lacks sufficient research for a comprehensive review, this guide pivots to these two extensively studied compounds to offer valuable insights and robust experimental data for researchers, scientists, and professionals in drug development and materials science.

Part 1: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) in Phosphorescent OLEDs

CBP is a widely utilized host material in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy and good hole-transporting properties.[2] Its primary function is to host phosphorescent dopants, facilitating efficient energy transfer to the emissive guest molecules.

Performance of CBP as a Host Material

The efficacy of CBP is highly dependent on the phosphorescent emitter it is paired with. It has demonstrated excellent performance with green and red emitters.[3] However, its triplet energy (ET ≈ 2.56-2.6 eV) is often insufficient for high-efficiency blue PhOLEDs, which require host materials with higher triplet energies to prevent back energy transfer from the blue emitter.[3][4]

Table 1: Performance of CBP-based Phosphorescent OLEDs

Emitter (Dopant)Device StructureMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)ColorReference
Ir(ppy)₃ (Green)ITO/PEDOT:PSS/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al~20%~70 lm/W>10,000Green[5]
FIrpic (Blue)ITO/PEDOT:PSS/CBP:FIrpic/TPBi/LiF/Al6.5%12.9 cd/A5280Blue[6]
Ir(dmpq)₂(acac) (Red)ITO/PEDOT:PSS/CBP:Ir(dmpq)₂(acac)/TPBi/LiF/AlN/AN/A293 @ 14VRed[7]
Comparison with Alternative Host Materials

The quest for efficient and stable blue PhOLEDs has driven the development of alternative host materials with higher triplet energies and improved charge-balancing properties.

Table 2: Comparison of CBP with Alternative Host Materials for Blue PhOLEDs

Host MaterialTriplet Energy (ET)Device Performance with FIrpic Emitter (EQE %)Key AdvantagesReference
CBP ~2.56 eV6.5%Good hole transport, well-established.[4][6]
mCP ~2.9 eV7.0%Higher triplet energy, good for blue emitters.[8]
TCTA ~2.8 eVLower luminance than CBP with red emitterHigh thermal stability.[7]
CBPPO 2.67 eV14.4%Bipolar charge transport, high thermal stability.[4]

The data clearly indicates that for blue PhOLEDs, materials like mCP and engineered CBP derivatives such as CBPPO, which possess higher triplet energies and more balanced charge transport, can significantly outperform CBP.[4][8]

Experimental Protocols

The synthesis of CBP is typically achieved through an Ullmann condensation reaction. The choice of a copper catalyst and a high-boiling-point solvent is crucial for driving the reaction to completion.

  • Diagram of CBP Synthesis Workflow

CBP Synthesis reagents 4,4'-Diiodobiphenyl Carbazole Potassium Carbonate Copper Powder reaction Reflux at high temperature (e.g., 180-200 °C) under Nitrogen reagents->reaction solvent 1,3-Diisopropylbenzene solvent->reaction workup Cool to room temperature Add Toluene Filter to remove insolubles reaction->workup purification Remove solvent under reduced pressure Recrystallize from Methanol Filter and dry workup->purification product CBP (White Powder) purification->product

Caption: Ullmann condensation workflow for the synthesis of CBP.

  • Step-by-Step Protocol:

    • Combine 4,4'-diiodobiphenyl, carbazole, potassium carbonate, and copper powder in a round-bottom flask.[1]

    • Add a high-boiling-point solvent such as 1,3-diisopropylbenzene.[1]

    • Heat the mixture to reflux under a nitrogen atmosphere for an extended period (e.g., 30 hours).[1]

    • After cooling, add a solvent like toluene and filter to remove insoluble inorganic salts and excess copper.[1]

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by recrystallization from a suitable solvent like methanol to yield pure CBP.[1][9]

The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.

  • Diagram of OLED Fabrication Workflow

OLED Fabrication sub ITO-coated Glass Substrate clean Substrate Cleaning (e.g., Solvents, UV-Ozone) sub->clean hil Spin-coat Hole Injection Layer (e.g., PEDOT:PSS) clean->hil eml Co-evaporate Host (CBP) and Phosphorescent Dopant hil->eml etl Evaporate Electron Transport Layer (e.g., TPBi) eml->etl eil Evaporate Electron Injection Layer (e.g., LiF) etl->eil cathode Evaporate Cathode (e.g., Al) eil->cathode encap Encapsulation cathode->encap device Finished OLED Device encap->device

Caption: A typical solution and vacuum deposition workflow for PhOLED fabrication.

  • Step-by-Step Protocol:

    • Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate using a sequence of solvents (e.g., deionized water, acetone, isopropanol) and UV-ozone treatment.[10]

    • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface to facilitate hole injection.[10]

    • Emissive Layer (EML): In a high-vacuum thermal evaporator, co-deposit CBP as the host and the desired phosphorescent dopant (e.g., Ir(ppy)₃) onto the HIL. The doping concentration is a critical parameter to optimize device efficiency.

    • Electron Transport Layer (ETL): Deposit an electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), on top of the EML.

    • Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin layer of lithium fluoride (LiF) and a thicker layer of aluminum (Al) to serve as the cathode.[10]

    • Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.

Part 2:[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) in Organic Photovoltaic Cells

PCBM is a soluble derivative of fullerene (C₆₀) and has been the quintessential electron acceptor material in bulk heterojunction (BHJ) organic solar cells for many years.[11] Its high electron affinity and mobility make it an excellent partner for a wide range of conjugated polymer donors.[8]

Performance of PCBM in Organic Solar Cells

The power conversion efficiency (PCE) of PCBM-based solar cells is highly dependent on the choice of the donor polymer, the active layer morphology, and the device architecture.

Table 3: Performance of PCBM-based Organic Solar Cells

Donor PolymerDevice StructurePower Conversion Efficiency (PCE) (%)Short-Circuit Current (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF) (%)Reference
P3HTITO/PEDOT:PSS/P3HT:PCBM/LiF/Al3.10%9.110.6155[12]
PTB7ITO/PEDOT:PSS/PTB7:PC₇₁BM/LiF/Al7.94%16.430.7368[11][13]
Comparison with Non-Fullerene Acceptors (NFAs)

While PCBM has been a dominant acceptor, its limitations, such as weak absorption in the visible region and limited tunability of energy levels, have spurred the development of non-fullerene acceptors (NFAs).[7][10]

Table 4: Comparison of PCBM with Non-Fullerene Acceptors

Acceptor MaterialKey AdvantagesPCE with Donor Polymer (%)Reference
PCBM High electron mobility, well-established, good compatibility with many donors.~3-8% (with P3HT, PTB7)[11][12]
ITIC Strong and broad absorption, tunable energy levels, excellent thermal stability.>11% (with PBDB-T)[14]
Y6 A-DA'D-A structure, low bandgap, high electron affinity, high charge carrier mobility.>19% (with PM6)[15]

NFAs like ITIC and Y6 have demonstrated significantly higher power conversion efficiencies than PCBM, primarily due to their superior light-harvesting properties and tunable electronic structures.[14][15]

Experimental Protocols

The most common synthesis of PCBM involves the reaction of C₆₀ with a tosylhydrazone derivative.

  • Diagram of PCBM Synthesis Workflow

PCBM Synthesis reagents Fullerene (C60) Methyl 4-benzoylbutyrate tosylhydrazone Sodium Methoxide reaction Reaction at elevated temperature reagents->reaction solvent Toluene solvent->reaction workup Quench with acid Extract with organic solvent Wash with water reaction->workup purification Column chromatography (Silica gel) workup->purification product PCBM purification->product

Caption: A typical synthetic route for PCBM production.

  • Step-by-Step Protocol:

    • Prepare methyl 4-benzoylbutyrate tosylhydrazone from methyl 4-benzoylbutyrate and tosylhydrazine.

    • In a flask under an inert atmosphere, dissolve fullerene (C₆₀) in a suitable solvent like toluene.

    • Add the prepared tosylhydrazone and a base, such as sodium methoxide.

    • Heat the reaction mixture to allow the cycloaddition to occur.

    • After the reaction is complete, quench it with a weak acid.

    • Perform a workup involving extraction with an organic solvent and washing with water.

    • Purify the crude product using column chromatography on silica gel to obtain pure PCBM.

The fabrication process for organic solar cells is similar in many respects to that of OLEDs, often utilizing solution-based techniques.

  • Diagram of Organic Solar Cell Fabrication Workflow

OPV Fabrication sub ITO-coated Glass Substrate clean Substrate Cleaning sub->clean htl Spin-coat Hole Transport Layer (e.g., PEDOT:PSS) clean->htl active Spin-coat Donor:Acceptor Blend (e.g., P3HT:PCBM in Chlorobenzene) htl->active anneal Thermal Annealing active->anneal cathode Evaporate Cathode (e.g., Ca/Al or LiF/Al) anneal->cathode encap Encapsulation cathode->encap device Finished Solar Cell encap->device

Caption: A standard workflow for the fabrication of a bulk heterojunction organic solar cell.

  • Step-by-Step Protocol:

    • Substrate Cleaning: Clean an ITO-coated glass substrate as described for OLED fabrication.[16]

    • Hole Transport Layer (HTL): Spin-coat a layer of PEDOT:PSS onto the ITO.[16]

    • Active Layer: Prepare a solution of the donor polymer (e.g., P3HT) and PCBM in a common solvent like chlorobenzene or dichlorobenzene. Spin-coat this blend onto the HTL to form the bulk heterojunction active layer.[16] The ratio of donor to acceptor and the choice of solvent are critical for optimizing the film morphology.

    • Thermal Annealing: Anneal the substrate at an elevated temperature (e.g., 110-150 °C) to improve the crystallinity and phase separation of the donor and acceptor domains, which is crucial for efficient charge separation and transport.[12]

    • Cathode Deposition: In a high-vacuum thermal evaporator, deposit a low work function metal cathode, such as calcium followed by aluminum (Ca/Al) or LiF/Al.[16]

    • Encapsulation: Encapsulate the device to protect it from environmental degradation.

Part 3: Characterization Methodologies

OLED Performance Characterization

The performance of an OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics.

  • Diagram of OLED Characterization Setup

OLED Characterization smu Source Measure Unit (SMU) oled OLED Device smu->oled Voltage Sweep computer Computer with Control Software smu->computer photodiode Calibrated Photodiode/ Luminance Meter oled->photodiode Light Emission spectrometer Spectrometer oled->spectrometer Spectrum photodiode->computer spectrometer->computer

Caption: Schematic of a typical J-V-L characterization setup for OLEDs.

  • Protocol:

    • Place the fabricated OLED in a light-tight test fixture.

    • Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the resulting current.

    • Simultaneously, use a calibrated photodiode or luminance meter to measure the light output (luminance) at each voltage step.[17]

    • A spectrometer is used to measure the electroluminescence spectrum.

    • From the collected data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Organic Solar Cell Performance Characterization

The primary characterization technique for a solar cell is the measurement of its current density-voltage (J-V) curve under simulated sunlight.

  • Diagram of Solar Cell Characterization Setup

Solar Cell Characterization solar_simulator Solar Simulator (AM 1.5G, 100 mW/cm²) solar_cell Organic Solar Cell solar_simulator->solar_cell smu Source Measure Unit (SMU) solar_cell->smu eqe_setup EQE Measurement System (Monochromator, Lock-in Amplifier) solar_cell->eqe_setup computer Computer with Data Acquisition Software smu->computer eqe_setup->computer

Caption: Setup for J-V and EQE measurements of organic solar cells.

  • Protocol:

    • Position the solar cell under a calibrated solar simulator that mimics the standard AM 1.5G spectrum at 100 mW/cm² intensity.[18]

    • Connect the device to an SMU and sweep the voltage from reverse to forward bias while measuring the current.

    • From the J-V curve, extract the key photovoltaic parameters: short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).[18]

    • To determine the external quantum efficiency (EQE), illuminate the cell with monochromatic light of varying wavelengths and measure the resulting current.[19] This provides insight into the spectral response of the device.

References

  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]

  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]

  • Stylianakis, M. M., et al. (2020).
  • Avantama AG. (n.d.). How are OLEDs Made? Retrieved from [Link]

  • Li, M., et al. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules.
  • eScholarship. (n.d.). Fabrication and Characterization of Organic Solar Cells. Retrieved from [Link]

  • Scribd. (n.d.). OLED Manufacturing Processes Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). J – V characteristics (under 1 sun, AM 1.5G illumination) and EQE spectra. Retrieved from [Link]

  • SPIE Digital Library. (2021). Ultra-sensitive external quantum efficiency measurements of organic, inorganic, and perovskite solar cells. Retrieved from [Link]

  • ResearchGate. (2020). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Retrieved from [Link]

  • Li, W., et al. (2022).
  • YouTube. (2020). Fabrication of organic solar cells with thickness gradients - Nanopto Hands-On. Retrieved from [Link]

  • YouTube. (2022). How to make OLED and OPV solar cells (Quickstart guide). Retrieved from [Link]

  • Koutselas, I., et al. (2022). A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Photonics.
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  • Schrögel, P., et al. (2011). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes.
  • ACS Publications. (2019). Sensitivity of Sub-Bandgap External Quantum Efficiency Measurements of Solar Cells under Electrical and Light Bias. Retrieved from [Link]

  • Strohriegl, P., et al. (2013). Novel host materials for blue phosphorescent OLEDs. SPIE Proceedings.
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  • MDPI. (2020). Control of the Organization of 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) Molecular Materials through Siloxane Functionalization. Retrieved from [Link]

  • Spectrum change of blue phosphorescent organic light emitting diodes with CBP and firpic. (2009). ECS Transactions.
  • PubMed. (2020). Recent Advances in Non-Fullerene Acceptors of the IDIC/ITIC Families for Bulk-Heterojunction Organic Solar Cells. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Accurate photovoltaic measurement of organic cells for indoor applications. Retrieved from [Link]

  • ACS Publications. (2022). End-Group Engineering of Nonfullerene Acceptors for High-Efficiency Organic Solar Cells. Retrieved from [Link]

  • PubMed. (2020). Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. Retrieved from [Link]

  • Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl-C61-butyric acid methyl ester. Retrieved from [Link]

  • PubMed. (2022). Regulated Aggregation of Phenyl-C61-Butyric Acid Methyl Ester (PCBM) Electron-Transporting Layer via Solvent Engineering for Performance Improvement in Perovskite Solar Cells. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step. Retrieved from [Link]

  • ResearchGate. (2023). Green‐Processed Non‐Fullerene Organic Solar Cells Based on Y‐Series Acceptors. Retrieved from [Link]

  • ResearchGate. (2018). External quantum efficiency measurement of solar cell. Retrieved from [Link]

  • E3S Web of Conferences. (2019). Manual Method for Measuring The External Quantum Efficiency for solar cells. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering OLEDs: The Role of CBP as a Superior Host Material. Retrieved from [Link]

  • MDPI. (2021). Design of an Efficient PTB7:PC70BM-Based Polymer Solar Cell for 8% Efficiency. Retrieved from [Link]

  • ICCK. (2021). Influence of Processing Conditions on the Device Performance of PTB7: PCBM Based Organic Solar Cells: A Simulation Study. Retrieved from [Link]

  • Wiley Online Library. (2022). The Original Design Principles of the Y-Series Nonfullerene Acceptors, from Y1 to Y6. Retrieved from [Link]

  • ResearchGate. (2020). Numerical modelling of non-fullerene organic solar cell with high dielectric constant ITIC-OE acceptor. Retrieved from [Link]

  • ACS Publications. (2019). Photostability of Fullerene and Non-Fullerene Polymer Solar Cells: The Role of the Acceptor. Retrieved from [Link]

  • PubMed. (2021). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. Retrieved from [Link]

  • PubMed. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Retrieved from [Link]

  • ResearchGate. (2013). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Retrieved from [Link]

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A Senior Application Scientist's Guide to 1-Fluoro-3-(3-nitrophenyl)benzene: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, chemists, and pioneers in drug development, this guide offers a deep dive into the synthetic potential of 1-Fluoro-3-(3-nitrophenyl)benzene. While direct literature on this specific biphenyl derivative is emerging, its structural motifs—a fluorinated aromatic ring coupled with a nitrophenyl group—are cornerstones of modern organic synthesis and medicinal chemistry.

This document is structured to provide not just data, but context. We will dissect the molecule's constituent parts, infer its reactivity from well-studied analogs, and present a comparative analysis to guide your experimental design. By understanding the causality behind the reactivity of its building blocks, we can unlock the potential of the target molecule itself.

Dissecting the Core Structure: An Analysis of Reactivity

This compound is an intriguing bifunctional molecule. Its utility stems from the distinct electronic properties of its two substituted benzene rings.

  • The 1-Fluoro-3-nitrobenzene Moiety: The key to this half of the molecule is the interplay between the fluorine and nitro groups. The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom, being a highly electronegative yet small halogen, serves as an excellent leaving group in SNAr reactions.

  • The Biphenyl Scaffold: The biphenyl core provides a semi-rigid backbone, a common feature in pharmacologically active molecules and advanced materials. The presence of substituents on both rings allows for precise three-dimensional orientation of functional groups, crucial for receptor binding or tuning material properties.

The true synthetic power of this molecule lies in its potential for sequential, selective functionalization. The nitro group can be readily reduced to an amine, opening pathways for amide coupling, diazotization, and other transformations. Simultaneously, the fluorine atom can be displaced by a variety of nucleophiles.

Comparative Reactivity: Insights from Fluoronitrobenzene Isomers

To predict the behavior of the fluorinated ring in our target molecule, we must look to its simpler analogs. The reactivity of fluoronitrobenzene isomers in SNAr reactions is heavily influenced by the position of the nitro group relative to the fluorine leaving group. While our target has a meta-nitro group relative to the biphenyl linkage, the principles from ortho and para isomers are instructive for any potential SNAr at the fluorine position.

Both 1-fluoro-2-nitrobenzene (ortho) and 1-fluoro-4-nitrobenzene (para) are significantly activated towards SNAr because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] In contrast, a meta-nitro group (as in 1-fluoro-3-nitrobenzene) offers stabilization primarily through the less powerful inductive effect, rendering it significantly less reactive.

Table 1: Comparative Kinetic Data for SNAr Reactions of Fluoronitrobenzene Isomers

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
1-Fluoro-4-nitrobenzene Sodium IsopropoxideIsopropanol25.01.35 x 10⁻⁴[1]
1-Fluoro-2-nitrobenzene Sodium IsopropoxideIsopropanol25.02.17 x 10⁻⁴[1]

Data sourced from a comparative study by Benchchem.[1]

Expert Interpretation: The data indicates that for nucleophiles like isopropoxide, the ortho-isomer reacts faster than the para-isomer.[1] This is attributed to the powerful inductive effect of the nitro group at the adjacent position, which outweighs the potential for steric hindrance.[1] For this compound, this implies that direct SNAr at the fluorine position will be significantly slower than in ortho or para activated systems, requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or polar aprotic solvents). This lower reactivity can be a synthetic advantage, allowing for selective reactions elsewhere in the molecule if desired.

Key Applications & Synthetic Workflows

Based on its structure and the behavior of its analogs, this compound is a valuable intermediate for several applications. The fluorine atom's importance in medicinal chemistry is well-established; it can enhance metabolic stability, binding affinity, and bioavailability.[2][3]

Application I: Intermediate for Complex Heterocycles and Medicinal Scaffolds

The primary application is as a building block. The dual reactivity allows for the construction of complex, polyfunctional molecules, particularly those of pharmaceutical interest.[4][5]

Workflow: Sequential Functionalization Protocol

This protocol outlines a general strategy for leveraging both reactive sites of the molecule.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: Displace the fluorine atom to introduce a new functional group. Given the meta-position of the activating nitro-biphenyl group, this step may require elevated temperatures.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

    • Add the desired nucleophile (e.g., a secondary amine like morpholine, an alcohol, or a thiol; 1.2-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting substituted nitrobiphenyl by column chromatography.

Step 2: Reduction of the Nitro Group

  • Rationale: Convert the nitro group to a versatile primary amine, which is a gateway to a vast number of subsequent reactions.

  • Procedure:

    • Dissolve the product from Step 1 in a solvent such as ethanol or methanol.

    • Add a reducing agent. For a clean and effective reduction, catalytic hydrogenation (H₂, Pd/C) is preferred. Alternatively, chemical reducing agents like SnCl₂·2H₂O in ethanol or iron powder in acetic acid can be used.

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst (if used) and remove the solvent under reduced pressure to yield the aniline derivative.

This two-step sequence transforms the starting material into a highly functionalized aminobiphenyl scaffold, ready for further elaboration in drug discovery programs.

G start This compound step1 S(N)Ar Reaction (Nucleophile, Base, Heat) start->step1 intermediate Substituted 3-(3-nitrophenyl)benzene Derivative step1->intermediate step2 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->step2 product Functionalized 3-(3-aminophenyl)benzene Scaffold step2->product

Caption: Sequential functionalization workflow for this compound.

Application II: Precursor in Materials Science

Fluorinated biphenyls are of interest in materials science, particularly for liquid crystals and organic light-emitting diodes (OLEDs).[4] The C-F bond can enhance thermal and oxidative stability, while the nitro group can be used to tune the electronic properties of the material.

Comparative Insight: Fluorine vs. Chlorine in Drug Design

When selecting a halogen for a specific position in a drug candidate, the choice between fluorine and chlorine is critical. A recent molecular matched pair analysis provides valuable data:

  • Binding Affinity: In a large dataset, chlorinated compounds showed a statistically significant, albeit modest (10-12%), increase in binding affinity compared to their fluorinated analogs.[6]

  • Solubility: Fluorinated compounds tend to be more soluble. The mean solubility for a set of fluorinated molecules was ~60% higher than their chlorinated counterparts.[6]

  • Toxicity: The same analysis suggested a ~10-15% increase in cellular toxicity for chlorinated compounds over their fluorinated pairs.[6]

Expert Interpretation: For our target molecule, replacing the fluorine with chlorine might slightly enhance binding in some cases but could come at the cost of reduced solubility and increased toxicity. This makes this compound an attractive starting point when favorable pharmacokinetic properties are a priority.

Synthesis of the Core Scaffold

The synthesis of this compound itself would likely be achieved via a cross-coupling reaction, such as a Suzuki or Stille coupling.

Hypothetical Synthetic Workflow: Suzuki Coupling

  • Rationale: The Suzuki coupling is a robust and widely used method for forming C-C bonds between aryl groups. It offers high functional group tolerance.

  • Reactants: 1-Bromo-3-fluorobenzene and (3-nitrophenyl)boronic acid.

  • Procedure:

    • To a degassed mixture of a suitable solvent (e.g., DME/water or toluene/ethanol/water), add 1-bromo-3-fluorobenzene (1.0 eq), (3-nitrophenyl)boronic acid (1.1 eq), and a base (e.g., Na₂CO₃ or K₃PO₄; 2.0-3.0 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the target compound.

G reactant1 1-Bromo-3-fluorobenzene reaction_node Suzuki Coupling (Pd Catalyst, Base, Heat) reactant1->reaction_node reactant2 (3-Nitrophenyl)boronic acid reactant2->reaction_node product This compound reaction_node->product

Caption: Proposed Suzuki coupling route to synthesize the target molecule.

Conclusion and Future Outlook

This compound represents a promising, albeit under-explored, building block for chemical innovation. By drawing logical, evidence-based inferences from its more common structural analogs, we can design intelligent and efficient synthetic strategies. Its particular strengths lie in its potential for sequential, site-selective functionalization, making it a valuable precursor for creating complex molecules with applications in pharmacology and materials science. The reduced reactivity of the C-F bond due to the meta substitution pattern should be viewed not as a limitation, but as a tool for achieving synthetic selectivity. As research continues, we anticipate seeing this versatile scaffold appear more frequently in the synthesis of novel chemical entities.

References

  • ChemicalBook. (n.d.). 1-Fluoro-3-nitrobenzene synthesis.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene 97.
  • Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
  • Chem-Impex. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene.
  • Benchchem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but as a core tenet of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 1-Fluoro-3-(3-nitrophenyl)benzene, grounded in an understanding of its specific chemical hazards. The causality behind each step is explained to ensure a safe, self-validating system of waste management in your laboratory.

Hazard Profile and Inherent Risks

This compound (CAS: 402-67-5) is a substituted benzene derivative whose structure necessitates stringent handling and disposal protocols.[1] Its hazard profile is dominated by high acute toxicity and the potential for organ damage with repeated exposure.[2][3][4][5] Understanding these risks is the foundation of its safe management.

The primary danger lies in its classification as toxic if swallowed, in contact with skin, or if inhaled.[3][6] This triple threat means that exposure through any common laboratory route can have serious health consequences. Furthermore, its designation for causing potential organ damage through prolonged or repeated exposure underscores the need to minimize all forms of contact.[7][8]

Property Value Source
Chemical Name 1-Fluoro-3-nitrobenzene[6][9]
CAS Number 402-67-5[2][3][9]
Molecular Formula C₆H₄FNO₂[5][6][9]
Molecular Weight 141.10 g/mol [3][6]
Appearance Clear brown or yellow liquid[1][3]
Boiling Point 205 °C[3]
Density 1.325 g/mL at 25 °C[3]
GHS Hazard Codes H301, H311, H331, H373, H227[3]
Signal Word Danger[2][3][7]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, the immediate work environment must be secured and appropriate personal protective equipment (PPE) must be worn. This is a non-negotiable step to mitigate the acute toxicity risks.

A. Required Personal Protective Equipment (PPE)

The purpose of PPE is to create a complete barrier between you and the chemical, addressing all potential routes of exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical. This is critical as the substance is toxic in contact with skin.[2][3]

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield. This combination protects against accidental splashes that could lead to absorption or eye damage.[2][8]

  • Skin and Body Protection: Wear a flame-retardant lab coat and impervious clothing to cover all exposed skin.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][7]

  • Respiratory Protection: All handling of this compound, including waste transfer, must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[2][8] If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) is mandatory.[3]

B. Engineering Controls & Spill Management

  • Ventilation: Always handle this chemical within a properly functioning chemical fume hood to ensure adequate ventilation.[8][10]

  • Spill Containment: Have a spill kit with inert absorbent material (e.g., sand, silica gel, vermiculite) readily available.[10] In the event of a spill, contain the liquid to prevent it from spreading or entering drains, then collect it with the absorbent material for disposal as hazardous waste.[8][10] Never use combustible materials like paper towels to absorb the chemical.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its chemical nature as a halogenated and nitrated aromatic compound. This dictates its classification and the required disposal pathway.

Step 1: Waste Classification and Segregation This is the most critical step in the disposal process. Due to the presence of fluorine, this compound must be classified as a Halogenated Organic Waste .[11][12]

  • Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of persistent environmental pollutants. Mixing it with non-halogenated waste streams contaminates the entire container, leading to significantly higher disposal costs and improper treatment.

Step 2: Container Selection and Labeling The integrity of the waste containment system is essential for safety and compliance.

  • Action: Select a designated, chemically compatible waste container with a secure, vapor-tight lid.

  • Validation: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard). This prevents accidental mixing and informs personnel of the container's contents and associated dangers.

Step 3: Safe Waste Transfer All transfers of waste must be performed with the utmost care inside a chemical fume hood.

  • Action: Carefully pour or pipette the waste liquid into the designated halogenated waste container. Avoid splashing. If transferring contaminated solids (like pipette tips or absorbent pads), place them directly into a designated solid halogenated waste container.

  • Causality: Performing the transfer in a fume hood is essential to contain toxic vapors and prevent inhalation, which is a primary route of exposure for this chemical.[2][3][8]

Step 4: Temporary Storage Pending Disposal Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action: Keep the waste container tightly closed when not in use.[2][8] Store it in a secondary containment bin to mitigate leaks or spills. The storage area should be cool, well-ventilated, and away from incompatible materials like strong bases or oxidizing agents.[10]

  • Validation: Regularly inspect the SAA to ensure containers are properly sealed and show no signs of degradation.

Step 5: Final Disposal Final disposal is not a task for laboratory personnel. It must be conducted by professionals.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Disposal of toxic and halogenated chemical waste is strictly regulated under federal and state laws, such as the Resource Conservation and Recovery Act (RCRA).[13][14] Professional disposal services are equipped to transport and destroy the chemical in compliance with all legal and environmental standards, typically via hazardous waste incineration.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Disposal Actions (in Fume Hood) cluster_final Final Steps start Begin Disposal Process identify Identify Waste: This compound start->identify assess_hazards Assess Hazards: - Acute Toxin (Oral, Dermal, Inhalation) - STOT RE - Halogenated Compound identify->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe classify Classify as: 'HALOGENATED ORGANIC WASTE' ppe->classify container Select & Label Approved Waste Container classify->container transfer Safely Transfer Waste into Container container->transfer store Store Securely in Satellite Accumulation Area transfer->store ehs Arrange Pickup by Licensed EHS Vendor store->ehs end Disposal Complete ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework

The management of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15] While this compound may not be explicitly named on an EPA hazardous waste list (such as the F, K, P, or U lists), its properties make it a "characteristic" hazardous waste due to its toxicity.[14] Therefore, it must be managed with the full rigor prescribed by RCRA regulations, from accumulation to final disposal by a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] Adherence to the procedures outlined in this guide will ensure your laboratory remains in compliance with these critical regulations.

References

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  • 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 . PubChem, National Center for Biotechnology Information. [Link]

  • Benzene, 1-fluoro-3-nitro- . NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

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Personal protective equipment for handling 1-Fluoro-3-(3-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Fluoro-3-(3-nitrophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 402-67-5). As a Senior Application Scientist, my objective is to synthesize critical safety data with field-proven practices to ensure your team can manage this compound with the highest degree of safety and confidence. The procedures outlined are based on a thorough risk assessment of its known hazards as a toxic, halogenated nitroaromatic compound.

At-a-Glance Hazard Assessment & PPE

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It may also cause damage to organs through prolonged or repeated exposure.[2][3][4] The primary operational principle is the strict avoidance of all direct contact and inhalation through a multi-layered approach combining engineering controls and robust Personal Protective Equipment (PPE).

Hazard Classification (GHS) Required Engineering Control & PPE
Acute Toxicity (Oral, Dermal, Inhalation) [1][2]Primary Control: All handling of solids and solutions must occur within a certified chemical fume hood.[5]
H301: Toxic if swallowedEye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[6]
H311: Toxic in contact with skinHand Protection: Double-gloving with nitrile gloves is the recommended minimum. For prolonged contact or spill cleanup, heavy-duty butyl rubber gloves should be used.[5][7]
H331: Toxic if inhaledBody Protection: A flame-resistant lab coat worn fully fastened, supplemented with a chemical-resistant apron.[5]
Specific Target Organ Toxicity [2]Respiratory Protection: A NIOSH-approved respirator with an ABEK-type filter is required if there is any risk of exposure outside of a fume hood.
H373: May cause damage to organs through prolonged or repeated exposureFoot Protection: Chemical-resistant, steel-toed boots or shoes.[8]
Causality of PPE Selection

Understanding the "why" behind each PPE choice is critical for fostering a deeply ingrained safety culture. The selection is not arbitrary; it is a direct response to the specific chemical threats posed by this compound.

  • Eye and Face Protection : Standard safety glasses are insufficient. The severe irritation potential and acute toxicity necessitate the use of chemical splash goggles that form a seal around the eyes. A face shield is added as a secondary barrier to protect the entire face from splashes, especially when transferring solutions.[9]

  • Hand Protection : The choice of glove material is paramount. Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[6][10] However, halogenated and nitroaromatic compounds can degrade or permeate glove materials over time. For sustained handling or in the event of a spill, butyl rubber gloves are specified due to their superior resistance to nitro-compounds and esters.[7] Always inspect gloves for integrity before each use and change them immediately upon known or suspected contamination.[6]

  • Respiratory Protection : While a fume hood is the primary defense against inhalation, emergency situations or work outside of this control (e.g., large-scale transfers) demand respiratory protection. An ABEK-type filter is recommended as it provides protection against organic vapors (A), inorganic gases like halogens (B), sulfur dioxide (E), and ammonia (K), offering broad coverage for this compound and potential reaction byproducts.

Operational Plan: From Receipt to Disposal

This workflow is designed to minimize exposure at every step. Adherence to this sequence is mandatory for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Locate & Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don PPE in Correct Order (Coat -> Gloves -> Goggles -> Face Shield) prep2->prep3 handle1 Designate Specific Work Area & Line with Absorbent Pads prep3->handle1 handle2 Weigh Compound in a Tared, Sealed Container handle1->handle2 handle3 Perform All Transfers & Manipulations Over Secondary Containment handle2->handle3 handle4 Keep Sash at Lowest Practical Height handle3->handle4 clean1 Decontaminate Surfaces & Equipment handle4->clean1 clean2 Segregate Waste: Halogenated Organic Waste clean1->clean2 clean3 Doff PPE in Reverse Order, Avoiding Self-Contamination clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Step-by-step workflow from preparation to disposal.

Emergency Response Protocol

Immediate and correct response to an exposure is critical. The following decision tree outlines the required actions.

G cluster_actions Immediate Actions cluster_followup Follow-Up start Exposure Event Occurs skin Skin Contact: Immediately flush with water for 15 min. Remove contaminated clothing. start->skin eye Eye Contact: Immediately flush with eyewash for 15 min. Hold eyelids open. start->eye inhalation Inhalation: Move to fresh air immediately. start->inhalation ingestion Ingestion: Rinse mouth. DO NOT induce vomiting. start->ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor & EHS Department seek_medical->report

Caption: Emergency response decision tree for exposure incidents.

Waste Management and Disposal Plan

As a halogenated nitroaromatic compound, this compound and its associated waste must be treated as regulated hazardous waste.[11][12] Cross-contamination of waste streams can lead to dangerous reactions and significantly increased disposal costs.

Step-by-Step Disposal Protocol:

  • Waste Segregation is Paramount : All materials contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[13] This includes:

    • Contaminated PPE (gloves, disposable aprons).

    • Weighing papers, pipette tips, and absorbent pads.

    • Rinsate from cleaning contaminated glassware (use a minimal amount of an appropriate solvent like acetone or ethanol).

    • Excess or unneeded compound.

  • Container Management :

    • Use only approved, chemically compatible hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.[11]

    • The container must be kept closed at all times, except when actively adding waste.[12][14]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), within secondary containment.[12]

  • Labeling :

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[12]

    • Clearly write the full chemical name, "this compound," and list all other components (e.g., solvents) with their estimated percentages.

  • Disposal Request :

    • Once the container is full (no more than 90%), or if it is no longer needed, submit a chemical waste pickup request through your EHS department. Do not pour any waste down the drain.[11]

By adhering to these detailed protocols, you establish a self-validating system of safety that protects researchers, ensures regulatory compliance, and builds a foundation of trust in your laboratory's operational integrity.

References

  • Benchchem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene 97.
  • Safety Standards. (2025). Chemical Resistant Gloves Safety Standards: The Ultimate Guide to Hand Protection.
  • Benchchem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • NIST. (n.d.). Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook.
  • ECHEMI. (n.d.). 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety Data Sheets.
  • Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide.
  • Thermo Scientific Chemicals. (n.d.). 1-Fluoro-3-nitrobenzene, 98+%.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment (PPE).
  • ChemicalBook. (n.d.). 1-Fluoro-3-nitrobenzene CAS#: 402-67-5.
  • Fisher Scientific. (n.d.). 1-Fluoro-3-nitrobenzene, 98+%.
  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • CDC. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Benchchem. (2025). Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.

Sources

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